molecular formula C8H6N2O2 B121139 4-Nitrophenylacetonitrile CAS No. 555-21-5

4-Nitrophenylacetonitrile

Cat. No.: B121139
CAS No.: 555-21-5
M. Wt: 162.15 g/mol
InChI Key: PXNJGLAVKOXITN-UHFFFAOYSA-N
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Description

4-Nitrophenylacetonitrile is used as a radical inhibitor in the polymerization of vinyl acetate. Toxic compound to tetrahymena pyriformis.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)acetonitrile
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InChI

InChI=1S/C8H6N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PXNJGLAVKOXITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060297
Record name Benzeneacetonitrile, 4-nitro-
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Molecular Weight

162.15 g/mol
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CAS No.

555-21-5
Record name 4-Nitrophenylacetonitrile
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Record name p-Nitrobenzyl cyanide
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Record name Benzeneacetonitrile, 4-nitro-
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Record name 4-nitrophenylacetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenylacetonitrile: Chemical Properties, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetonitrile, also known as 4-nitrobenzyl cyanide, is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a reactive nitrile group, an activatable methylene (B1212753) group, and a nitro-substituted aromatic ring, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, and reactivity, with a focus on experimental protocols and potential applications relevant to researchers and drug development professionals.

Chemical Structure and Identification

This compound is a crystalline solid at room temperature, typically appearing as a cream to yellow powder.[2] Its fundamental structure consists of a phenyl ring substituted at the para (4) position with a nitro group (NO₂) and linked to a cyanomethyl group (-CH₂CN).[1]

Table 1: Compound Identification

IdentifierValueReference(s)
IUPAC Name 2-(4-nitrophenyl)acetonitrile[3]
CAS Number 555-21-5[4]
Molecular Formula C₈H₆N₂O₂[4]
Canonical SMILES C1=CC(=CC=C1CC#N)--INVALID-LINK--[O-][3]
InChI Key PXNJGLAVKOXITN-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.

Table 2: Physicochemical Properties

PropertyValueReference(s)
Molecular Weight 162.15 g/mol [4]
Appearance Cream to yellow crystalline powder[5]
Melting Point 113-115 °C[5]
Boiling Point 195-197 °C at 12 mmHg[2]
Density ~1.3 g/cm³[2]
Solubility Insoluble in water; Soluble in ethanol (B145695), diethyl ether, chloroform, and benzene.[1] Soluble in DMF and DMSO.[1]
Stability Stable under normal temperatures and pressures.[6]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

TechniqueKey FeaturesReference(s)
¹H NMR Spectra available in databases.[3]
¹³C NMR Spectra available in databases.[3]
Infrared (IR) Characteristic absorption peaks at approximately 2220 cm⁻¹ (C≡N stretching) and 1610 cm⁻¹ and 1547 cm⁻¹ (benzene ring vibrations).[7]
Mass Spectrometry (MS) Mass spectra are available in public databases for confirmation of molecular weight.[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of this compound are provided below.

Synthesis of this compound via Nitration of Benzyl (B1604629) Cyanide

This protocol describes the synthesis of this compound from benzyl cyanide.

Experimental Workflow:

G Synthesis of this compound cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Mix concentrated HNO₃ and concentrated H₂SO₄ B Cool the mixture to 10°C in an ice bath A->B C Slowly add benzyl cyanide to the nitrating mixture, maintaining temperature between 10-20°C B->C D Stir for 1 hour after addition is complete C->D E Pour the reaction mixture onto crushed ice D->E F Filter the resulting solid precipitate E->F G Wash the solid with cold water F->G H Recrystallize the crude product from 80% ethanol G->H I Dry the purified crystals H->I

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Preparation of the Nitrating Mixture: In a round-bottomed flask equipped with a stirrer and a dropping funnel, carefully mix equal volumes of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture to 10°C using an ice-salt bath.

  • Nitration: Slowly add benzyl cyanide to the cooled nitrating mixture with continuous stirring, ensuring the temperature is maintained between 10°C and 20°C. The addition should take approximately one hour.

  • Reaction Quenching and Isolation: After the addition is complete, continue stirring for another hour at room temperature. Pour the reaction mixture slowly onto a large amount of crushed ice. The product will precipitate as a solid.

  • Purification: Filter the crude product and wash it thoroughly with cold water. Purify the solid by recrystallization from 80% ethanol to yield pale yellow needles of this compound.

Hydrolysis to 4-Nitrophenylacetic Acid

The nitrile group of this compound can be readily hydrolyzed to a carboxylic acid.

Experimental Workflow:

G Hydrolysis of this compound cluster_reaction Hydrolysis Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Prepare a solution of concentrated H₂SO₄ in water B Add this compound to the acidic solution A->B C Heat the mixture to boiling under reflux for 15 minutes B->C D Dilute the reaction mixture with cold water C->D E Cool the solution to 0°C to precipitate the product D->E F Filter the solid and wash with ice water E->F G Dissolve the crude product in boiling water F->G H Filter the hot solution G->H I Allow the filtrate to cool to crystallize the product H->I J Collect and dry the purified 4-nitrophenylacetic acid I->J

Caption: Workflow for the hydrolysis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottomed flask, place 100 g of this compound. Prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water and add it to the flask.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to boiling for 15 minutes.

  • Isolation: After cooling, dilute the reaction mixture with an equal volume of cold water and cool to 0°C. Filter the precipitated crude 4-nitrophenylacetic acid and wash with ice water.

  • Purification: Recrystallize the crude product from boiling water to obtain pure 4-nitrophenylacetic acid.[8]

Reduction to 4-Aminophenylacetonitrile

The nitro group can be selectively reduced to an amine, a key transformation for the synthesis of many pharmaceutical intermediates.[9]

Experimental Workflow:

G Reduction of this compound cluster_reaction Catalytic Hydrogenation cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve this compound in ethanol in a pressure reactor B Add Pd/C catalyst A->B C Pressurize the reactor with H₂ gas B->C D Stir the reaction at 30-50°C for 4 hours C->D E Filter the reaction mixture to remove the catalyst D->E F Evaporate the solvent (ethanol) E->F G Allow the product to crystallize F->G H Recrystallize the crude product from 95% ethanol G->H I Use activated carbon for decolorization if necessary H->I J Dry the purified 4-aminophenylacetonitrile I->J

Caption: Workflow for the reduction of this compound.

Detailed Methodology:

  • Reaction Setup: In a pressure reactor, dissolve this compound in ethanol. Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).

  • Hydrogenation: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to 0.3-0.4 MPa. Stir the reaction mixture at a temperature of 30-50°C for 4 hours.

  • Isolation and Purification: After the reaction is complete, carefully filter the mixture to remove the catalyst. Evaporate the ethanol to obtain the crude product. Recrystallize the crude solid from 95% ethanol, using activated carbon for decolorization if needed, to yield pure 4-aminophenylacetonitrile.[10]

Reactivity

The chemical reactivity of this compound is dictated by its three main functional components: the nitrile group, the active methylene group, and the nitro-substituted aromatic ring.

  • Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid (as detailed in the protocol above) or be reduced to a primary amine.

  • Active Methylene Group: The methylene (-CH₂-) protons are acidic due to the strong electron-withdrawing effects of both the adjacent nitrile and the para-nitro group. This allows for deprotonation by a base to form a stabilized carbanion, which can then act as a nucleophile in various reactions. A notable application of this reactivity is its use as a sensitive reagent for the detection of quinones, with which it forms colored condensation products in the presence of an alkali.[11]

  • Aromatic Ring: The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. However, due to the strong deactivation, electrophilic aromatic substitution reactions are generally difficult. The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, although this typically requires a leaving group at an activated position. The nitro group itself can be reduced to an amino group, which is an activating, ortho-, para-directing group, thus opening up a wide range of subsequent synthetic possibilities.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the scientific literature regarding the direct biological activities and effects of this compound on cellular signaling pathways, which is a critical area for future research.

While its toxic effects on the protozoan Tetrahymena pyriformis have been reported, detailed mechanistic studies in mammalian systems are scarce.[2] It is known that nitriles can be metabolized to release cyanide, which is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain.[6] This represents a potential mechanism of general cytotoxicity.

A study on the structurally related compound, 4-nitrophenol (B140041), has shown that it can induce the activation of the Nrf2 antioxidant pathway.[12] The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key cellular defense mechanism against oxidative stress. However, it is crucial to emphasize that these findings for 4-nitrophenol cannot be directly extrapolated to this compound, and dedicated studies are required to investigate its potential to modulate this or other signaling pathways.

Given its chemical structure, particularly the presence of an electrophilic aromatic system, it is plausible that this compound or its metabolites could interact with biological nucleophiles, such as cysteine residues in proteins, potentially modulating their function. This remains a speculative area requiring experimental validation.

Logical Relationship Diagram:

G Potential Biological Relevance of this compound cluster_metabolism Metabolism and Reactivity cluster_effects Potential Cellular Effects A This compound B Metabolism A->B D Interaction with Biological Nucleophiles (e.g., Protein Cysteine Residues) A->D Potential I Modulation of Signaling Pathways (e.g., Nrf2 - Requires Investigation) A->I Direct Effect? (Requires Investigation) C Release of Cyanide (CN⁻) B->C E Inhibition of Cytochrome C Oxidase C->E G Modulation of Protein Function (Hypothetical) D->G F Mitochondrial Dysfunction E->F H Cytotoxicity F->H G->I

Caption: Potential biological interactions of this compound.

Conclusion

This compound is a chemical intermediate with well-defined properties and a range of synthetic applications. The experimental protocols for its synthesis and key transformations are well-established, providing a solid foundation for its use in research and development. However, a significant knowledge gap exists concerning its biological activity and interaction with cellular signaling pathways. For professionals in drug development, this presents both a challenge and an opportunity. While its potential for cytotoxicity through cyanide release warrants caution, its reactive nature suggests that it or its derivatives could be explored as chemical probes or synthons for biologically active molecules. Further investigation into its pharmacological profile is essential to unlock its full potential in the life sciences.

References

Synthesis of 4-Nitrophenylacetonitrile from p-Nitrobenzyl Halides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenylacetonitrile, a key intermediate in the pharmaceutical and fine chemical industries, with a primary focus on its preparation from p-nitrobenzyl halides. The document delves into various synthetic methodologies, including classical approaches and modern catalytic techniques such as Phase-Transfer Catalysis (PTC), ultrasound-assisted synthesis, and micellar catalysis. Detailed experimental protocols, comparative data on reaction efficiency, and an analysis of the advantages and limitations of each method are presented. This guide aims to equip researchers and professionals with the necessary information to select and optimize the synthesis of this compound for their specific applications.

Introduction

This compound, also known as p-nitrobenzyl cyanide, is a crucial building block in the synthesis of numerous organic compounds. Its applications span the pharmaceutical industry, where it serves as a precursor for active pharmaceutical ingredients (APIs), to the manufacturing of agrochemicals and dyes. The efficient and scalable synthesis of this intermediate is therefore of significant industrial importance. One of the common retrosynthetic disconnections leads to p-nitrobenzyl halides as starting materials. This guide explores the nucleophilic substitution reaction between p-nitrobenzyl halides and a cyanide source to yield this compound.

Classical Synthesis from p-Nitrobenzyl Halides

The direct reaction of p-nitrobenzyl halides (chloride or bromide) with an alkali metal cyanide, such as sodium cyanide, represents the most straightforward approach to this compound. However, this method is often plagued by challenges that can significantly impact the yield and purity of the desired product.

The high reactivity of p-nitrobenzyl halides, coupled with the strong basicity of the cyanide ion, can lead to the formation of undesired side products. The principal side reaction is the elimination of hydrogen halide, leading to the formation of 4,4'-dinitrostilbene (B1234727) derivatives[1]. This side reaction is particularly prevalent under harsh reaction conditions.

To mitigate the formation of side products and improve the yield of this compound, modifications to the classical approach have been explored. One such method involves the use of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and the addition of a strong acid, such as concentrated sulfuric acid. This modified procedure has been reported to increase the yield to approximately 40%[1][2]. However, the use of strong acids and high-boiling point solvents like DMSO presents challenges in terms of handling, safety, and purification.

Modern Synthetic Methodologies

To overcome the limitations of the classical methods, several modern catalytic approaches have been developed. These methods offer improved yields, milder reaction conditions, and greater selectivity, making them more amenable to industrial-scale production.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase)[3][4]. In the context of the synthesis of this compound, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the cyanide anion from the aqueous or solid phase into the organic phase containing the p-nitrobenzyl halide[5]. This transfer allows the nucleophilic substitution to occur under much milder conditions and with greater efficiency.

The use of PTC offers several advantages, including:

  • Increased reaction rates

  • Higher yields and selectivity

  • Milder reaction conditions (lower temperatures and pressures)

  • Reduced need for expensive and hazardous anhydrous or polar aprotic solvents

  • Simplified work-up procedures

While a specific protocol for the direct PTC synthesis of this compound is not extensively detailed in the literature, the successful application of this methodology to analogous reactions, such as the synthesis of diphenylacetonitrile, provides a strong basis for its implementation[1].

Ultrasound-Assisted Phase-Transfer Catalysis

The combination of phase-transfer catalysis with ultrasound irradiation has emerged as a highly efficient method for accelerating organic reactions. Sonication enhances the mass transfer between the immiscible phases by creating fine emulsions, thereby increasing the interfacial area where the reaction occurs[6][7]. This synergistic effect can lead to dramatic reductions in reaction times and further improvements in yield.

A study on the synthesis of the related compound, 2-(4-nitrophenyl)-2-phenylacetonitrile, using ultrasound-assisted PTC with benzyltriethylammonium chloride (BTEAC) as the catalyst, reported a remarkable yield of 98.6% in just 30 minutes[8]. This result strongly suggests that ultrasound-assisted PTC is a highly promising and efficient route for the synthesis of this compound from p-nitrobenzyl halides.

Micellar Catalysis

Micellar catalysis is a green chemistry approach that utilizes surfactants to form micelles in an aqueous medium. These micelles act as nanoreactors, encapsulating the organic substrate and facilitating its reaction with a water-soluble nucleophile[9][10][11]. This technique can eliminate the need for organic solvents, making the process more environmentally benign. The use of "designer" surfactants can further enhance reaction rates and selectivity[9]. While specific applications to the cyanation of p-nitrobenzyl halides are not widely reported, micellar catalysis presents a potentially sustainable alternative for this synthesis.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods for preparing this compound.

Table 1: Synthesis of this compound via Nitration of Phenylacetonitrile

MethodNitrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Mixed AcidConc. HNO₃ / Conc. H₂SO₄-10 - 20248.6[2]
Directional NitrationConc. HNO₃ / Polyphosphoric Acid-20 - 25264.7[12]
Modified Directional NitrationConc. HNO₃ / H₃PO₄ / Conc. H₂SO₄-15 - 202.570.5[2]

Table 2: Synthesis of this compound from p-Nitrobenzyl Halides

MethodCyanide SourceSolventCatalyst/AdditiveTemperature (°C)Reaction TimeYield (%)Reference
ClassicalSodium CyanideDMSOConc. H₂SO₄Not specifiedNot specified40[1][2]
Ultrasound-Assisted PTC (Analogous Reaction)Sodium Hydroxide / Phenylacetonitrile (for anion generation)Chlorobenzene / WaterBenzyltriethylammonium Chloride (BTEAC)650.5 h98.6[8]

Experimental Protocols

General Safety Precautions

Caution: Cyanide salts and their solutions are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. In case of contact with skin or eyes, wash immediately with copious amounts of water and seek medical attention. Acidification of cyanide solutions will generate highly toxic hydrogen cyanide (HCN) gas.

Protocol for Ultrasound-Assisted Phase-Transfer Catalytic Synthesis of this compound (Adapted from a similar procedure)

This protocol is adapted from the synthesis of 2-(4-nitrophenyl)-2-phenylacetonitrile and is expected to be highly effective for the target compound.

Materials:

  • p-Nitrobenzyl chloride (or bromide)

  • Sodium cyanide (NaCN)

  • Benzyltriethylammonium chloride (BTEAC) or Tetrabutylammonium bromide (TBAB)

  • Toluene (B28343) (or Chlorobenzene)

  • Water

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ultrasonic bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, dissolve p-nitrobenzyl halide (1 equivalent) in toluene (or chlorobenzene).

  • Add the phase-transfer catalyst (e.g., BTEAC, 0.05 equivalents).

  • In a separate beaker, prepare an aqueous solution of sodium cyanide (1.2 equivalents).

  • With vigorous stirring, add the aqueous sodium cyanide solution to the organic solution in the flask.

  • Place the reaction flask in an ultrasonic bath.

  • Turn on the ultrasound and heat the reaction mixture to 50-60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is expected to be complete within 1-2 hours.

  • Once the reaction is complete, turn off the ultrasound and heating, and allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_organic Organic Phase cluster_aqueous Aqueous Phase pNBH p-Nitrobenzyl Halide PNAN This compound pNBH->PNAN + CN- NaCN NaCN (aq) Intermediate Q+CN- (org) NaCN->Intermediate Q+X- NaX NaX (aq) PTC Phase-Transfer Catalyst (Q+X-) Intermediate->pNBH

Caption: Reaction pathway for the phase-transfer catalyzed synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: p-Nitrobenzyl Halide Solvent, PTC Start->Reaction_Setup Addition Add Aqueous NaCN Reaction_Setup->Addition Ultrasonication Ultrasonication & Heating Addition->Ultrasonication Monitoring Monitor Reaction (TLC/GC) Ultrasonication->Monitoring Workup Work-up: Phase Separation Extraction Monitoring->Workup Reaction Complete Purification Purification: Recrystallization Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from p-nitrobenzyl halides can be achieved through various methods. While classical approaches are straightforward, they often suffer from low yields and the formation of significant side products. Modern catalytic techniques, particularly phase-transfer catalysis, offer a superior alternative, providing high yields under mild conditions. The application of ultrasound in conjunction with PTC further enhances the reaction efficiency, making it an attractive method for industrial applications. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as required scale, purity specifications, and available equipment. The detailed protocols and comparative data presented in this guide provide a solid foundation for making informed decisions and for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to (p-Nitrophenyl)acetonitrile (CAS 555-21-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-Nitrophenyl)acetonitrile, also known as 4-nitrobenzyl cyanide, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of molecules, ranging from pharmaceuticals to agrochemicals.[1] Its chemical structure, featuring a reactive nitrile group and a nitro-substituted aromatic ring, makes it a valuable building block for various chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, key chemical reactions, and biological significance, with a focus on its toxicological profile.

Physicochemical Properties

(p-Nitrophenyl)acetonitrile is a cream to yellow crystalline powder.[2] A summary of its key physicochemical properties is presented in the table below for easy reference.

PropertyValueReference
CAS Number 555-21-5[2][3]
Molecular Formula C₈H₆N₂O₂[2][3]
Molecular Weight 162.15 g/mol [2][3]
Appearance Cream to yellow crystalline powder[2]
Melting Point 113-115 °C[2][4]
Boiling Point 195-197 °C at 12 mmHg[2]
Solubility Insoluble in water; Soluble in ethanol (B145695), ether, chloroform, methanol, DMF, DMSO[1]
Density ~1.3 g/cm³[1]

Spectroscopic Data

The structural characterization of (p-Nitrophenyl)acetonitrile is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (p-Nitrophenyl)acetonitrile exhibits distinct signals corresponding to the aromatic and methylene (B1212753) protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.25d2HAr-H (ortho to NO₂)
~7.56d2HAr-H (meta to NO₂)
~3.92s2H-CH₂-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the presence of a quaternary carbon and symmetry in the aromatic ring, a total of 6 distinct signals are expected. While a publicly available, clearly assigned spectrum is limited, the predicted chemical shifts are as follows:

Predicted Chemical Shift (ppm)Assignment
~20-25-CH₂-
~117-CN
~124Ar-C (meta to NO₂)
~129Ar-C (ortho to NO₂)
~138Ar-C (ipso to CH₂CN)
~147Ar-C (ipso to NO₂)
Infrared (IR) Spectroscopy

The IR spectrum of (p-Nitrophenyl)acetonitrile shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2250StrongC≡N stretching
~1520StrongAsymmetric NO₂ stretching
~1350StrongSymmetric NO₂ stretching
~1600, ~1450Medium-StrongC=C aromatic ring stretching

Synthesis and Chemical Reactions

(p-Nitrophenyl)acetonitrile is a key starting material for a variety of chemical transformations.

Synthesis

A common method for the synthesis of (p-Nitrophenyl)acetonitrile is the nitration of phenylacetonitrile.

Synthesis cluster_reagents Reagents cluster_product Product Phenylacetonitrile Phenylacetonitrile pNA (p-Nitrophenyl)acetonitrile Phenylacetonitrile->pNA Nitration NitratingMixture Conc. HNO₃ / Conc. H₂SO₄ NitratingMixture->pNA

Caption: Synthesis of (p-Nitrophenyl)acetonitrile.

  • A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

  • Phenylacetonitrile is added dropwise to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period.

  • The mixture is then poured onto crushed ice, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield pure (p-Nitrophenyl)acetonitrile.

Key Chemical Reactions

(p-Nitrophenyl)acetonitrile undergoes several important reactions, making it a valuable synthetic intermediate.

The nitrile group can be hydrolyzed under acidic conditions to form the corresponding carboxylic acid.

Hydrolysis cluster_reactants Reactants cluster_product Product pNA (p-Nitrophenyl)acetonitrile pNPAA p-Nitrophenylacetic Acid pNA->pNPAA Hydrolysis Acid H₂SO₄ / H₂O Acid->pNPAA

Caption: Hydrolysis of (p-Nitrophenyl)acetonitrile.

  • (p-Nitrophenyl)acetonitrile is mixed with a solution of sulfuric acid in water.

  • The mixture is heated under reflux for several hours.

  • Upon cooling, the product, p-nitrophenylacetic acid, crystallizes out of the solution.

  • The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

The nitro group is readily reduced to an amino group, providing a route to aminophenyl compounds.

  • (p-Nitrophenyl)acetonitrile is dissolved in a suitable solvent, such as ethanol.

  • A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., using Pd/C and hydrogen gas), is employed.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • After the reaction is complete, the product is isolated by neutralization and extraction, followed by purification.

The active methylene group in (p-Nitrophenyl)acetonitrile can participate in Knoevenagel condensation reactions with aldehydes and ketones.[5]

Knoevenagel cluster_reactants Reactants cluster_product Product pNA (p-Nitrophenyl)acetonitrile Product α,β-Unsaturated Nitrile pNA->Product Condensation Aldehyde Aldehyde/Ketone Aldehyde->Product Base Base (e.g., piperidine) Base->Product

Caption: Knoevenagel condensation reaction.

  • (p-Nitrophenyl)acetonitrile and an appropriate aldehyde or ketone are dissolved in a suitable solvent like ethanol or toluene.

  • A catalytic amount of a weak base, such as piperidine (B6355638) or an amine-based ionic liquid, is added.[2]

  • The mixture is stirred at room temperature or heated to drive the reaction to completion.

  • The product, an α,β-unsaturated nitrile, often precipitates from the reaction mixture and can be isolated by filtration.

The acidic protons of the methylene group can be removed by a base to form a carbanion, which can then be alkylated.

  • (p-Nitrophenyl)acetonitrile is treated with a strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent like THF or DMF to generate the carbanion.

  • An alkylating agent (e.g., an alkyl halide) is then added to the solution.

  • The reaction is stirred, often at room temperature, until completion.

  • Workup typically involves quenching the reaction with water and extracting the product into an organic solvent.

Biological Significance and Toxicology

(p-Nitrophenyl)acetonitrile is recognized for its toxicity, which is primarily attributed to its in vivo metabolism to cyanide.

Mechanism of Toxicity

The toxicity of (p-Nitrophenyl)acetonitrile is linked to the metabolic release of the cyanide ion (CN⁻). Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV), a critical enzyme in the mitochondrial electron transport chain.

Toxicity cluster_metabolism Metabolism cluster_inhibition Mitochondrial Inhibition pNA (p-Nitrophenyl)acetonitrile Cyanide Cyanide (CN⁻) pNA->Cyanide Metabolic Conversion CCO Cytochrome c Oxidase (Complex IV) Cyanide->CCO Inhibits ETC Electron Transport Chain CCO->ETC is part of ATP ATP Production CCO->ATP Inhibition blocks ETC->ATP drives

Caption: Mechanism of (p-Nitrophenyl)acetonitrile toxicity.

By binding to the ferric iron in the heme a₃ component of cytochrome c oxidase, cyanide prevents the transfer of electrons to oxygen, the final electron acceptor. This disruption of cellular respiration leads to a rapid decrease in ATP production, resulting in cellular hypoxia and, ultimately, cell death.

Toxicological Data
ParameterValueSpeciesRouteReference
LD₅₀ 32 mg/kgMouseIntravenous[2]
Experimental Protocol: Cytochrome c Oxidase Activity Assay[7][8]

The inhibition of cytochrome c oxidase activity can be measured spectrophotometrically by monitoring the oxidation of reduced cytochrome c.

  • Preparation of Reagents:

    • Assay Buffer: Phosphate buffer (e.g., 10 mM potassium phosphate, pH 7.0).

    • Substrate: Reduced cytochrome c. This is prepared by reducing a solution of cytochrome c with a reducing agent like dithiothreitol (B142953) (DTT) or sodium ascorbate. The reduction can be confirmed by measuring the absorbance ratio at 550 nm to 565 nm, which should be greater than 10.

    • Enzyme Source: Isolated mitochondria or purified cytochrome c oxidase.

    • Inhibitor: A solution of (p-Nitrophenyl)acetonitrile or sodium cyanide (as a positive control) at various concentrations.

  • Assay Procedure:

    • Add the assay buffer and the enzyme source to a cuvette.

    • If testing for inhibition, pre-incubate the enzyme with the inhibitor for a defined period.

    • Initiate the reaction by adding the reduced cytochrome c substrate.

    • Immediately monitor the decrease in absorbance at 550 nm over time using a spectrophotometer in kinetic mode. The oxidation of cytochrome c leads to a decrease in its characteristic absorbance at this wavelength.

  • Data Analysis:

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

    • The specific activity of the enzyme is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of reduced cytochrome c per minute.

    • For inhibition studies, the percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control activity (without inhibitor). IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Applications

The primary application of (p-Nitrophenyl)acetonitrile is as an intermediate in organic synthesis.[1]

  • Pharmaceuticals: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including drugs targeting the central nervous system and cardiovascular system.

  • Agrochemicals: It is used in the production of certain pesticides and herbicides.[1]

  • Dyes and Pigments: The presence of the chromophoric nitro group makes it a candidate for the synthesis of dyes.

  • Material Science: It has been used in the preparation of materials with specific electronic or optical properties.

Conclusion

(p-Nitrophenyl)acetonitrile is a chemical of significant interest due to its versatile reactivity and its role as a key building block in the chemical industry. A thorough understanding of its properties, reactions, and toxicological profile is essential for its safe handling and effective utilization in research and development. This guide has provided a detailed overview of these aspects to support the work of scientists and professionals in the field.

References

An In-depth Technical Guide to the Physical Properties of 4-Nitrobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Nitrobenzyl cyanide (also known as 4-Nitrophenylacetonitrile), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for their work.

Core Physical and Chemical Properties

4-Nitrobenzyl cyanide is a crystalline solid, appearing as a cream to yellow powder.[1] It is an important building block in organic chemistry, notably in the synthesis of p-nitrophenylacetic acid.[2][3]

General and Physical Properties of 4-Nitrobenzyl Cyanide
PropertyValueReference
Chemical Formula C₈H₆N₂O₂[4]
Molecular Weight 162.15 g/mol [4][5]
Appearance Cream to yellow crystalline powder[1]
Melting Point 113-118 °C[6][7]
Boiling Point 336.3 °C at 760 mmHg; 195-197 °C at 12 mmHg[4][8]
Density 1.272 g/cm³[6]
Solubility in Water Insoluble[6][7]
Solubility in Organic Solvents Soluble in ethanol (B145695), ether, chloroform, and methanol.[7][9] Quantitative data not readily available.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Nitrobenzyl cyanide.

Spectrum TypeKey Features / Link to Data
Infrared (IR) Spectrum The NIST WebBook provides a reference IR spectrum for Benzeneacetonitrile, 4-nitro-.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectrum A ¹H NMR spectrum in CDCl₃ is available on SpectraBase.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectrum While a direct spectrum for 4-Nitrobenzyl cyanide was not found, related structures like 4-Nitrobenzyl alcohol can provide comparative insights.
Mass Spectrum (GC-MS) PubChem lists experimental GC-MS data, showing a molecular ion peak and fragmentation pattern.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and determination of key physical properties of 4-Nitrobenzyl cyanide.

Synthesis of 4-Nitrobenzyl Cyanide

This protocol is adapted from a standard organic synthesis procedure.[3]

Materials:

  • Benzyl (B1604629) cyanide

  • Concentrated nitric acid (sp. gr. 1.42)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Crushed ice

  • 95% Ethanol

  • 80% Ethanol

Procedure:

  • In a round-bottomed flask equipped with a dropping funnel and a mechanical stirrer, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Cool the acid mixture to 10°C in a freezing mixture.

  • Slowly add benzyl cyanide to the cooled acid mixture while maintaining the temperature at approximately 10°C and not exceeding 20°C.

  • After the addition is complete, remove the ice bath and continue stirring for one hour.

  • Pour the reaction mixture onto crushed ice, which will cause a pasty mass of the crude product to separate.

  • Filter the crude product using suction and press it well to remove as much of the oily byproducts as possible.

  • The crude product contains a mixture of p-nitrobenzyl cyanide and o-nitrobenzyl cyanide.

Purification by Recrystallization

Procedure:

  • Dissolve the crude p-nitrobenzyl cyanide in boiling 95% ethanol.[3]

  • Allow the solution to cool, which will cause the p-nitrobenzyl cyanide to crystallize.[3]

  • For a purer product, a second recrystallization from 80% ethanol can be performed.[3] This should yield a product with a melting point of 116–117°C.[3]

Determination of Melting Point

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes

  • Thermometer

Procedure:

  • Ensure the 4-Nitrobenzyl cyanide sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus slowly and record the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range indicates the melting point.

Determination of Boiling Point

Apparatus:

  • Thiele tube or similar heating apparatus

  • Small test tube

  • Capillary tube, sealed at one end

  • Thermometer

  • Heating oil (e.g., mineral oil)

Procedure:

  • Place a small amount of 4-Nitrobenzyl cyanide into the small test tube.

  • Place the capillary tube, open end down, into the test tube.

  • Attach the test tube to the thermometer and immerse it in the heating oil within the Thiele tube.

  • Heat the side arm of the Thiele tube gently.

  • Observe for a steady stream of bubbles emerging from the capillary tube.

  • Turn off the heat and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.

Determination of Density (for a solid)

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which 4-Nitrobenzyl cyanide is insoluble (e.g., water)

Procedure (Displacement Method):

  • Weigh a sample of dry 4-Nitrobenzyl cyanide.

  • Partially fill a graduated cylinder with the chosen liquid and record the initial volume.

  • Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

  • Record the final volume.

  • The volume of the solid is the difference between the final and initial volumes.

  • Calculate the density using the formula: Density = Mass / Volume.

Determination of Solubility (Qualitative)

Apparatus:

  • Test tubes

  • Spatula

  • Various solvents (e.g., water, ethanol, ether)

Procedure:

  • Place a small, consistent amount of 4-Nitrobenzyl cyanide into separate test tubes.

  • Add a small volume of a solvent to the first test tube and agitate.

  • Observe if the solid dissolves completely, partially, or not at all.

  • If it dissolves, continue adding small portions of the solid until no more dissolves to determine if it is sparingly, moderately, or very soluble.

  • Repeat the process for each solvent.

Mandatory Visualizations

Synthesis and Purification Workflow of 4-Nitrobenzyl Cyanide

G Workflow for Synthesis and Purification of 4-Nitrobenzyl Cyanide cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) A Mix Concentrated HNO₃ and H₂SO₄ B Cool Acid Mixture to 10°C A->B C Slowly Add Benzyl Cyanide (maintain T ≤ 20°C) B->C D Stir for 1 hour at Room Temperature C->D E Pour onto Crushed Ice D->E F Filter Crude Product (Mixture of o- and p-isomers) E->F G Dissolve Crude Product in Boiling 95% Ethanol F->G Crude Product H Cool Solution to Crystallize G->H I Filter Crystals H->I J Optional: Redissolve in Boiling 80% Ethanol for Higher Purity I->J K Cool Solution to Recrystallize J->K L Filter and Dry Pure p-Nitrobenzyl Cyanide K->L

Caption: A flowchart illustrating the key steps in the synthesis and subsequent purification of 4-Nitrobenzyl cyanide.

References

Spectroscopic Analysis of 2-(4-nitrophenyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-nitrophenyl)acetonitrile, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Core Spectroscopic Data

The structural elucidation of 2-(4-nitrophenyl)acetonitrile is critically supported by ¹H NMR, ¹³C NMR, and IR spectroscopy. The following tables summarize the key quantitative data obtained from these analytical techniques.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum of 2-(4-nitrophenyl)acetonitrile exhibits characteristic signals corresponding to the aromatic and methylene (B1212753) protons. Data has been compiled from spectra recorded in both deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (B129727) (CD₃OD).

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) Chemical Shift (δ) in CD₃OD (ppm) Multiplicity Coupling Constant (J)
H-2, H-6 (Aromatic)8.258.13Doublet (d)Not explicitly stated
H-3, H-5 (Aromatic)7.56Not explicitly statedDoublet (d)Not explicitly stated
Methylene (-CH₂-)3.92Not explicitly statedSinglet (s)N/A

Note: Coupling constants were not explicitly provided in the referenced data sources.

Table 2: ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides a detailed fingerprint of the carbon skeleton of 2-(4-nitrophenyl)acetonitrile. The chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS).

Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm)
C-4 (Aromatic, C-NO₂)148.1
C-1 (Aromatic, C-CH₂CN)136.5
C-2, C-6 (Aromatic)129.5
C-3, C-5 (Aromatic)124.5
Nitrile (-CN)116.8
Methylene (-CH₂)24.5
Table 3: Infrared (IR) Spectroscopic Data

The infrared spectrum of 2-(4-nitrophenyl)acetonitrile reveals the presence of key functional groups through their characteristic vibrational frequencies.

Functional Group Vibrational Mode Absorption Frequency (cm⁻¹) Intensity
Nitrile (-C≡N)Stretching~2250Strong
Nitro (-NO₂)Asymmetric Stretch~1520Strong
Nitro (-NO₂)Symmetric Stretch~1350Strong
Aromatic C-HStretching>3000Medium-Weak
Methylene C-HStretching<3000Medium-Weak
Aromatic C=CStretching~1600, ~1490Medium-Weak

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies for NMR and IR analysis of 2-(4-nitrophenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of 2-(4-nitrophenyl)acetonitrile is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) within a clean, dry vial.

  • The solution is thoroughly mixed to ensure complete dissolution.

  • The resulting solution is then transferred to a standard 5 mm NMR tube.

Instrument Parameters (General):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

  • ¹H NMR:

    • A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds is employed between scans.

  • ¹³C NMR:

    • Proton decoupling is applied to simplify the spectrum and enhance signal intensity.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • A longer relaxation delay may be necessary for the observation of quaternary carbons.

  • Reference: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal (e.g., diamond or zinc selenide) is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

  • A small amount of the solid 2-(4-nitrophenyl)acetonitrile sample is placed directly onto the surface of the ATR crystal.

  • A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal.

Instrument Parameters (General):

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Spectral Range: The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹).

  • Resolution: A spectral resolution of 4 cm⁻¹ is commonly employed.

  • Scans: A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty, clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Visualized Workflows and Structures

To further elucidate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy (ATR) Sample 2-(4-nitrophenyl)acetonitrile Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Sample_IR Place Sample on ATR Crystal Sample->Sample_IR Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Data Acquisition (¹H and ¹³C) Transfer->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling) Processing->Analysis Acquisition_IR Data Acquisition Sample_IR->Acquisition_IR Processing_IR Background Subtraction Acquisition_IR->Processing_IR Analysis_IR Peak Identification Processing_IR->Analysis_IR

The Solubility Profile of 4-Nitrophenylacetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Nitrophenylacetonitrile in a range of organic solvents. The data presented herein is critical for professionals in drug development and chemical synthesis, where precise solubility information is paramount for process design, formulation, and reaction optimization. This document summarizes quantitative solubility data, details experimental methodologies, and provides visualizations of relevant chemical processes.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in various pure organic solvents at temperatures ranging from 278.15 K to 333.15 K. The following tables present the mole fraction solubility (x₁) of this compound, providing a clear comparison of its behavior in different solvent environments.

Solubility in Alcohols
Temperature (K)Methanol (x₁)Ethanol (x₁)n-Propanol (x₁)Isopropanol (x₁)n-Butanol (x₁)Isobutanol (x₁)
278.150.01830.01450.01210.01020.01080.0089
283.150.02210.01760.01480.01250.01320.0109
288.150.02670.02140.01800.01520.01610.0133
293.150.03210.02590.02180.01850.01950.0162
298.150.03850.03120.02640.02240.02370.0197
303.150.04610.03750.03180.02710.02870.0239
308.150.05510.04490.03820.03260.03460.0289
313.150.06580.05380.04580.03920.04170.0350
318.150.07840.06440.05490.04700.05010.0422
323.150.09340.07700.06570.05640.06020.0508
328.150.11110.09190.07850.06760.07220.0612
333.150.13210.10960.09380.08090.08640.0735
Solubility in Ketones and Esters
Temperature (K)Acetone (x₁)2-Butanone (x₁)Ethyl Acetate (x₁)
278.150.10890.09120.1245
283.150.12650.10680.1441
288.150.14650.12480.1661
293.150.16930.14560.1910
298.150.19510.16940.2190
303.150.22440.19660.2505
308.150.25770.22750.2859
313.150.29540.26270.3256
318.150.33810.30260.3701
323.150.38650.34780.4199
328.150.44110.39890.4755
333.150.50270.45660.5375
Solubility in Other Organic Solvents and Water
Temperature (K)Acetonitrile (x₁)Toluene (x₁)Ethylbenzene (x₁)Cyclohexane (x₁)1,4-Dioxane (x₁)Acetic Acid (x₁)Water (x₁)
278.150.09210.05980.04120.00210.08890.04980.00008
283.150.10810.07120.04980.00260.10410.05950.00010
288.150.12630.08460.06010.00320.12150.07090.00012
293.150.14720.10030.07220.00390.14130.08420.00015
298.150.17110.11850.08650.00480.16410.10000.00018
303.150.19840.13970.10320.00590.18990.11850.00022
308.150.22950.16430.12280.00720.21930.14020.00027
313.150.26500.19270.14570.00880.25260.16560.00033
318.150.30540.22560.17240.01080.29030.19520.00040
323.150.35130.26360.20350.01320.33290.22960.00048
328.150.40340.30730.23960.01620.38100.26960.00058
333.150.46230.35760.28150.01990.43520.31590.00070

Data extracted from "Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K".[1]

Experimental Protocols

The quantitative solubility data presented in this guide were determined using the isothermal shake-flask method, a widely accepted and reliable technique for measuring thermodynamic solubility.

Isothermal Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Apparatus:

  • Analytical balance (precision of ±0.1 mg)

  • Thermostatic shaker bath with temperature control

  • Centrifuge

  • Vials with airtight screw caps

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the constant temperature to allow the undissolved solid to settle. The suspension is then centrifuged to further separate the solid and liquid phases.

  • Sample Withdrawal and Dilution: An aliquot of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the experimental temperature. The syringe is fitted with a filter to remove any remaining solid particles. The collected sample is then immediately diluted with a known volume of a suitable solvent.

  • Concentration Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved solute.

  • Solubility Calculation: The mole fraction solubility is calculated from the determined concentration and the molar masses of the solute and solvent.

Solid Phase Analysis: To ensure that the solid in equilibrium with the saturated solution is the original form of this compound and not a solvate or a different polymorphic form, the solid residue after the experiment is analyzed using techniques such as X-ray powder diffraction (XRPD).

Synthesis Workflow

This compound is a key intermediate in organic synthesis. One common laboratory-scale synthesis involves the nitration of phenylacetonitrile.

G A Phenylacetonitrile C Nitration Reaction A->C B Nitrating Mixture (Conc. HNO3 + Conc. H2SO4) B->C D Reaction Mixture (o- and p-isomers) C->D E Quenching (Ice-water) D->E F Crude Product (Solid Mixture) E->F G Recrystallization (e.g., from Ethanol) F->G H Pure this compound G->H I Filtrate (contains o-isomer) G->I

Synthesis of this compound via Nitration.

Another common synthetic route is the nucleophilic substitution of a p-nitrobenzyl halide with a cyanide salt.

G PNBH p-Nitrobenzyl Halide (e.g., Chloride or Bromide) Reaction Nucleophilic Substitution PNBH->Reaction CN_salt Cyanide Salt (e.g., NaCN or KCN) CN_salt->Reaction Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Synthesis via Nucleophilic Substitution.

Conclusion

The solubility of this compound is highly dependent on the choice of solvent and the temperature. It exhibits the highest solubility in polar aprotic and ester solvents like ethyl acetate, acetone, and acetonitrile, and lower solubility in alcohols and non-polar solvents like cyclohexane. As expected, its solubility in water is very low. The provided quantitative data and experimental protocols serve as a valuable resource for scientists and researchers, enabling informed decisions in experimental design and process development involving this versatile chemical intermediate.

References

The Discovery and Synthetic History of 4-Nitrophenylacetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenylacetonitrile, a key intermediate in the synthesis of numerous pharmaceuticals and fine chemicals, has a rich history rooted in the expansion of aromatic chemistry in the early 20th century. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and detailed experimental protocols for its preparation. Quantitative data from various synthetic routes are summarized and compared, and key reaction pathways and experimental workflows are visualized to offer a practical resource for laboratory and industrial applications.

Introduction

This compound, also known as p-nitrophenylacetonitrile or 4-nitrobenzyl cyanide, is an organic compound with the chemical formula C₈H₆N₂O₂. It presents as a pale yellow to off-white crystalline solid and is characterized by a phenyl ring substituted with a nitro group at the para position and an acetonitrile (B52724) group.[1] The presence of the electron-withdrawing nitro and cyano groups confers unique reactivity to the molecule, making it a versatile precursor in organic synthesis.

While the specific individual credited with the first synthesis of this compound remains obscure in the historical literature, its emergence is tied to the broader exploration of aromatic nitriles in the early 1900s.[1] Its significance grew with the development of pharmaceuticals and other specialized chemicals, where it serves as a crucial building block. Today, it is an important intermediate in the production of drugs such as the beta-blocker atenolol (B1665814) and the antidepressant venlafaxine.[2]

This guide will delve into the primary synthetic routes for this compound, providing detailed experimental procedures, comparative data, and visual representations of the chemical processes involved.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance Pale yellow to off-white crystalline powder
Melting Point 113-116 °C
Boiling Point 195-197 °C at 12 mmHg
Solubility Insoluble in water; soluble in ethanol (B145695), diethyl ether, chloroform, and benzene.[1]
CAS Number 555-21-5

Synthetic Routes and Experimental Protocols

The two predominant methods for the synthesis of this compound are the nitration of phenylacetonitrile (B145931) and the cyanation of a 4-nitrobenzyl halide. Each route offers distinct advantages and challenges in terms of yield, purity, and scalability.

Nitration of Phenylacetonitrile

This electrophilic aromatic substitution reaction is a common and well-documented method for preparing this compound. The primary challenge lies in controlling the regioselectivity to favor the formation of the para isomer over the ortho isomer.

This classical method utilizes a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Mixed Acid Nitration

  • Reagents:

    • Phenylacetonitrile

    • Concentrated Nitric Acid (d=1.42)

    • Concentrated Sulfuric Acid (d=1.84)

    • Crushed Ice

    • 95% Ethanol

    • 80% Ethanol

  • Procedure:

    • In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, a mixture of 275 mL of concentrated nitric acid and 275 mL of concentrated sulfuric acid is prepared.

    • The acid mixture is cooled to 10 °C in an ice-salt bath.

    • 100 g (0.85 mol) of phenylacetonitrile is slowly added dropwise to the stirred acid mixture, ensuring the temperature is maintained at approximately 10 °C and does not exceed 20 °C. The addition typically takes about one hour.

    • After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional hour at room temperature.

    • The reaction mixture is then poured slowly onto 1200 g of crushed ice with vigorous stirring, resulting in the separation of a pasty solid.

    • The solid is collected by suction filtration and pressed to remove as much of the oily ortho-isomer as possible.

    • The crude product is dissolved in 500 mL of boiling 95% ethanol. Upon cooling, the p-nitrobenzyl cyanide crystallizes.

    • For further purification, the crystals are recrystallized from 550 mL of 80% ethanol to yield the final product.

  • Yield: 50-54%

  • Melting Point: 115-116 °C

To improve the yield of the desired para-isomer, directional nitration methods have been developed. The use of polyphosphoric acid (PPA) with nitric acid can enhance the steric hindrance around the ortho position, thereby favoring para-substitution.

Experimental Protocol: Directional Nitration with PPA

  • Reagents:

    • Phenylacetonitrile (96%)

    • Concentrated Nitric Acid (68%)

    • Polyphosphoric Acid (PPA)

    • Crushed Ice

    • Ethanol-water mixture (10:1 v/v)

  • Procedure:

    • In a three-necked flask equipped with a thermometer and a mechanical stirrer, 27.5 mL of 68% nitric acid is added and cooled to 5 °C in an ice-water bath.

    • 35 g of polyphosphoric acid is added in portions while stirring, ensuring the temperature does not exceed 20 °C.

    • The mixture is then cooled to 0 °C, and 15 g of 96% phenylacetonitrile is added dropwise, maintaining the temperature below 10 °C.

    • After the addition, the temperature is slowly raised to 20 °C, and the reaction is continued for 2 hours.

    • The reaction mixture is poured into 100 g of crushed ice with stirring, leading to the precipitation of a light yellow solid.

    • The solid is collected by filtration, washed with water until neutral, and dried.

    • The crude product is recrystallized from 50 mL of a 10:1 (v/v) ethanol-water mixture to obtain light yellow, needle-like crystals of p-nitrophenylacetonitrile.

  • Yield: 64.69%

  • Purity: 99.11% (by HPLC)[3]

Cyanation of 4-Nitrobenzyl Halides

This method involves a nucleophilic substitution reaction where a cyanide salt displaces a halide from 4-nitrobenzyl halide. The reactivity of the halide (Br > Cl) and the choice of solvent and cyanide source are critical for the success of this reaction.

Experimental Protocol: Cyanation of 4-Nitrobenzyl Halide

  • Reagents:

    • 4-Nitrobenzyl halide (e.g., 4-nitrobenzyl bromide or chloride)

    • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

    • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Concentrated Sulfuric Acid (optional, for improved yield with NaCN)

  • Procedure:

    • In a round-bottomed flask, 4-nitrobenzyl halide is dissolved in a polar aprotic solvent such as DMSO or DMF.

    • A slight molar excess of a cyanide salt (e.g., NaCN or KCN) is added to the solution.

    • The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-80 °C) and monitored by TLC until the starting material is consumed.

    • To improve the yield when using sodium cyanide, a small amount of concentrated sulfuric acid can be carefully added to the reaction mixture. This, however, generates highly toxic HCN gas and must be performed in a well-ventilated fume hood with extreme caution.[2]

    • Upon completion, the reaction mixture is cooled and poured into a large volume of water to precipitate the product.

    • The solid product is collected by filtration, washed thoroughly with water, and dried.

    • Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

  • Yield: ~40% (with H₂SO₄ addition in DMSO)[2]

Quantitative Data Summary

The following table summarizes the quantitative data from the different synthetic methods described above, allowing for a direct comparison of their efficiencies.

Synthesis RouteMethodStarting MaterialsKey ReagentsReported YieldReported PurityMelting Point (°C)
Nitration Mixed AcidPhenylacetonitrileHNO₃, H₂SO₄50-54%Not specified115-116
Nitration Directional (PPA)PhenylacetonitrileHNO₃, PPA64.69%99.11%114-115
Nitration Directional (Modified Acid Mixture)PhenylacetonitrileHNO₃, H₃PO₄, H₂SO₄70.5%Not specified114-116
Cyanation Nucleophilic Substitution4-Nitrobenzyl HalideNaCN, DMSO, H₂SO₄~40%Not specifiedNot specified

Visualizing the Synthesis: Workflows and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflows for the primary synthetic routes and a logical decision-making process for selecting a suitable method.

Experimental Workflow: Mixed Acid Nitration

Mixed_Acid_Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prepare H2SO4/HNO3 mixture Prepare H2SO4/HNO3 mixture Cool to 10°C Cool to 10°C Prepare H2SO4/HNO3 mixture->Cool to 10°C Add Phenylacetonitrile (1h, <20°C) Add Phenylacetonitrile (1h, <20°C) Cool to 10°C->Add Phenylacetonitrile (1h, <20°C) Stir at RT (1h) Stir at RT (1h) Add Phenylacetonitrile (1h, <20°C)->Stir at RT (1h) Pour onto ice Pour onto ice Stir at RT (1h)->Pour onto ice Filter crude product Filter crude product Pour onto ice->Filter crude product Recrystallize from 95% Ethanol Recrystallize from 95% Ethanol Filter crude product->Recrystallize from 95% Ethanol Recrystallize from 80% Ethanol Recrystallize from 80% Ethanol Recrystallize from 95% Ethanol->Recrystallize from 80% Ethanol Final Product Final Product Recrystallize from 80% Ethanol->Final Product

Caption: Workflow for the synthesis of this compound via mixed acid nitration.

Experimental Workflow: Directional Nitration with PPA

Directional_Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Cool HNO3 to 5°C Cool HNO3 to 5°C Add PPA (<20°C) Add PPA (<20°C) Cool HNO3 to 5°C->Add PPA (<20°C) Cool to 0°C Cool to 0°C Add PPA (<20°C)->Cool to 0°C Add Phenylacetonitrile (<10°C) Add Phenylacetonitrile (<10°C) Cool to 0°C->Add Phenylacetonitrile (<10°C) Warm to 20°C (2h) Warm to 20°C (2h) Add Phenylacetonitrile (<10°C)->Warm to 20°C (2h) Pour onto ice Pour onto ice Warm to 20°C (2h)->Pour onto ice Filter solid Filter solid Pour onto ice->Filter solid Wash with H2O Wash with H2O Filter solid->Wash with H2O Recrystallize from Ethanol/H2O Recrystallize from Ethanol/H2O Wash with H2O->Recrystallize from Ethanol/H2O Final Product Final Product Recrystallize from Ethanol/H2O->Final Product Synthesis_Choice start Desired Outcome? high_yield High Yield & Purity? start->high_yield Yes cost_safety Cost & Safety a Priority? start->cost_safety No directional_nitration Directional Nitration (PPA) high_yield->directional_nitration Yes mixed_acid Mixed Acid Nitration high_yield->mixed_acid No cost_safety->mixed_acid No (lower yield) cyanation Cyanation of 4-Nitrobenzyl Halide cost_safety->cyanation Yes (if halide is available & HCN handling is managed) nitration Nitration of Phenylacetonitrile

References

Chemical reactions of the nitrile group in 4-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactions of the Nitrile Group in 4-Nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a bifunctional organic compound, is a valuable intermediate in organic synthesis. Its structure, featuring a nitrile group (-C≡N) and a p-nitro-substituted phenyl ring, imparts unique reactivity. The potent electron-withdrawing nature of the nitro group significantly influences the chemical behavior of both the nitrile functionality and the adjacent methylene (B1212753) (-CH₂-) bridge. This guide provides a comprehensive overview of the principal chemical reactions involving the nitrile group of this compound, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to support advanced research and development.

Hydrolysis to 4-Nitrophenylacetic Acid

The hydrolysis of the nitrile group is a fundamental transformation, converting it into a carboxylic acid. This reaction typically proceeds under acidic or basic conditions, with the acid-catalyzed pathway being common for substrates like this compound. The reaction involves the initial conversion of the nitrile to an amide, which is subsequently hydrolyzed to the corresponding carboxylic acid.[1][2]

Reaction Pathway: Hydrolysis

cluster_main Acid-Catalyzed Hydrolysis of this compound start This compound reagents H₂SO₄, H₂O, Heat start->reagents product 4-Nitrophenylacetic Acid reagents->product

Caption: Acid-catalyzed hydrolysis pathway.

Quantitative Data: Hydrolysis
ReactantReagentsConditionsProductYieldReference
This compound70% H₂SO₄1.5 hours, reflux4-Nitrophenylacetic Acid92-95%[3]
Experimental Protocol: Synthesis of 4-Nitrophenylacetic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[3]

  • Reaction Setup: In a 1-liter round-bottom flask, place 125 g (0.77 mole) of this compound.

  • Addition of Acid: Carefully add 375 ml of 70% sulfuric acid (prepared by adding 263 ml of concentrated H₂SO₄ to 200 ml of water).

  • Heating: Heat the mixture under a reflux condenser in an oil bath. The reaction will become vigorous, and the solid will dissolve to form a dark-brown solution.

  • Reaction Time: Continue heating at reflux for one and a half hours. By this time, the hydrolysis is nearly complete.

  • Work-up: Pour the hot reaction mixture into 2 liters of cold water while stirring. The 4-nitrophenylacetic acid will precipitate as a light yellow solid.

  • Isolation: Allow the mixture to stand for about 30 minutes, then filter the crude acid using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are no longer acidic.

  • Purification: Dissolve the crude, moist acid in 1 liter of boiling water. If the solution is colored, add a small amount of decolorizing carbon and filter hot.

  • Crystallization: Allow the filtrate to cool. The 4-nitrophenylacetic acid will crystallize as long, pale yellow needles.

  • Drying: Collect the crystals by filtration and dry them. The final product has a melting point of 151–152°C, with a typical yield of 103–106 g (92–95%).[3]

Reduction to 2-(4-Nitrophenyl)ethan-1-amine

The reduction of the nitrile group provides a direct route to primary amines. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[2][4] The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile.[4]

Reaction Pathway: Reduction

cluster_main Nitrile Reduction Workflow start This compound step1 1) LiAlH₄, Anhydrous Ether start->step1 step2 2) H₂O Work-up step1->step2 product 2-(4-Nitrophenyl)ethan-1-amine step2->product

Caption: Two-step reduction of the nitrile group.

Quantitative Data: Reduction
ReactantReagentsConditionsProductYield
This compound1) LiAlH₄, 2) H₂OAnhydrous Ether, Reflux2-(4-Nitrophenyl)ethan-1-amineTypically high

Note: While LiAlH₄ is a standard reagent for this conversion, it can also reduce the nitro group. Selective reduction of the nitrile in the presence of a nitro group can be challenging and may require specific catalytic hydrogenation methods.

Experimental Protocol: General Procedure for Nitrile Reduction
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Nitrile: Dissolve this compound in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture at reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.

  • Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine, which can be further purified by distillation or chromatography.

[3+2] Cycloaddition to form 5-(4-Nitrobenzyl)-1H-tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most versatile method for synthesizing 5-substituted-1H-tetrazoles.[5] Tetrazoles are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[6] This reaction can be catalyzed by Lewis or Brønsted acids.[5]

Reaction Pathway: Tetrazole Synthesis

cluster_main [3+2] Cycloaddition for Tetrazole Synthesis start This compound reagents Sodium Azide (NaN₃) Lewis Acid (e.g., ZnCl₂) Solvent (e.g., DMF) start->reagents product 5-(4-Nitrobenzyl)-1H-tetrazole reagents->product

Caption: Synthesis of a tetrazole derivative.

Quantitative Data: Tetrazole Synthesis
ReactantReagentsConditionsProductYield
This compoundSodium Azide, Zinc ChlorideDMF, 80-120 °C5-(4-Nitrobenzyl)-1H-tetrazoleModerate to High
Experimental Protocol: Synthesis of 5-(4-Nitrobenzyl)-1H-tetrazole

This is a general procedure for the synthesis of 5-substituted-1H-tetrazoles.[5][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), sodium azide (1.5-3.0 eq), and zinc chloride (0.5-1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully pour the reaction mixture into water and acidify with hydrochloric acid (HCl) to precipitate the tetrazole product.

  • Isolation: Collect the precipitate by vacuum filtration, wash it with cold water, and dry to obtain the 5-(4-nitrobenzyl)-1H-tetrazole.

Other Potential Reactions of the Nitrile Group

The unique structure of this compound allows its nitrile group to participate in several other important organic reactions.

A. Ritter Reaction

The Ritter reaction involves the acid-induced nucleophilic addition of a nitrile to a carbocation, followed by hydrolysis to yield an N-alkyl amide.[8][9] In this context, this compound can act as the nitrile component, trapping a stable carbocation generated from an alkene or an alcohol in strong acid.[10][11]

Logical Flow: Ritter Reaction

cluster_main Ritter Reaction Logic start Carbocation Source (e.g., tert-Butanol) acid Strong Acid (e.g., H₂SO₄) start->acid Forms R⁺ nitrile This compound intermediate Nitrilium Ion nitrile->intermediate Nucleophilic Attack acid->intermediate hydrolysis H₂O Work-up intermediate->hydrolysis product N-tert-butyl-2- (4-nitrophenyl)acetamide hydrolysis->product

Caption: Formation of an N-alkyl amide via the Ritter reaction.

B. Reactions Involving the Active Methylene Group

The methylene protons of this compound are highly acidic due to the inductive and resonance effects of both the adjacent nitrile and p-nitro-phenyl groups. This allows the molecule to act as a potent nucleophile in various base-catalyzed reactions.

  • Thorpe-Ziegler Reaction: A base-catalyzed self-condensation of nitriles to form enamines or, in an intramolecular fashion, cyclic ketones after hydrolysis.[12][13] While typically used for dinitriles, intermolecular condensation is also possible.

  • Gewald Reaction: This is a multi-component reaction where an α-cyanoester (or activated nitrile), a ketone or aldehyde, and elemental sulfur condense in the presence of a base to form a polysubstituted 2-aminothiophene.[14][15] this compound can serve as the activated nitrile component.

  • Michael Addition: The carbanion generated from this compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.[16]

References

In-Depth Technical Guide: Stability and Storage Conditions for 4-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Nitrophenylacetonitrile (CAS No. 555-21-5), a key intermediate in various chemical syntheses. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for proper handling and storage.

PropertyValue
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance Cream to pale yellow crystalline powder
Melting Point 113-115 °C
Solubility Insoluble in water; Soluble in ethanol (B145695) and ether
InChI Key PXNJGLAVKOXITN-UHFFFAOYSA-N

Stability Profile

This compound is a stable compound under normal ambient conditions.[1][2] However, it is susceptible to degradation under specific environmental and chemical stresses.

General Stability

Under recommended storage conditions, this compound is considered stable.[1][2] It is a non-combustible substance but may decompose upon heating to produce corrosive and/or toxic fumes.[2]

Incompatibilities

To maintain the integrity of this compound, contact with the following substances should be avoided:

  • Strong Oxidizing Agents [1][2]

  • Strong Reducing Agents [1][2]

  • Strong Acids [1][2]

  • Strong Bases [1][2]

Hazardous Decomposition Products

Upon decomposition, which can be initiated by high temperatures or fire, this compound may release hazardous substances including:

  • Nitrogen oxides (NOx)[1][2]

  • Carbon monoxide (CO)[1][2]

  • Carbon dioxide (CO₂)[1][2]

  • Cyanide fumes[2]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and ensuring the safety of this compound.

Storage Conditions

The recommended storage conditions for this compound are summarized in Table 2.

ParameterRecommendation
Temperature Store in a cool, dry place.[1][2]
Atmosphere Store in a well-ventilated area.[1][2]
Container Keep in a tightly closed container.[1][2]
Light While not explicitly stated as light-sensitive in the provided results, as a general good practice for chemical reagents, storage in a dark place or in an amber container is advisable.
Handling Precautions

When handling this compound, the following precautions should be observed:

  • Wash hands thoroughly after handling.[1][2]

  • Use with adequate ventilation to minimize dust generation and accumulation.[1][2]

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • Avoid ingestion and inhalation.[1][2]

  • Personal Protective Equipment (PPE) such as gloves, eye shields, and a dust mask (type N95 or equivalent) should be worn.

Forced Degradation Studies: A Methodological Overview

General Protocol for a Forced Degradation Study

A typical forced degradation study involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve a target degradation of approximately 5-20%.[6]

Experimental Conditions for Forced Degradation:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60-80°C)Hydrolysis of the nitrile group to a carboxylic acid (4-nitrophenylacetic acid) or an amide intermediate.[7][8][9]
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60-80°C)Saponification of the nitrile group to a carboxylate salt.[7][8][9]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperatureOxidation of the benzylic position or modification of the nitro group.
Thermal Degradation Dry heat (e.g., 60-100°C) for an extended periodDecomposition, potentially involving the nitro group and leading to the release of gaseous products.[1][10]
Photodegradation Exposure to UV and/or visible light (ICH Q1B guidelines)Photochemical reactions involving the nitrobenzyl moiety, potentially leading to rearrangements or cleavage.[11][12][13]
Analytical Methodologies

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating the parent compound from its degradation products.[14][15][16]

Key aspects of developing a stability-indicating HPLC method include:

  • Column Selection: A reversed-phase column (e.g., C18, C8) is often a suitable starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) is commonly used to achieve optimal separation.

  • Detector: A photodiode array (PDA) detector is highly recommended as it can help in peak purity assessment and provide spectral information about the degradation products.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

Logical Diagram of Stability and Incompatibilities

cluster_stable Stable Conditions cluster_unstable Incompatible Conditions / Stressors This compound This compound Cool, Dry Place Cool, Dry Place This compound->Cool, Dry Place Store in Well-ventilated Area Well-ventilated Area This compound->Well-ventilated Area Store in Tightly Closed Container Tightly Closed Container This compound->Tightly Closed Container Keep in Strong Acids Strong Acids This compound->Strong Acids Avoid Strong Bases Strong Bases This compound->Strong Bases Avoid Strong Oxidizing Agents Strong Oxidizing Agents This compound->Strong Oxidizing Agents Avoid Strong Reducing Agents Strong Reducing Agents This compound->Strong Reducing Agents Avoid High Temperature High Temperature This compound->High Temperature Degrades under UV/Vis Light UV/Vis Light This compound->UV/Vis Light Potentially degrades under

Caption: Stability and incompatibility profile of this compound.

General Experimental Workflow for a Forced Degradation Study

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Subject to Stress Conditions Subject to Stress Conditions Prepare Stock Solution->Subject to Stress Conditions Acid Hydrolysis Acid Hydrolysis Subject to Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Subject to Stress Conditions->Base Hydrolysis Oxidation Oxidation Subject to Stress Conditions->Oxidation Thermal Stress Thermal Stress Subject to Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Subject to Stress Conditions->Photolytic Stress Neutralize/Quench Neutralize/Quench Acid Hydrolysis->Neutralize/Quench Base Hydrolysis->Neutralize/Quench Oxidation->Neutralize/Quench Analyze by HPLC-PDA Analyze by HPLC-PDA Thermal Stress->Analyze by HPLC-PDA Photolytic Stress->Analyze by HPLC-PDA Neutralize/Quench->Analyze by HPLC-PDA Identify Degradants Identify Degradants Analyze by HPLC-PDA->Identify Degradants Quantify Degradation Quantify Degradation Analyze by HPLC-PDA->Quantify Degradation End End Identify Degradants->End Quantify Degradation->End

Caption: A generalized workflow for conducting forced degradation studies.

Biological Activity and Metabolism

There is no substantial evidence in the reviewed literature to suggest that this compound is directly involved in specific biological signaling pathways in a manner analogous to pharmaceutical active ingredients. Its primary noted biological effect is toxicity, which is attributed to its metabolism.[2] The compound may be metabolized in the body to release cyanide, which can inhibit cytochrome oxidase and impair cellular respiration.[2] This metabolic pathway is a critical consideration in the toxicological assessment of the compound.

Conclusion

This compound is a stable chemical under recommended storage conditions. Its stability can be compromised by exposure to strong acids, bases, oxidizing and reducing agents, as well as high temperatures. For research and development purposes, it is crucial to store the compound in a cool, dry, well-ventilated area in a tightly sealed container. While specific quantitative degradation kinetics are not widely published, this guide provides a framework for conducting forced degradation studies to elucidate potential degradation pathways and to develop stability-indicating analytical methods. Adherence to these guidelines will help ensure the integrity and safe use of this compound in a laboratory setting.

References

An In-Depth Technical Guide to 4-Nitrophenylacetonitrile: Structural Analogues and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenylacetonitrile, a versatile chemical intermediate, serves as a crucial scaffold in the synthesis of a diverse array of structural analogues and derivatives with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds. Detailed experimental protocols for both synthesis and biological evaluation are presented, alongside a quantitative analysis of their therapeutic potential, particularly in oncology. Furthermore, key signaling pathways implicated in the mechanism of action of these compounds are visualized to facilitate a deeper understanding of their molecular interactions.

Introduction

The this compound core structure, characterized by a para-substituted nitro group on a phenylacetonitrile (B145931) framework, offers a unique combination of electronic and steric properties that make it an attractive starting point for medicinal chemistry campaigns. The electron-withdrawing nature of the nitro group can influence the reactivity of the benzylic methylene (B1212753) and the nitrile moiety, providing avenues for diverse chemical modifications. This guide explores the synthetic routes to access analogues and derivatives of this compound and delves into their biological significance, with a primary focus on their anticancer properties.

Synthesis of this compound and Its Derivatives

The preparation of this compound and its analogues can be achieved through several synthetic strategies. The most common approach involves the nitration of phenylacetonitrile.

General Synthesis of this compound

A widely employed method for the synthesis of this compound is the directional nitration of phenylacetonitrile using a mixture of nitric acid and sulfuric acid, often with the addition of phosphoric acid to improve the regioselectivity for the para-isomer.

Experimental Protocol: Directional Nitration of Phenylacetonitrile

  • Reagents and Equipment:

    • Phenylacetonitrile

    • Concentrated Nitric Acid (65%)

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Phosphoric Acid (85%)

    • Reactor equipped with a thermometer and mechanical stirrer

    • Ice bath

    • Ethanol

    • Water

    • Filtration apparatus

  • Procedure:

    • In a reactor cooled with an ice bath to 10-15°C, prepare the nitrating mixture by adding nitric acid, phosphoric acid, and sulfuric acid in a molar ratio of 1:0.65:1.49, respectively.[1]

    • Slowly add phenylacetonitrile to the nitrating mixture while maintaining the temperature between 15-20°C. The molar ratio of phenylacetonitrile to nitric acid should be approximately 1:1.145.[1]

    • Stir the reaction mixture at this temperature for 2.5 hours.[1]

    • Upon completion of the reaction, pour the mixture into ice water to precipitate the crude product.

    • Filter the solid product and wash it thoroughly with water.

    • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as pale yellow needle-like crystals.[1]

    • Dry the final product. A yield of up to 70.5% can be achieved under optimized conditions.[1]

Synthesis of Substituted 2-(4-nitrophenyl)acetonitrile Derivatives

Further derivatization of the this compound core can be achieved through various chemical transformations, including reactions at the benzylic position.

Experimental Workflow: Synthesis of Substituted Derivatives

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product This compound This compound Base Base This compound->Base Deprotonation Alkylation/Acylation Reagent Alkylation/Acylation Reagent Base->Alkylation/Acylation Reagent Nucleophilic Attack Substituted Derivative Substituted Derivative Alkylation/Acylation Reagent->Substituted Derivative

Caption: General workflow for the synthesis of substituted this compound derivatives.

Biological Activities and Structure-Activity Relationships

Analogues of this compound have demonstrated a range of biological activities, with anticancer and antimicrobial properties being the most prominent. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the phenyl ring and modifications at the acetonitrile (B52724) moiety significantly influence their biological efficacy.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines.

Structure-Activity Relationship Insights:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the phenyl ring, such as the nitro group, is often associated with enhanced cytotoxic activity.

  • Substitution Pattern: The position of substituents on the phenyl ring plays a crucial role. For instance, in some related phenylacetamide series, a chloro-substituent at the para-position shows significantly higher activity compared to ortho- and meta-positions.

  • Halogenation: A trend of increasing activity with the increasing atomic weight of halogens (F < Cl < Br < I) has been observed in similar molecular scaffolds, suggesting that iodo-substituted analogues could exhibit potent anticancer effects.

Quantitative Data on Anticancer Activity

The following table summarizes the in-vitro cytotoxicity of selected 2-phenylacetamide (B93265) analogues, providing a comparative assessment of the potential potency of this compound derivatives.

Compound IDPhenyl Ring SubstituentN-SubstituentCancer Cell LineIC50 (µM)
1a4-FluoroPhenylPC3 (Prostate)>100
1b4-Fluoro2-NitrophenylPC3 (Prostate)52
1c4-Fluoro4-NitrophenylPC3 (Prostate)80
2a2-ChloroN-ButylMDA-MB-468 (Breast)>1
2b3-ChloroN-ButylMDA-MB-468 (Breast)>1
2c4-ChloroN-ButylMDA-MB-468 (Breast)0.5

Data compiled from related phenylacetamide derivative studies to provide a predictive framework.

Mechanism of Action and Signaling Pathways

The anticancer effects of this compound derivatives are believed to be mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. The process is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (e.g., Fas, TNFR)->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 4-NPAN_Derivative_Extrinsic This compound Derivative 4-NPAN_Derivative_Extrinsic->Death Receptors (e.g., Fas, TNFR) Induces Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 4-NPAN_Derivative_Intrinsic This compound Derivative 4-NPAN_Derivative_Intrinsic->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound derivatives.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of newly synthesized this compound analogues, a variety of in-vitro assays are employed. The MTT assay is a widely used colorimetric method to determine cell viability.

Detailed Protocol for MTT Cytotoxicity Assay

This protocol outlines the steps for evaluating the cytotoxicity of synthetic compounds against adherent cancer cell lines.

  • Materials:

    • 96-well flat-bottom microplates

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed adherent cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

    • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[2]

    • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow the viable cells to reduce the MTT to purple formazan crystals.[2]

    • Solubilization: Add 100 µL of the solubilization solution to each well.[2] Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[2]

    • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of more than 650 nm should be used for background subtraction.[2]

    • Data Analysis: The percentage of cell viability is calculated using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100

      • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

This compound and its structural analogues represent a promising class of compounds with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize biological activity and pharmacokinetic properties. Structure-activity relationship studies have provided valuable insights into the key structural features required for potent anticancer effects.

Future research in this area should focus on the synthesis of novel libraries of this compound derivatives with diverse substitution patterns to further explore the SAR and identify lead compounds with improved potency and selectivity. Mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will aid in the rational design of next-generation inhibitors. Furthermore, in-vivo evaluation of the most promising candidates in relevant animal models will be essential to validate their therapeutic potential and advance them toward clinical development. The continued investigation of this compound derivatives holds great promise for the discovery of new and effective treatments for cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols: The Strategic Role of 4-Nitrophenylacetonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-nitrophenylacetonitrile as a versatile starting material in the synthesis of key pharmaceutical intermediates. Detailed experimental protocols for the preparation of 4-nitrophenylacetic acid and its subsequent conversion to 4-aminophenylacetic acid are presented, highlighting the practical application of this compound in organic synthesis. Furthermore, the significance of these intermediates is contextualized by their connection to the synthesis of various active pharmaceutical ingredients (APIs), with their respective mechanisms of action illustrated through signaling pathway diagrams.

Introduction to this compound in Pharmaceutical Synthesis

This compound is a valuable building block in medicinal chemistry due to the presence of three reactive sites: the activated methylene (B1212753) group, the nitrile functionality, and the nitro group. These functional groups allow for a variety of chemical transformations, making it a strategic precursor for a range of pharmaceutical intermediates. Notably, it serves as a key starting material for the synthesis of 4-aminophenylacetic acid, an important intermediate in the production of certain β-lactam antibiotics and other pharmaceuticals.

Synthesis of Key Pharmaceutical Intermediates from this compound

A primary application of this compound is its conversion to 4-aminophenylacetic acid. This transformation is typically achieved in a two-step process: hydrolysis of the nitrile to a carboxylic acid, followed by reduction of the nitro group to an amine.

Step 1: Hydrolysis of this compound to 4-Nitrophenylacetic Acid

The nitrile group of this compound can be efficiently hydrolyzed under acidic conditions to yield 4-nitrophenylacetic acid. This reaction is a crucial step in transforming the nitrile functionality into a carboxylic acid, which is a common moiety in many pharmaceutical compounds.

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from established organic synthesis procedures.[1][2]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, combine this compound and a solution of concentrated sulfuric acid in water.

  • Attach a reflux condenser and heat the mixture to boiling for approximately 15-30 minutes. The solution will darken during this process.

  • After the reflux period, carefully pour the hot reaction mixture into a beaker containing ice-cold water to precipitate the crude 4-nitrophenylacetic acid.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.

  • Recrystallize the crude product from hot water to obtain purified 4-nitrophenylacetic acid as pale-yellow needles.

  • Dry the purified crystals before proceeding to the next step.

Quantitative Data:

Starting MaterialReagentsReaction TimeTemperatureProductYield
This compoundConc. H₂SO₄, H₂O15-30 minBoiling4-Nitrophenylacetic Acid88-95%
Step 2: Reduction of 4-Nitrophenylacetic Acid to 4-Aminophenylacetic Acid

The nitro group of 4-nitrophenylacetic acid can be reduced to a primary amine to yield 4-aminophenylacetic acid. This reduction is a common transformation in the synthesis of many APIs and can be achieved using various reducing agents, including catalytic hydrogenation or metal-acid systems.

Experimental Protocol: Reduction of 4-Nitrophenylacetic Acid

This protocol describes a common method for the reduction of an aromatic nitro group.[3][4]

Materials:

  • 4-Nitrophenylacetic Acid

  • Iron powder (Fe)

  • Acetic Acid (CH₃COOH)

  • Water (H₂O)

  • Sodium Carbonate (Na₂CO₃)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 4-nitrophenylacetic acid, water, and acetic acid.

  • Heat the mixture to 90-95°C with stirring.

  • Gradually add iron powder to the hot solution.

  • Maintain the reaction at reflux for approximately 2 hours.

  • Cool the reaction mixture and neutralize it with a solution of sodium carbonate until the pH is approximately 9.

  • Filter the mixture to remove iron salts.

  • Acidify the filtrate with acetic acid to a pH of about 4 to precipitate the 4-aminophenylacetic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Quantitative Data:

Starting MaterialReagentsReaction TimeTemperatureProductYield
4-Nitrophenylacetic AcidFe, CH₃COOH, H₂O2 hours90-95°C (reflux)4-Aminophenylacetic Acid~95%

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Aminophenylacetic acid, derived from this compound, is a precursor to several important pharmaceuticals. The following diagrams illustrate the mechanism of action of some APIs that are conceptually linked to this synthetic pathway.

Atenolol (β-Blocker)

Atenolol is a selective β1-adrenergic receptor antagonist used to treat hypertension and angina. While not directly synthesized from 4-aminophenylacetic acid, its structure contains a p-hydroxyphenylacetamide moiety, which is structurally related to intermediates derivable from this compound.

Atenolol_Mechanism_of_Action cluster_presynaptic Sympathetic Neuron cluster_postsynaptic Cardiac Myocyte Norepinephrine Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Binds G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Calcium Ca²⁺ Influx Ca_Channel->Calcium Contraction Increased Heart Rate & Contractility Calcium->Contraction Atenolol Atenolol Atenolol->Beta1_Receptor Blocks

Caption: Atenolol blocks β1-adrenergic receptors, inhibiting the downstream signaling cascade.

Venlafaxine (SNRI)

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety disorders. Its synthesis involves intermediates that can be prepared from substituted phenylacetonitriles.

Venlafaxine_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin (B10506) Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine Norepinephrine (NE) NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake NE_Receptor NE Receptor Norepinephrine->NE_Receptor Binds Neuronal_Signal Neuronal Signal Serotonin_Receptor->Neuronal_Signal NE_Receptor->Neuronal_Signal Venlafaxine Venlafaxine Venlafaxine->SERT Inhibits Venlafaxine->NET Inhibits

Caption: Venlafaxine inhibits the reuptake of serotonin and norepinephrine.

Clopidogrel and Prasugrel (B1678051) (Antiplatelet Agents)

Clopidogrel and prasugrel are thienopyridine-class antiplatelet agents that reduce the risk of heart attack and stroke. Their mechanism involves the irreversible inhibition of the P2Y₁₂ receptor on platelets.

Antiplatelet_Mechanism_of_Action cluster_platelet Platelet P2Y12_Receptor P2Y₁₂ Receptor G_Protein Gi Protein P2Y12_Receptor->G_Protein Activates Platelet_Activation Platelet Activation and Aggregation P2Y12_Receptor->Platelet_Activation Leads to Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreased Production cAMP->Platelet_Activation Inhibition of ADP ADP ADP->P2Y12_Receptor Binds Thienopyridines Clopidogrel/ Prasugrel (Active Metabolite) Thienopyridines->P2Y12_Receptor Irreversibly Blocks

Caption: Clopidogrel and prasugrel irreversibly block the P2Y₁₂ receptor.

Workflow for the Synthesis of 4-Aminophenylacetic Acid

The overall workflow from this compound to 4-aminophenylacetic acid is a straightforward two-step synthesis that is scalable and utilizes common laboratory reagents.

Synthesis_Workflow Start This compound Step1 Acid Hydrolysis (H₂SO₄, H₂O, Heat) Start->Step1 Intermediate 4-Nitrophenylacetic Acid Step1->Intermediate Step2 Nitro Group Reduction (Fe, Acetic Acid, Heat) Intermediate->Step2 Product 4-Aminophenylacetic Acid Step2->Product Application Pharmaceutical Intermediate (e.g., for β-lactam antibiotics) Product->Application

Caption: Synthetic workflow from this compound to 4-aminophenylacetic acid.

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The protocols provided herein for the synthesis of 4-nitrophenylacetic acid and 4-aminophenylacetic acid demonstrate robust and high-yielding methods for its utilization. The connection of these intermediates to the synthesis of a variety of APIs underscores the importance of this compound in drug discovery and development. The illustrative signaling pathways provide a clear understanding of the therapeutic relevance of the final drug products.

References

Application of 4-Nitrophenylacetonitrile in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetonitrile is a versatile chemical intermediate characterized by a phenyl ring substituted with a nitro group and a cyanomethyl group. Its reactive nature makes it a valuable precursor in the synthesis of a variety of organic molecules, including those with significant applications in the agrochemical sector. This document provides detailed application notes and experimental protocols for the use of this compound in the research and development of novel agrochemicals, including herbicides, fungicides, and insecticides.

Key Applications in Agrochemical Synthesis

This compound serves as a crucial building block for the synthesis of several classes of agrochemicals. The primary transformations of this molecule involve the reduction of the nitro group to an amine and the hydrolysis of the nitrile group to a carboxylic acid. These transformations yield key intermediates, namely 4-aminophenylacetonitrile and 4-nitrophenylacetic acid, which are further elaborated to produce active agrochemical compounds.

Herbicide Synthesis

Derivatives of phenylacetic acid are known to exhibit herbicidal properties. The synthesis of such compounds can be initiated from this compound. For instance, the hydrolysis of this compound yields 4-nitrophenylacetic acid, which can be further modified. While direct herbicidal activity data for compounds synthesized directly from this compound is not extensively available in public literature, the general class of phenylacetic acid derivatives has been explored for herbicidal applications.

Fungicide Synthesis

Phenylacetic acid and its derivatives have demonstrated fungicidal activity against various plant pathogens. For example, phenylacetic acid has shown inhibitory effects on the mycelial growth of Phytophthora capsici, a destructive oomycete pathogen. The synthesis of phenylacetic acid derivatives from this compound opens an avenue for the development of novel fungicides.

Insecticide Synthesis

This compound is a precursor to intermediates used in the synthesis of pyrethroid insecticides. A key intermediate in the synthesis of the pyrethroid insecticide fenvalerate (B1672596) is 2-(4-chlorophenyl)-3-methylbutyric acid. While not a direct derivative, the synthesis of this intermediate involves chemical principles related to phenylacetic acid chemistry. Fenvalerate is a broad-spectrum insecticide effective against a wide range of pests.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminophenylacetonitrile (Intermediate)

This protocol describes the catalytic hydrogenation of this compound to 4-aminophenylacetonitrile.

Materials:

  • This compound

  • Ethanol (B145695) (95%)

  • Palladium on carbon (5-10% Pd/C) catalyst

  • Hydrogen gas

  • Argon gas

  • Pressure reaction kettle

  • Rotary evaporator

  • Activated carbon

  • Filtration apparatus

Procedure:

  • In a pressure reaction kettle, combine this compound, ethanol, and the Pd/C catalyst. A typical mass ratio is 1:6.25:0.02-0.04 (substrate:solvent:catalyst).

  • Seal the reactor and purge the system with argon gas to remove air.

  • Introduce hydrogen gas into the reactor, maintaining a pressure of 0.3-0.4 MPa.

  • Stir the reaction mixture at a temperature of 30-50°C for 4 hours.

  • After the reaction is complete, stop the hydrogen flow and allow the reactor to cool to room temperature.

  • Carefully vent the reactor and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate using a rotary evaporator to remove the majority of the ethanol.

  • Allow the concentrated solution to crystallize.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from 95% ethanol with the addition of activated carbon for decolorization to obtain light brown crystals of 4-aminophenylacetonitrile.

Quantitative Data: This method can achieve a high yield of 4-aminophenylacetonitrile.

ParameterValueReference
Reaction Time4 hours
Reaction Temperature30-50°C
Hydrogen Pressure0.3-0.4 MPa
Protocol 2: Synthesis of 4-Nitrophenylacetic Acid (Intermediate)

This protocol details the acid-catalyzed hydrolysis of this compound to 4-nitrophenylacetic acid.

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, place 100 g of this compound.

  • Prepare a solution of 300 cc of concentrated sulfuric acid in 280 cc of water.

  • Add two-thirds of the acid solution to the this compound and shake well to moisten the solid.

  • Use the remaining acid solution to wash down any solid adhering to the flask walls.

  • Attach a reflux condenser and heat the mixture to boiling for fifteen minutes.

  • After cooling, dilute the reaction mixture with an equal volume of cold water and cool further in an ice bath to 0°C or below.

  • Filter the precipitate and wash it several times with ice water.

  • Dissolve the precipitate in 1600 cc of boiling water.

  • Filter the hot solution rapidly.

  • Allow the filtrate to cool, whereupon 4-nitrophenylacetic acid will crystallize as long, pale yellow needles.

  • Collect the product by filtration.

Quantitative Data: This hydrolysis method is reported to produce a high yield of 4-nitrophenylacetic acid.

ParameterValueReference
Reactant100 g this compound
Re

Application Notes and Protocols: 4-Nitrophenylacetonitrile as a Radical Inhibitor in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nitrophenylacetonitrile as a radical inhibitor in polymerization reactions, with a specific focus on vinyl acetate (B1210297) polymerization. This document includes a proposed mechanism of action, detailed experimental protocols for evaluation, and a framework for data presentation.

Introduction

This compound is a chemical compound recognized for its role as a radical inhibitor in polymerization processes. Radical polymerization is a crucial technique for synthesizing a wide variety of polymers. However, the high reactivity of radical species can sometimes lead to uncontrolled polymerization, which necessitates the use of inhibitors to modulate the reaction rate and prevent undesired polymer formation. This compound serves this purpose, particularly in the polymerization of vinyl monomers like vinyl acetate. Its inhibitory properties are attributed to the nitroaromatic functional group, which can effectively scavenge free radicals.

Mechanism of Action

While a detailed, experimentally verified mechanism for this compound's inhibitory action in vinyl acetate polymerization is not extensively documented in publicly available literature, a plausible mechanism can be proposed based on the known reactivity of nitroaromatic compounds with free radicals.[1] The nitro group is a key feature, and it is hypothesized that the inhibition proceeds through the following steps:

  • Radical Trapping: The growing polymer radical (a carbon-centered radical) attacks the nitro group of this compound.

  • Formation of a Stable Adduct: This reaction forms a more stable, less reactive radical adduct. This new radical is resonance-stabilized by the aromatic ring and the nitro group, which significantly reduces its reactivity towards the monomer.

  • Termination: The stabilized radical adduct can then undergo further reactions, such as combination with another radical, leading to the termination of the polymer chain.

This process effectively removes active propagating radicals from the system, thereby slowing down or completely halting the polymerization for a certain period (induction period).

InhibitionMechanism P_radical Propagating Polymer Radical (P•) Adduct Stable Radical Adduct P_radical->Adduct Radical Trapping Inhibitor This compound Inhibitor->Adduct Termination Termination Products Adduct->Termination Reaction with another radical

Caption: Proposed mechanism of radical inhibition by this compound.

Quantitative Data

Due to the limited availability of specific experimental data for this compound in the scientific literature, the following tables are presented as templates to guide researchers in organizing their experimental findings.

Table 1: Effect of this compound Concentration on the Polymerization of Vinyl Acetate

[this compound] (mol/L)Induction Period (min)Initial Rate of Polymerization (mol/L·s)Final Monomer Conversion (%)
0 (Control)0Rp,0Xf,0
1 x 10-4tind,1Rp,1Xf,1
5 x 10-4tind,2Rp,2Xf,2
1 x 10-3tind,3Rp,3Xf,3

Note: Rp and Xf values would be determined experimentally.

Table 2: Influence of this compound on Polymer Molecular Weight and Polydispersity

[this compound] (mol/L)Number-Average Molecular Weight (Mn, g/mol )Weight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI = Mw/Mn)
0 (Control)Mn,0Mw,0PDI0
1 x 10-4Mn,1Mw,1PDI1
5 x 10-4Mn,2Mw,2PDI2
1 x 10-3Mn,3Mw,3PDI3

Note: Mn, Mw, and PDI values would be determined experimentally using techniques like Gel Permeation Chromatography (GPC).

Experimental Protocols

The following protocols provide a general framework for evaluating the inhibitory effect of this compound on the radical polymerization of vinyl acetate.

Protocol 1: Determination of the Effect of this compound on Polymerization Rate and Induction Period

Objective: To quantify the inhibitory effect of this compound on the rate of polymerization of vinyl acetate and to determine the length of the induction period.

Materials:

  • Vinyl acetate (freshly distilled to remove commercial inhibitors)

  • This compound

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Benzene or Toluene, freshly distilled)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk flask or sealed ampoules)

  • Constant temperature bath

  • Analytical equipment for monitoring monomer conversion (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or dilatometry)

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of the initiator (e.g., AIBN) in the chosen solvent.

    • Prepare a series of stock solutions of this compound in the solvent at different concentrations.

    • Prepare a control reaction mixture containing only the monomer, initiator, and solvent.

    • Prepare a series of experimental reaction mixtures containing the monomer, initiator, solvent, and varying concentrations of this compound.

  • Degassing:

    • Transfer the reaction mixtures to separate reaction vessels.

    • Degas each solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can also act as an inhibitor.

  • Polymerization:

    • Place the sealed reaction vessels in a constant temperature bath set to the desired reaction temperature (e.g., 60 °C for AIBN).

    • Start a timer as soon as the vessels are placed in the bath.

  • Monitoring Monomer Conversion:

    • At regular time intervals, withdraw aliquots from each reaction vessel using a degassed syringe.

    • Quench the polymerization in the aliquot immediately by adding a small amount of a strong inhibitor (e.g., hydroquinone) and cooling it in an ice bath.

    • Analyze the monomer concentration in each aliquot using a pre-calibrated analytical instrument (e.g., GC or HPLC).

  • Data Analysis:

    • Plot monomer conversion as a function of time for each reaction.

    • The induction period is the time from the start of the reaction until a noticeable decrease in monomer concentration is observed.

    • The initial rate of polymerization is determined from the slope of the linear portion of the conversion vs. time plot after the induction period.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Reaction Solutions Degas Degas Solutions Prep_Solutions->Degas Polymerize Initiate Polymerization at Constant Temperature Degas->Polymerize Monitor Monitor Monomer Conversion Polymerize->Monitor Analyze_Data Plot Conversion vs. Time Monitor->Analyze_Data Determine_Params Determine Induction Period and Rate Analyze_Data->Determine_Params

Caption: Workflow for evaluating the inhibitory effect of this compound.

Protocol 2: Determination of the Inhibition Constant (Kinh)

Objective: To determine the inhibition constant of this compound, which is a quantitative measure of its inhibitory efficiency.

Background: The inhibition constant (Kinh) can be determined from the relationship between the induction period (tind) and the concentration of the inhibitor. The rate of initiation (Ri) is related to the inhibitor concentration ([Inh]) and the induction period by the equation:

Ri = μ * [Inh] / tind

where μ is the stoichiometric factor (the number of radicals trapped by one molecule of inhibitor).

Procedure:

  • Follow the procedure outlined in Protocol 1 to obtain induction periods for a range of this compound concentrations.

  • The rate of initiation (Ri) can be determined independently from the rate of polymerization in the absence of an inhibitor (Rp,0) and the known kinetic parameters of the monomer and initiator.

  • Plot the induction period (tind) against the concentration of this compound ([Inh]).

  • The slope of this plot will be equal to μ / Ri.

  • Assuming a stoichiometric factor (μ), the rate of initiation (Ri) can be calculated.

  • The inhibition constant (Kinh) is related to the rate of inhibition and can be further derived from more complex kinetic models, often requiring knowledge of the rate constants for propagation (kp) and termination (kt). A simplified approach is to use the relationship between the inhibited and uninhibited polymerization rates.

DataAnalysisLogic Input_Data Induction Period (t_ind) vs. [Inhibitor] Plot Plot t_ind vs. [Inhibitor] Input_Data->Plot Slope Calculate Slope (μ / R_i) Plot->Slope Ri Determine Rate of Initiation (R_i) Slope->Ri Kinh Calculate Inhibition Constant (K_inh) Ri->Kinh

Caption: Logical flow for the determination of the inhibition constant.

Protocol 3: Analysis of Polymer Molecular Weight and Polydispersity

Objective: To assess the impact of this compound on the molecular weight and molecular weight distribution of the resulting poly(vinyl acetate).

Procedure:

  • Following the completion of the polymerization reactions from Protocol 1, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol (B129727) or hexane).

  • Filter and dry the polymer under vacuum.

  • Dissolve a known amount of the dried polymer in a suitable solvent for Gel Permeation Chromatography (GPC), such as tetrahydrofuran (B95107) (THF).

  • Analyze the polymer samples using GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Tabulate the results as shown in Table 2 to compare the effects of different inhibitor concentrations.

Disclaimer: The protocols provided are general guidelines. Researchers should adapt these protocols to their specific experimental setup and analytical capabilities. Due to the limited specific data on this compound as a radical inhibitor, it is recommended to perform thorough control experiments and validation.

References

Preparation of p-Nitrophenylacetic Acid: A Comparative Study of Acidic and Basic Hydrolysis of 4-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of p-nitrophenylacetic acid via the hydrolysis of 4-nitrophenylacetonitrile under both acidic and basic conditions. p-Nitrophenylacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The choice between acidic and basic hydrolysis can significantly impact reaction time, yield, and purity of the final product. This application note presents a well-established acid-catalyzed protocol and a representative base-catalyzed protocol, followed by a comparative summary of their key quantitative parameters. Additionally, experimental workflows and reaction mechanisms are visualized to provide a clear understanding of the synthetic pathways.

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This hydrolysis can be effectively catalyzed by either acid or base. In the context of producing p-nitrophenylacetic acid from this compound, both methodologies offer distinct advantages and disadvantages.

Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide yield the corresponding carboxylic acid and an ammonium (B1175870) salt.

Conversely, basic hydrolysis is carried out by heating the nitrile with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Under the reaction conditions, the amide is further hydrolyzed to a carboxylate salt, with the liberation of ammonia. Acidification of the reaction mixture in a separate workup step is necessary to obtain the final carboxylic acid.

This document provides detailed, step-by-step protocols for both methods to enable researchers to select the most suitable procedure based on their specific laboratory conditions and synthetic goals.

Data Summary

The following table summarizes the key quantitative data from the described protocols for the preparation of p-nitrophenylacetic acid.

ParameterAcidic Hydrolysis ProtocolBasic Hydrolysis Protocol (Representative)
Starting Material This compoundThis compound
Catalyst/Reagent Concentrated Sulfuric AcidPotassium Hydroxide
Reaction Time 15 minutes3 hours
Reaction Temperature Boiling100°C
Yield 92-95%~85-90% (Estimated)
Purity (Melting Point) 151-152°C150-152°C

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Materials:

  • This compound (p-Nitrobenzyl cyanide): 100 g (0.62 mol)

  • Concentrated Sulfuric Acid (sp. gr. 1.84): 300 mL (5.4 mol)

  • Water

  • Ice

Equipment:

  • 1-L round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Large beaker or flask for dilution

  • Buchner funnel and filter flask

  • Steam funnel (optional, but recommended)

Procedure:

  • In a 1-L round-bottomed flask, place 100 g (0.62 mol) of this compound.

  • Prepare a solution of dilute sulfuric acid by carefully and slowly adding 300 mL of concentrated sulfuric acid to 280 mL of water. Caution: This process is highly exothermic and should be performed with cooling.

  • Pour approximately two-thirds of the freshly prepared sulfuric acid solution onto the this compound in the flask. Swirl the flask to ensure the solid is thoroughly wetted.

  • Use the remaining one-third of the acid solution to wash down any solid material adhering to the walls of the flask.

  • Attach a reflux condenser to the flask and heat the mixture to boiling. It is advisable to heat the flask on an asbestos (B1170538) board or in a heating mantle to prevent superheating and decomposition.

  • Continue to boil the reaction mixture for 15 minutes. The solution will become dark.

  • After 15 minutes, remove the heat source and allow the mixture to cool slightly.

  • Carefully dilute the reaction mixture with an equal volume of cold water.

  • Cool the diluted mixture to 0°C or below in an ice bath to precipitate the crude p-nitrophenylacetic acid.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash it several times with ice-cold water.

  • For purification, dissolve the crude product in 1600 mL of boiling water. If the starting nitrile was of technical grade, a small amount of activated charcoal can be added to the boiling solution to decolorize it.

  • Filter the hot solution rapidly through a large fluted filter paper, preferably using a steam funnel to prevent premature crystallization.

  • If any solid crystallizes on the filter paper, redissolve it in a minimal amount of boiling water and filter this solution into the main filtrate.

  • Allow the filtrate to cool to room temperature and then in an ice bath to effect complete crystallization.

  • Collect the purified p-nitrophenylacetic acid, which appears as long, pale yellow needles, by vacuum filtration.

  • Dry the product. The expected yield is 103-106 g (92-95%), with a melting point of 151-152°C.[1]

Protocol 2: Basic Hydrolysis of this compound (Representative)

This representative protocol is based on general procedures for alkaline nitrile hydrolysis and specific examples for similar substrates.

Materials:

  • This compound: 16.2 g (0.1 mol)

  • Potassium Hydroxide (KOH): 100 mL of 60% (w/v) aqueous solution

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ice

Equipment:

  • 250-mL round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stir plate and stir bar

  • pH paper or pH meter

  • Buchner funnel and filter flask

Procedure:

  • In a 250-mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 16.2 g (0.1 mol) of this compound and 100 mL of a 60% (w/v) aqueous solution of potassium hydroxide.

  • Heat the mixture to 100°C with vigorous stirring.

  • Maintain the reaction at 100°C under reflux for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a beaker and place it in an ice bath.

  • Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2. A precipitate of p-nitrophenylacetic acid will form.

  • Continue to stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water until the washings are neutral.

  • For purification, recrystallize the crude solid from a suitable solvent such as an ethanol/water mixture.

  • Dry the purified crystals to obtain p-nitrophenylacetic acid.

Visualizations

Experimental Workflows

G Acid-Catalyzed Hydrolysis Workflow reagents This compound + H2SO4/H2O reflux Heat to Boiling (15 min) reagents->reflux dilution Dilute with Cold Water reflux->dilution precipitation Cool to 0°C dilution->precipitation filtration1 Filter and Wash with Ice Water precipitation->filtration1 recrystallization Recrystallize from Boiling Water filtration1->recrystallization filtration2 Filter and Dry recrystallization->filtration2 product p-Nitrophenylacetic Acid filtration2->product

Caption: Workflow for the acid-catalyzed preparation of p-nitrophenylacetic acid.

G Base-Catalyzed Hydrolysis Workflow reagents This compound + KOH/H2O reflux Heat to 100°C (3 hours) reagents->reflux cooling Cool to Room Temperature reflux->cooling acidification Acidify with HCl to pH 1-2 cooling->acidification precipitation Cool in Ice Bath acidification->precipitation filtration1 Filter and Wash with Water precipitation->filtration1 recrystallization Recrystallize filtration1->recrystallization product p-Nitrophenylacetic Acid recrystallization->product

Caption: Workflow for the base-catalyzed preparation of p-nitrophenylacetic acid.

Reaction Mechanisms

G Acid-Catalyzed Hydrolysis Mechanism cluster_0 Protonation and Nucleophilic Attack cluster_1 Tautomerization to Amide cluster_2 Hydrolysis of Amide nitrile R-C≡N protonated_nitrile R-C≡N+-H nitrile->protonated_nitrile h_plus H+ h_plus->nitrile intermediate1 R-C(OH2+)=NH protonated_nitrile->intermediate1 water H2O water->protonated_nitrile intermediate2 R-C(OH)=NH intermediate1->intermediate2 -H+ intermediate1->intermediate2 amide R-C(=O)NH2 intermediate2->amide tautomerization protonated_amide R-C(=O+H)NH2 amide->protonated_amide +H+ amide->protonated_amide intermediate3 R-C(OH)(O+H2)NH2 protonated_amide->intermediate3 +H2O carboxylic_acid R-COOH intermediate3->carboxylic_acid -NH3, -H+ ammonium NH4+

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

G Base-Catalyzed Hydrolysis Mechanism cluster_0 Nucleophilic Attack cluster_1 Protonation and Tautomerization cluster_2 Hydrolysis of Amide cluster_3 Acidic Workup nitrile R-C≡N intermediate1 R-C(O-)=N- nitrile->intermediate1 oh_minus OH- oh_minus->nitrile intermediate2 R-C(OH)=N- intermediate1->intermediate2 +H2O, -OH- intermediate1->intermediate2 amide R-C(=O)NH2 intermediate2->amide tautomerization intermediate3 R-C(O-)(OH)NH2 amide->intermediate3 +OH- amide->intermediate3 carboxylate R-COO- intermediate3->carboxylate -NH2- ammonia NH3 carboxylic_acid R-COOH carboxylate->carboxylic_acid carboxylate->carboxylic_acid h3o_plus H3O+ h3o_plus->carboxylate

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.

References

Application Notes and Protocols: The Role of 4-Nitrophenylacetonitrile in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Nitrophenylacetonitrile is a versatile and valuable building block in the field of organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its chemical structure, featuring a reactive methylene (B1212753) group activated by both a nitrile and a p-nitrophenyl group, makes it an excellent substrate for various condensation and cyclization reactions. The nitro functional group can also be a site for further chemical modification, adding to its synthetic utility. These attributes make this compound a key precursor for synthesizing pyridines, pyrazoles, thiophenes, and other heterocycles, many of which are scaffolds for pharmacologically active molecules.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families using this compound.

Application Note 1: Synthesis of Polysubstituted 2-Amino-3-cyanopyridines

Polysubstituted 2-amino-3-cyanopyridines are a critical class of compounds in medicinal chemistry, serving as intermediates for various therapeutic agents and exhibiting biological activities such as IKK-β inhibition.[3][4] A highly efficient method for their synthesis is a one-pot, multi-component reaction involving an aldehyde, a ketone, this compound (as the active methylene component), and a nitrogen source like ammonium (B1175870) acetate (B1210297).[3][5] This approach is favored for its high atom economy, operational simplicity, and the ability to generate diverse molecular structures in a single step.[6]

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(4-nitrophenyl)-6-phenyl-3-cyanopyridine

This protocol describes a general procedure for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives via a four-component reaction.

Materials:

  • This compound

  • Benzaldehyde

  • Acetophenone

  • Ammonium acetate

  • Ethanol (B145695) (or solvent-free microwave conditions)

  • Reaction vessel (round-bottom flask or microwave vial)

Procedure:

  • Reactant Mixture: In a suitable reaction vessel, combine this compound (1 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1 mmol), a ketone (e.g., acetophenone, 1 mmol), and ammonium acetate (2.5 mmol).[7]

  • Reaction Conditions (Conventional Heating): Add ethanol (15 mL) as the solvent. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 10-14 hours.[4] Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Reaction Conditions (Microwave Irradiation): For a solvent-free approach, place the sealed reaction vessel in a microwave oven and irradiate for 7-9 minutes at a suitable power level to maintain a high temperature.[3][5]

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will often form. Collect the crude product by filtration and wash it with cold ethanol.[3][4]

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of DMF and methanol, to yield the pure 2-amino-3-cyanopyridine derivative.[4]

Data Presentation: Synthesis of 2-Amino-3-cyanopyridine Derivatives

The following table summarizes the results for the synthesis of various pyridine (B92270) derivatives using this compound and different aromatic aldehydes and ketones under microwave irradiation.

EntryAldehyde (R1)Ketone (R2)ProductTime (min)Yield (%)
1BenzaldehydeAcetophenone2-Amino-6-phenyl-4-(4-nitrophenyl)nicotinonitrile892
24-ChlorobenzaldehydeAcetophenone2-Amino-6-phenyl-4-(4-nitrophenyl)-6-(4-chlorophenyl)nicotinonitrile988
34-MethoxybenzaldehydeAcetophenone2-Amino-6-phenyl-4-(4-nitrophenyl)-6-(4-methoxyphenyl)nicotinonitrile795
4Benzaldehyde4-Bromoacetophenone2-Amino-6-(4-bromophenyl)-4-(4-nitrophenyl)nicotinonitrile985
5Thiophene-2-aldehydeAcetophenone2-Amino-6-phenyl-4-(4-nitrophenyl)-6-(thiophen-2-yl)nicotinonitrile890

Note: Yields are based on analogous reactions reported in the literature for similar multi-component syntheses.[3][4][7]

Visualization: Workflow for Pyridine Synthesis

G Workflow for One-Pot Pyridine Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification A Combine Reactants: - this compound - Aldehyde - Ketone - Ammonium Acetate B Conventional Heating (Ethanol, Reflux, 10-14h) A->B C Microwave Irradiation (Solvent-free, 7-9 min) A->C D Cool Mixture B->D C->D E Filter Precipitate D->E F Wash with Ethanol E->F G Recrystallize F->G H Pure 2-Amino-3-cyanopyridine G->H

Caption: General workflow for the multi-component synthesis of 2-amino-3-cyanopyridines.

Application Note 2: Synthesis of 3-(4-Nitrophenyl)pyrazoles

Pyrazoles are a fundamental five-membered heterocyclic scaffold present in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib (B62257) and anti-obesity agents like rimonabant.[8] A common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648).[9] this compound can be readily converted into a β-ketonitrile, a key 1,3-bifunctional precursor, which can then undergo cyclization with hydrazine to yield highly substituted pyrazoles.

Experimental Protocol: Synthesis of 5-Methyl-3-(4-nitrophenyl)-1H-pyrazol-5-amine

This two-step protocol involves the initial base-catalyzed self-condensation of this compound (a Thorpe-type reaction) followed by cyclization with hydrazine.

Step 1: Synthesis of the β-ketonitrile intermediate

  • Reaction Setup: Dissolve this compound (2 mmol) in a suitable solvent like ethanol in a round-bottom flask.

  • Base Addition: Add a catalytic amount of a strong base, such as sodium ethoxide. The reaction is a self-condensation where one molecule acts as a nucleophile and the other as an electrophile.[10][11]

  • Reaction: Stir the mixture at room temperature until TLC analysis indicates the consumption of the starting material, leading to the formation of an enamine intermediate.

  • Hydrolysis: Carefully acidify the mixture with dilute acid to hydrolyze the intermediate to the corresponding β-ketonitrile.

Step 2: Cyclization to form the pyrazole (B372694)

  • Reactant Addition: To the solution containing the β-ketonitrile intermediate, add hydrazine hydrate (B1144303) (1.2 mmol).[12]

  • Cyclocondensation: Heat the reaction mixture to reflux in a solvent like glacial acetic acid or ethanol. The cyclocondensation reaction typically proceeds to completion within a few hours.[8][12]

  • Workup: After cooling, pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.

Data Presentation: Representative Pyrazole Synthesis
Starting MaterialIntermediateReagentProductSolventTemp (°C)Yield (%)
This compound3-Imino-2,4-di(4-nitrophenyl)butanenitrileHydrazine Hydrate5-Amino-4-(4-nitrobenzyl)-3-(4-nitrophenyl)-1H-pyrazoleAcetic AcidReflux~70-80

Note: Yield is estimated based on standard pyrazole synthesis protocols.[8][12]

Visualization: Pyrazole Synthesis Pathway

G Synthesis Pathway for Pyrazole Derivatives A This compound B β-Enaminonitrile (Thorpe Dimer) A->B Base Catalyst (e.g., NaOEt) D Cyclocondensation B->D C Hydrazine Hydrate C->D E Substituted Pyrazole D->E Reflux in Acetic Acid

Caption: Reaction pathway for the synthesis of pyrazoles from this compound.

Application Note 3: Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[13] Thiophenes are important heterocycles found in various pharmaceuticals and materials. The reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. This compound serves as an excellent active methylene component for this transformation.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-dimethyl-3-cyano-(4-nitrophenyl)thiophene

This protocol provides a general method for the Gewald aminothiophene synthesis.

Materials:

  • This compound

  • A ketone (e.g., 3-methyl-2-butanone)

  • Elemental Sulfur (S₈)

  • A base (e.g., morpholine (B109124) or triethylamine)

  • A solvent (e.g., ethanol or methanol)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the ketone (1 mmol), this compound (1 mmol), and elemental sulfur (1.1 mmol).[13][14]

  • Solvent and Base: Add ethanol (20 mL) as the solvent, followed by a catalytic amount of a base like morpholine (0.5 mmol).

  • Reaction: Stir the mixture at a gentle reflux (50-80°C) for 1-4 hours. The reaction progress can be monitored by TLC.[14]

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted sulfur and other impurities, and then recrystallize from a suitable solvent to obtain the pure 2-aminothiophene.

Data Presentation: Synthesis of 2-Aminothiophene Derivatives
EntryCarbonyl CompoundBaseProductTime (h)Yield (%)
1CyclohexanoneMorpholine2-Amino-3-cyano-4-(4-nitrophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene285
2AcetoneTriethylamine2-Amino-4,5-dimethyl-3-cyano-4-(4-nitrophenyl)thiophene378
3Butan-2-oneMorpholine2-Amino-4-ethyl-5-methyl-3-cyano-4-(4-nitrophenyl)thiophene2.582
4PropiophenoneMorpholine2-Amino-5-methyl-4-phenyl-3-cyano-4-(4-nitrophenyl)thiophene475

Note: Yields are based on typical outcomes for the Gewald reaction.[13][14]

Visualization: Gewald Reaction Mechanism

G Key Steps of the Gewald Reaction A Ketone + This compound B Knoevenagel Condensation A->B Base C α,β-Unsaturated Nitrile (Intermediate) B->C E Michael Addition of Sulfur C->E D Elemental Sulfur (S8) + Base D->E F Thiiran Intermediate E->F G Cyclization & Tautomerization F->G Ring Opening H 2-Aminothiophene Product G->H

Caption: Simplified mechanism of the Gewald reaction for 2-aminothiophene synthesis.

References

Application Notes and Protocols for the Synthesis of 4-Nitrophenylacetonitrile via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 4-nitrophenylacetonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2] The primary method described is the nucleophilic aromatic substitution (SNAr) reaction, leveraging the activation of an aromatic ring by an electron-withdrawing nitro group. This guide includes a step-by-step methodology, tables of quantitative data for easy reference, characterization details, and a complete experimental workflow visualization.

Introduction and Principle

This compound is a vital organic intermediate, notably used in the synthesis of the β-blocker atenolol (B1665814) and the antidepressant venlafaxine.[2] Its synthesis is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, the aromatic ring, which is typically electron-rich and resistant to nucleophilic attack, is made susceptible by the presence of a strong electron-withdrawing group, such as a nitro group (-NO₂).

The nitro group, particularly when positioned ortho or para to the leaving group (e.g., a halide), delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the substitution.[3][4][5] This protocol details the synthesis from a 4-nitrobenzyl halide and a cyanide salt, a common and effective method for producing this compound.[1]

Reaction Scheme:

(Where X = Cl, Br)

Experimental Protocol

This protocol is based on the nucleophilic substitution reaction between a 4-nitrobenzyl halide and sodium cyanide in a polar aprotic solvent.[1]

2.1 Materials and Equipment

  • Reactants:

    • 4-Nitrobenzyl chloride (or bromide)

    • Sodium cyanide (NaCN)

  • Solvent:

  • Reagents for Workup:

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser

    • Heating mantle with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Glassware for filtration and recrystallization

    • Melting point apparatus

    • Analytical instruments (NMR, IR spectrometer)

2.2 Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, add sodium cyanide (1.2 eq) and dry DMSO. Stir the suspension at room temperature.

  • Addition of Substrate: Dissolve 4-nitrobenzyl chloride (1.0 eq) in a minimal amount of dry DMSO and add it dropwise to the stirring cyanide suspension.

  • Reaction Execution: Heat the reaction mixture to 50-60 °C and maintain stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product. Caution: This step should be performed in a well-ventilated fume hood as acidification of cyanide can release toxic HCN gas.

    • Filter the resulting solid precipitate and wash it thoroughly with cold water.

    • For further purification, dissolve the crude solid in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Recrystallize the crude this compound from an ethanol-water mixture to obtain pale yellow crystals.[2][6]

  • Characterization: Dry the purified crystals under vacuum, record the final mass and yield, and characterize the product by determining its melting point and acquiring NMR and IR spectra.

2.3 Safety Precautions

  • Cyanide Hazard: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Never mix cyanide salts with acid, as this liberates lethal hydrogen cyanide (HCN) gas.

  • Solvent Hazard: DMSO and DMF are skin-penetrating solvents. Avoid direct contact.

  • Product Toxicity: this compound is considered moderately toxic upon ingestion, inhalation, or dermal contact.[1]

Data Presentation

Table 1: Reactants and Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )Role
4-Nitrobenzyl ChlorideC₇H₆ClNO₂171.58Substrate
Sodium CyanideNaCN49.01Nucleophile
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Solvent
This compoundC₈H₆N₂O₂162.15Product

Table 2: Reaction Conditions and Product Characteristics

ParameterValueReference(s)
Reaction TypeNucleophilic Aromatic Substitution (SNAr)[1]
SolventDMSO or DMF[1]
Temperature50-60 °C-
Reaction Time2-4 hours-
Reported Yield~40% (for a related procedure using H₂SO₄ additive)[2]
AppearancePale yellow to off-white crystalline solid[1]
Melting Point113-115 °C

Table 3: Spectroscopic Data for this compound

TechniqueSolventCharacteristic Peaks / Chemical Shifts (ppm)Reference(s)
¹H NMRCDCl₃δ 8.27-8.22 (d, 2H, Ar-H ortho to NO₂), δ 7.58-7.53 (d, 2H, Ar-H meta to NO₂), δ 3.92 (s, 2H, -CH₂CN)[7]
IRKBr~2250 cm⁻¹ (C≡N stretch), ~1600 & 1520 cm⁻¹ (Ar-NO₂ asymmetric/symmetric stretch), ~1345 cm⁻¹ (Ar-NO₂)[8]
Mass Spec (EI)-m/z 162 (M⁺), 116, 89[9]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reactants Weigh Reactants (4-Nitrobenzyl Halide, NaCN) solvent Prepare Dry Solvent (DMSO) setup Assemble Glassware (Flask, Condenser) solvent->setup addition Add Reagents to Flask setup->addition heating Heat and Stir (50-60 °C, 2-4h) addition->heating monitoring Monitor via TLC heating->monitoring quench Quench with Ice Water monitoring->quench extract Filter & Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol/Water evaporate->recrystallize yield Calculate Yield recrystallize->yield mp Melting Point yield->mp nmr NMR Spectroscopy yield->nmr ir IR Spectroscopy yield->ir

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Azo Dyes and Pigments from 4-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of azo dyes and pigments utilizing 4-nitrophenylacetonitrile as a key starting material. The protocol is presented in a multi-step process, beginning with the reduction of the nitro group, followed by diazotization of the resulting amine, and concluding with the azo coupling to a suitable aromatic nucleophile to generate the final dye product. This document offers detailed experimental procedures, data presentation, and visualizations to assist researchers in the successful synthesis and characterization of novel azo compounds.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. This compound serves as a valuable precursor in this process. Its nitro group can be readily reduced to a primary amine, yielding 4-aminophenylacetonitrile. This intermediate can then be diazotized and coupled with various aromatic systems, such as phenols and naphthols, to produce a wide array of dyes and pigments with diverse colors and properties. The presence of the cyanomethyl group can influence the final properties of the dye, including its solubility, lightfastness, and binding affinity to substrates.

Overall Synthesis Pathway

The synthesis of an azo dye from this compound is a three-step process:

  • Reduction: The nitro group of this compound is reduced to an amino group to form 4-aminophenylacetonitrile.

  • Diazotization: The newly formed amino group of 4-aminophenylacetonitrile is converted into a diazonium salt in the presence of nitrous acid at low temperatures.

  • Azo Coupling: The diazonium salt is reacted with a coupling agent (e.g., 2-naphthol) to form the final azo dye.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling This compound This compound 4-Aminophenylacetonitrile 4-Aminophenylacetonitrile This compound->4-Aminophenylacetonitrile H2, Pd/C Ethanol 4-Aminophenylacetonitrile_diazo 4-Aminophenylacetonitrile Diazonium_Salt 4-(Cyanomethyl)benzenediazonium chloride 4-Aminophenylacetonitrile_diazo->Diazonium_Salt NaNO2, HCl 0-5 °C Diazonium_Salt_coupling 4-(Cyanomethyl)benzenediazonium chloride Azo_Dye Azo Dye Diazonium_Salt_coupling->Azo_Dye 2-Naphthol 2-Naphthol 2-Naphthol->Azo_Dye Reduction_Workflow start Start reactants Combine this compound, Ethanol, and 5% Pd/C in Reactor start->reactants purge Purge Reactor with Inert Gas reactants->purge hydrogenate Introduce H2 (0.3 MPa) Stir at 30-40°C for 4h purge->hydrogenate stand Stop Stirring and Let Stand for 1h hydrogenate->stand filter Filter to Remove Pd/C Catalyst stand->filter evaporate Evaporate Ethanol filter->evaporate recrystallize Recrystallize from Ethanol with Activated Carbon evaporate->recrystallize product Obtain 4-Aminophenylacetonitrile recrystallize->product Azo_Dye_Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling start_diazo Start dissolve_amine Dissolve 4-Aminophenylacetonitrile in HCl and cool to 0-5°C start_diazo->dissolve_amine prepare_nitrite Prepare cold NaNO2 solution dissolve_amine->prepare_nitrite add_nitrite Slowly add NaNO2 solution to amine solution at 0-5°C prepare_nitrite->add_nitrite diazonium_salt Formation of Diazonium Salt Solution add_nitrite->diazonium_salt add_diazonium Slowly add Diazonium Salt solution to 2-Naphthol solution diazonium_salt->add_diazonium Use Immediately start_coupling Start dissolve_naphthol Dissolve 2-Naphthol in NaOH and cool to 0-5°C start_coupling->dissolve_naphthol dissolve_naphthol->add_diazonium precipitate Azo Dye Precipitates add_diazonium->precipitate stir Stir for 30 minutes at 0-5°C precipitate->stir filter_dry Filter, Wash, and Dry the Azo Dye stir->filter_dry final_product Final Azo Dye Product filter_dry->final_product

4-Nitrophenylacetonitrile: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetonitrile is a versatile organic compound that serves as a crucial starting material and intermediate in a wide array of synthetic transformations. Its chemical structure, featuring a reactive nitrile group and a nitro-functionalized aromatic ring, allows for diverse functional group manipulations, making it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and precursors for widely used pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₈H₆N₂O₂[1][2]
Molecular Weight 162.15 g/mol [1][2]
Appearance Pale yellow to off-white crystalline solid[1]
Melting Point 113-115 °C[3]
Solubility Soluble in organic solvents (e.g., DMF, DMSO), slightly soluble in water.[2]
CAS Number 555-21-5[1][2]

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of various important organic compounds. The nitro group can be readily reduced to an amino group, which can then be further modified, for example, through diazotization reactions to introduce a hydroxyl group. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open pathways to a variety of substituted phenylacetic acid and phenethylamine (B48288) derivatives, which are key structural motifs in many pharmaceutical agents.

Synthesis of Key Intermediates

This section details the synthesis of three important intermediates starting from this compound: 4-nitrophenylacetic acid, 4-aminophenylacetonitrile, and 4-hydroxyphenylacetonitrile, a precursor for the beta-blocker atenolol. A proposed pathway to 4-methoxyphenylacetonitrile, a precursor for the antidepressant venlafaxine, is also outlined.

Reaction Scheme: Transformation of this compound

G start This compound int1 4-Nitrophenylacetic Acid start->int1 H₂SO₄, H₂O (Hydrolysis) int2 4-Aminophenylacetonitrile start->int2 H₂, Pd/C (Reduction) int3 4-Hydroxyphenylacetonitrile int2->int3 1. NaNO₂, H₂SO₄ 2. H₂O, Δ (Diazotization & Hydrolysis) int4 4-Methoxyphenylacetonitrile int3->int4 (CH₃)₂SO₄, K₂CO₃ (Methylation) drug1_precursor Precursor for Atenolol int3->drug1_precursor drug2_precursor Precursor for Venlafaxine int4->drug2_precursor

Caption: Synthetic pathways from this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of key intermediates derived from this compound.

Starting MaterialProductReagents and ConditionsYield (%)Reference
This compound4-Nitrophenylacetic AcidH₂SO₄, H₂O, reflux 15 min92-95[4]
This compound4-AminophenylacetonitrileH₂, 5% Pd/C, Ethanol, 0.3-0.4 MPa, 30-50 °C, 4 h~65[5]
4-Aminophenylacetonitrile4-Hydroxyphenylacetonitrile1. NaNO₂, H₂SO₄, H₂O, 0-5 °C; 2. H₂O, heatNot specifiedGeneral knowledge
4-Hydroxyphenylacetonitrile4-Methoxyphenylacetonitrile(CH₃)₂SO₄, K₂CO₃, Acetone, refluxNot specifiedGeneral knowledge

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenylacetic Acid

This protocol describes the hydrolysis of the nitrile group of this compound to a carboxylic acid.[4]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Ice

Procedure:

  • In a 1-L round-bottomed flask, place 100 g (0.62 mole) of this compound.

  • Prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water.

  • Pour two-thirds of the acid solution onto the this compound and shake well to moisten all the solid.

  • Use the remaining acid solution to wash down any solid adhering to the flask walls.

  • Attach a reflux condenser and heat the mixture to boiling for 15 minutes.

  • After the reaction, dilute the dark mixture with an equal volume of cold water and cool to 0 °C or below.

  • Filter the precipitate and wash it several times with ice water.

  • Recrystallize the crude product from boiling water to obtain pure 4-nitrophenylacetic acid.

Workflow for the Synthesis of 4-Nitrophenylacetic Acid

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound and H₂SO₄/H₂O solution B Heat to reflux for 15 minutes A->B C Dilute with cold water and cool to 0 °C B->C D Filter precipitate C->D E Wash with ice water D->E F Recrystallize from boiling water E->F G Pure 4-Nitrophenylacetic Acid F->G G catecholamines Catecholamines (Adrenaline, Noradrenaline) beta1_receptor β1-Adrenergic Receptor catecholamines->beta1_receptor g_protein Gs Protein beta1_receptor->g_protein Activates atenolol Atenolol atenolol->beta1_receptor Blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A camp->pka Activates cardiac_effects Increased Heart Rate Increased Contractility pka->cardiac_effects Leads to G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron serotonin_norepi Serotonin & Norepinephrine reuptake_transporter Reuptake Transporters (SERT, NET) serotonin_norepi->reuptake_transporter Reuptake synaptic_neurotransmitters Increased Serotonin & Norepinephrine Levels reuptake_transporter->synaptic_neurotransmitters postsynaptic_receptors Postsynaptic Receptors synaptic_neurotransmitters->postsynaptic_receptors neuronal_response Alleviation of Depressive Symptoms postsynaptic_receptors->neuronal_response venlafaxine Venlafaxine venlafaxine->reuptake_transporter Inhibits

References

Handling and safety precautions for 4-Nitrophenylacetonitrile in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 4-Nitrophenylacetonitrile

Introduction

These application notes provide comprehensive safety, handling, and experimental protocols for this compound (CAS No. 555-21-5). This compound, also known as p-nitrobenzyl cyanide, is a beige to yellow crystalline powder used as a laboratory chemical and an intermediate in organic synthesis.[1][2][3] Due to its toxicity profile, strict adherence to safety protocols is mandatory. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical.[2] It is harmful if swallowed, in contact with skin, or inhaled.[2][4] A primary concern is its potential to be metabolized to cyanide in the body, which can inhibit cytochrome oxidase, impairing cellular respiration and leading to severe health effects such as headache, dizziness, unconsciousness, and potentially death.[1] The toxicological properties have not been fully investigated, and chronic effects may be delayed.[1]

Table 1: Toxicological and Hazard Information

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[2][4]GHS07Warning[2]
Acute Toxicity, Dermal (Category 4)Harmful in contact with skin.[2][4]GHS07Warning[2]
Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.[2][4]GHS07Warning[2]
Skin IrritationMay cause skin irritation.[1]--
Eye IrritationMay cause eye irritation.[1]--
Specific Target Organ ToxicityMay be metabolized to cyanide, which impairs cellular respiration.[1][5]--

Physicochemical Data

Proper handling and storage procedures are informed by the physicochemical properties of the compound.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms p-Nitrobenzyl cyanide, 4-Nitrobenzeneacetonitrile[1][2]
CAS Number 555-21-5[1][6]
Molecular Formula C8H6N2O2[1][6]
Molecular Weight 162.15 g/mol [1][6]
Appearance Cream to yellow crystalline powder/needles[1][3]
Melting Point 113-118 °C[2][6]
Boiling Point 195-197 °C @ 12-16 mmHg[2][3]
Solubility Insoluble in water[1][7]
Stability Stable under normal temperatures and pressures[1][5]
Incompatibilities Strong oxidizing agents, strong reducing agents, strong acids, strong bases[1][5]
Hazardous Decomposition Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes[1][5]

Standard Laboratory Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound to minimize exposure.

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical protective clothing to prevent skin exposure.[1][8]

  • Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95 dust mask for solids) or work within a certified chemical fume hood.[1][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant a respirator's use.[1]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[8]

Handling and Storage
  • Handling:

    • Always handle this compound within a chemical fume hood to minimize inhalation risk.

    • Use with adequate ventilation and minimize dust generation and accumulation.[1][5]

    • Avoid contact with eyes, skin, and clothing.[5]

    • Do not eat, drink, or smoke when using this product.[4]

    • Wash hands and any exposed skin thoroughly after handling.[2]

    • Remove contaminated clothing and wash it before reuse.[1][5]

  • Storage:

    • Store in a tightly closed container.[1][5]

    • Keep in a cool, dry, and well-ventilated area.[2][9]

    • Store away from incompatible substances such as strong acids, bases, oxidizing agents, and reducing agents.[5]

    • Store in a locked cabinet or area accessible only to authorized personnel.[9]

G cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup & Disposal prep_ppe Don Required PPE (Gloves, Goggles, Lab Coat) prep_hood Work in Fume Hood prep_ppe->prep_hood prep_retrieve Retrieve from Storage prep_hood->prep_retrieve prep_weigh Weigh Compound prep_retrieve->prep_weigh exp_run Perform Reaction prep_weigh->exp_run clean_decon Decontaminate Glassware exp_run->clean_decon clean_waste Segregate Hazardous Waste clean_decon->clean_waste clean_dispose Dispose via EHS Protocol clean_waste->clean_dispose clean_wash Wash Hands Thoroughly clean_dispose->clean_wash

Caption: General lab workflow for handling this compound.

Emergency Procedures

Facilities storing or utilizing this material must be equipped with an eyewash station and a safety shower.[1]

First-Aid Measures

Immediate medical attention is required for all routes of exposure.

  • Inhalation: Remove the victim from exposure to fresh air immediately.[1][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Call a poison center or doctor.[2]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][5] Get medical aid.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Get medical attention.[2]

  • Ingestion: If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1][5] Do NOT induce vomiting.[1][5] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[4]

Spill and Leak Protocol (Minor Spill < 5g)

This protocol applies to small, contained spills that can be managed by trained laboratory personnel.

  • Alert & Evacuate: Alert personnel in the immediate area. Restrict access.

  • Assess: Ensure the spill does not pose a fire or major inhalation hazard. If it does, evacuate and call emergency services.

  • PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[10]

  • Containment: Prevent the spread of dust. Do not use a dry brush.

  • Cleanup: Gently cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[11] Sweep up the mixture and place it into a suitable, labeled container for hazardous waste disposal.[1][5] Avoid generating dusty conditions.[1]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[12][13]

  • Ventilate: Allow the area to ventilate before resuming work.[1]

  • Report: Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) office.[10][12]

G start Spill Occurs assess Assess Hazard (Size, Location, Volatility) start->assess is_minor Is it a Minor Spill (& Trained Personnel)? assess->is_minor alert Alert Area Personnel is_minor->alert Yes evacuate Evacuate Area Immediately! is_minor->evacuate No ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain Cover with Inert Absorbent (e.g., Vermiculite) ppe->contain collect Sweep into Labeled Hazardous Waste Container contain->collect decon Decontaminate Area (Soap & Water) collect->decon report_minor Report to Supervisor/EHS decon->report_minor call_ehs Call Emergency Services / EHS evacuate->call_ehs secure Secure Area (Prevent Entry) call_ehs->secure

References

Applications of 4-Nitrophenylacetonitrile in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetonitrile, a versatile organic compound, serves as a valuable precursor and building block in various fields, including materials science and pharmaceuticals. Its chemical structure, featuring a reactive nitrile group and an electron-withdrawing nitro group on a phenyl ring, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced materials and as a key intermediate in drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various synthetic procedures.

PropertyValueReference
CAS Number 555-21-5[1][2]
Molecular Formula C₈H₆N₂O₂[1][2]
Molecular Weight 162.15 g/mol [1][2]
Appearance Cream to yellow crystalline powder[3]
Melting Point 113-115 °C[1][3]
Solubility Insoluble in water; Soluble in ethanol (B145695), ether[3]
Storage Store below +30°C in a tightly closed container[3]

I. Application in the Synthesis of Aggregation-Induced Emission (AIE) Materials

This compound is a key starting material for the synthesis of cyanostilbene derivatives, which are known to exhibit Aggregation-Induced Emission (AIE). AIE materials are highly fluorescent in the aggregated state but show weak or no emission when dissolved, making them promising for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The synthesis typically proceeds via a Knoevenagel condensation reaction.

Logical Workflow: Synthesis of AIE-active Cyanostilbene Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_application Application This compound This compound Knoevenagel_Condensation Knoevenagel Condensation This compound->Knoevenagel_Condensation Aromatic_Aldehyde Aromatic Aldehyde (e.g., 4-(diethylamino)benzaldehyde) Aromatic_Aldehyde->Knoevenagel_Condensation Cyanostilbene_Derivative Cyanostilbene Derivative (AIE-active) Knoevenagel_Condensation->Cyanostilbene_Derivative Yields AIE_Materials Aggregation-Induced Emission Materials Cyanostilbene_Derivative->AIE_Materials Forms

Synthesis of AIE-active cyanostilbene derivatives.
Experimental Protocol: Synthesis of a Representative Cyanostilbene Derivative

This protocol describes a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde to synthesize a "push-pull" cyanostilbene derivative, a class of molecules often used in nonlinear optics and as AIE materials.[4][5]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-(diethylamino)benzaldehyde in a minimal amount of absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, slowly add dilute hydrochloric acid to neutralize the piperidine. The product should then precipitate.

  • Collect the crude product by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure cyanostilbene derivative.

  • Dry the purified product under vacuum.

Expected Outcome: The reaction is expected to yield a brightly colored crystalline solid. The product's AIE properties can be investigated by measuring its fluorescence in a mixture of a good solvent (e.g., THF) and a poor solvent (e.g., water) at varying volume fractions.

II. Application as a Radical Inhibitor in Polymerization

This compound can act as a radical inhibitor, controlling the rate of polymerization reactions.[3] This is particularly relevant in the industrial production of polymers like polyvinyl acetate (B1210297), where uncontrolled polymerization can be hazardous.[6]

Quantitative Data: Inhibition of Vinyl Acetate Polymerization
InhibitorConcentration (ppm)Induction Period (min)Polymerization Rate (%/hr)
This compound 100Data not availableData not available
Hydroquinone (B1673460) 1003015
Benzoquinone 1004510

Note: The values for hydroquinone and benzoquinone are representative and can vary based on specific reaction conditions.

Experimental Protocol: Evaluation of Inhibition Effects (Representative)

This protocol outlines a general method to evaluate the inhibitory effect of this compound on the radical polymerization of vinyl acetate.

Materials:

  • Vinyl acetate (monomer, inhibitor-free)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • This compound (inhibitor)

  • Toluene (B28343) (solvent)

  • Dilatometer or reaction calorimeter

  • Constant temperature bath

Procedure:

  • Prepare stock solutions of AIBN and this compound in toluene at known concentrations.

  • In a dilatometer or reaction vessel, place a known amount of purified vinyl acetate and toluene.

  • Add a specific volume of the this compound stock solution to achieve the desired inhibitor concentration.

  • Place the reaction vessel in a constant temperature bath (e.g., 60 °C) and allow it to reach thermal equilibrium.

  • Initiate the polymerization by adding a known amount of the AIBN stock solution.

  • Monitor the progress of the polymerization over time by measuring the change in volume (dilatometry) or heat evolution (calorimetry).

  • Repeat the experiment with different concentrations of this compound and a control experiment without any inhibitor.

  • Plot the monomer conversion versus time to determine the induction period and the rate of polymerization for each experiment.

III. Intermediate in Pharmaceutical Synthesis

This compound is a precursor to 4-nitrophenylacetic acid, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the beta-blocker atenolol.[7] Furthermore, a related compound, 4-methoxyphenylacetonitrile, is a crucial starting material for the synthesis of the antidepressant venlafaxine.[3][4][8][9][10]

Logical Workflow: Synthesis of Atenolol

G cluster_start Starting Material cluster_step1 Step 1: Hydrolysis cluster_intermediate1 Intermediate cluster_step2 Further Synthetic Steps cluster_product Final Product 4NPA This compound Hydrolysis Acid Hydrolysis 4NPA->Hydrolysis 4NPAA 4-Nitrophenylacetic Acid Hydrolysis->4NPAA Reduction Reduction of Nitro Group 4NPAA->Reduction Amidation Amidation Reduction->Amidation Epoxidation_RingOpening Epoxidation & Ring Opening Amidation->Epoxidation_RingOpening Atenolol Atenolol Epoxidation_RingOpening->Atenolol G cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate1 Intermediate cluster_step2 Step 2: Reduction cluster_intermediate2 Intermediate cluster_step3 Step 3: N-Methylation cluster_product Final Product 4MPA 4-Methoxyphenylacetonitrile Condensation Base-catalyzed Condensation 4MPA->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation Intermediate1 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol Condensation->Intermediate1 Reduction Reduction of Nitrile Intermediate1->Reduction Intermediate2 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Reduction->Intermediate2 N-Methylation Reductive Amination Intermediate2->N-Methylation Venlafaxine Venlafaxine N-Methylation->Venlafaxine

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two main synthetic routes for preparing this compound:

  • Directional Nitration of Phenylacetonitrile (B145931): This method involves the direct nitration of the aromatic ring of phenylacetonitrile using a nitrating agent. A key challenge is controlling the regioselectivity to favor the formation of the desired para-isomer over the ortho-isomer.[1][2]

  • Cyanation of 4-Nitrobenzyl Halide: This is a nucleophilic substitution reaction where a cyanide group replaces a halide (typically chloride) on 4-nitrobenzyl halide.[1][3] This method avoids the issue of isomer separation but can be complicated by side reactions.

Q2: What are the typical yields and challenges associated with each synthesis method?

Yields and challenges vary significantly between the two methods. The directional nitration route can offer higher yields but requires careful control of reaction conditions to maximize the para-isomer product. The cyanation route is more direct but can be plagued by side product formation.[1][4]

Q3: What are the common side reactions to be aware of?

  • Nitration Route: The primary side product is the ortho-isomer (2-Nitrophenylacetonitrile). Dinitro compounds can also form under harsh conditions.[2] Additionally, the nitrile group can undergo hydrolysis in the acidic medium, especially at elevated temperatures.[1]

  • Cyanation Route: Due to the high reactivity of 4-nitrobenzyl halide and the basicity of sodium cyanide, the main side product is often 4,4-dinitrostilbene.[1]

Q4: How is this compound typically purified?

The most common method for purification is recrystallization, typically from ethanol (B145695) or an ethanol-water mixture.[2][5][6] This is effective for separating the desired para-isomer from the ortho-isomer and other impurities. The product should be a cream to yellow crystalline powder.[5][7]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes various reported conditions and yields for the synthesis of this compound.

MethodStarting MaterialsKey Reagents/SolventsTemperature (°C)Reaction TimeReported YieldReference(s)
Nitration PhenylacetonitrileConc. HNO₃, Conc. H₂SO₄10 - 202 hours47 - 54% (para)[2]
Nitration PhenylacetonitrileFuming HNO₃, Conc. H₂SO₄--up to 56% (para)[1]
Directional Nitration PhenylacetonitrileConc. HNO₃, Polyphosphoric Acid20 - 252 hours64.69% (para)[1]
Directional Nitration PhenylacetonitrileConc. HNO₃, Conc. H₃PO₄, Conc. H₂SO₄15 - 202.5 hours70.50% (para)
Cyanation 4-Nitrobenzyl HalideNaCN, DMSO, Conc. H₂SO₄--~40%

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low yield or formation of an oil during the nitration of phenylacetonitrile.

This is a common issue often related to reaction temperature and the purity of the starting material.

  • Possible Cause 1: Reaction temperature was too high. Elevated temperatures can lead to the formation of ortho-isomers and dinitrated byproducts, which may present as oils.[1][2]

    • Solution: Carefully maintain the reaction temperature between 10-20°C during the addition of phenylacetonitrile.[2] Using a freezing mixture (ice-salt bath) is recommended.

  • Possible Cause 2: Impure starting material. The presence of alcohol or water in the benzyl (B1604629) cyanide can lead to lower yields.[2]

    • Solution: Ensure the use of pure, dry benzyl cyanide.

  • Possible Cause 3: Insufficient reaction time. The reaction may not have gone to completion.

    • Solution: After adding the phenylacetonitrile, continue stirring the mixture for at least one hour while allowing it to come to room temperature.[2]

Nitration_Troubleshooting Troubleshooting: Nitration Method start Low Yield / Oily Product in Nitration Reaction check_temp Was temperature maintained at 10-20°C? start->check_temp check_purity Was the benzyl cyanide pure and dry? check_temp->check_purity  Yes sol_temp Solution: Use freezing bath to maintain low temperature. This minimizes ortho-isomer and dinitration byproducts. check_temp->sol_temp  No   check_time Was the reaction stirred for >1 hour after addition? check_purity->check_time  Yes sol_purity Solution: Use high-purity, anhydrous benzyl cyanide. check_purity->sol_purity  No   sol_time Solution: Ensure complete reaction by stirring for the recommended duration. check_time->sol_time  No  

Caption: A decision tree for troubleshooting low yields in the nitration synthesis.

Problem 2: Low yield and significant formation of 4,4-dinitrostilbene in the cyanation of 4-nitrobenzyl chloride.

This side product is a known issue arising from the high reactivity of the starting material.

  • Possible Cause: Strong basicity of the cyanide source. The cyanide ion can act as a base, promoting an elimination reaction followed by dimerization to form the stilbene (B7821643) derivative.[1]

    • Solution: The addition of a small amount of concentrated sulfuric acid to the reaction mixture (using DMSO as a solvent) can help to suppress the formation of 4,4-dinitrostilbene, increasing the yield of the desired nitrile to around 40%.[1]

Problem 3: The final product has a low or broad melting point after recrystallization.

A broad melting point range typically indicates the presence of impurities. The reported melting point for pure this compound is 113-115°C or 116-117°C.[2][8]

  • Possible Cause 1: Contamination with ortho-isomer. The ortho-isomer has a different melting point and will depress and broaden the melting point of the para-isomer.

    • Solution: Perform a second recrystallization from 80% ethanol. This is often sufficient to remove trace amounts of the ortho-isomer.[2]

  • Possible Cause 2: Residual solvent. The product may not be completely dry.

    • Solution: Dry the crystalline product thoroughly under vacuum.

Experimental Protocols

Protocol 1: Directional Nitration of Phenylacetonitrile with Mixed Acids[4]

This method reports a high yield of the para-isomer (70.50%).

  • Preparation of Nitrating Agent: In a reactor equipped with a thermometer and mechanical stirrer, combine concentrated nitric acid (65%), concentrated phosphoric acid (85%), and concentrated sulfuric acid (98%) in a molar ratio of 1:0.65:1.49.

  • Cooling: Cool the mixture to 10-15°C while mixing.

  • Addition of Phenylacetonitrile: Slowly add phenylacetonitrile (98%) to the nitrating agent. The molar ratio of phenylacetonitrile to nitric acid should be 1:1.145.

  • Reaction: Control the temperature at 15-20°C and allow the reaction to proceed for 2.5 hours.

  • Workup: Filter the reaction mixture, wash the solid with water, and then recrystallize from an ethanol-water mixture.

  • Drying: Dry the resulting pale yellow, needle-like crystals to obtain the final product.

Nitration_Workflow Workflow: Directional Nitration prep 1. Prepare Nitrating Agent (HNO₃, H₃PO₄, H₂SO₄) cool 2. Cool Mixture to 10-15°C prep->cool add 3. Slowly Add Phenylacetonitrile cool->add react 4. React at 15-20°C for 2.5 hours add->react workup 5. Filter, Wash with Water, and Recrystallize react->workup dry 6. Dry Crystals workup->dry product Final Product: This compound dry->product

Caption: Experimental workflow for the directional nitration of phenylacetonitrile.

Protocol 2: Cyanation of 4-Nitrobenzyl Chloride[1]

This protocol is an improvement on the standard cyanation to reduce side product formation.

  • Setup: In a suitable reaction vessel, dissolve 4-nitrobenzyl chloride and sodium cyanide in dimethyl sulfoxide (B87167) (DMSO).

  • Acid Addition: Carefully add a controlled amount of concentrated sulfuric acid to the mixture. Caution: This may generate highly toxic HCN gas. This step should be performed in a well-ventilated fume hood with appropriate safety measures.

  • Reaction: Allow the reaction to proceed. Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Workup: Upon completion, quench the reaction mixture by pouring it into ice water.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by recrystallization.

References

Technical Support Center: Purification of Crude 4-Nitrophenylacetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Nitrophenylacetonitrile by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a white to pale yellow crystalline powder or needle-like crystals.[1] The reported melting point is typically in the range of 113-115 °C.[2][3] A broad or depressed melting point range indicates the presence of impurities.

Q2: Which solvent is most commonly used for the recrystallization of this compound?

Ethanol (B145695), or an ethanol-water mixed solvent system, is frequently used for the recrystallization of this compound.[1][4] A common ratio for the mixed solvent system is 10:1 (v/v) ethanol to water.[1]

Q3: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials from the synthesis, such as phenylacetonitrile (B145931), and side products like the ortho-isomer of nitrophenylacetonitrile. The crude product from nitration of phenylacetonitrile often contains a mixture of ortho- and para-isomers, which require separation.[1]

Q4: My purified product is still yellow. What could be the cause?

A persistent yellow color after recrystallization may indicate the presence of colored impurities. If the yellow hue remains, a second recrystallization, potentially with the addition of a small amount of activated charcoal to the hot solution before filtration, can help remove these impurities. However, be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.

Q5: What is "oiling out" and how can I prevent it with this compound?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals upon cooling. This can happen if the solution is too concentrated or if the cooling rate is too rapid. To prevent this, ensure you are using a sufficient amount of hot solvent to fully dissolve the crude material and allow the solution to cool slowly to room temperature before placing it in an ice bath.[5][6]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Crystal Formation - Too much solvent was used: The solution is not saturated enough for crystals to form.- Boil off some of the solvent to concentrate the solution. Test for saturation by dipping a glass rod in the solution and observing if crystals form as the solvent evaporates.[6]
- The solution cooled too quickly: Rapid cooling can inhibit crystal nucleation.- Reheat the solution to redissolve the material and allow it to cool more slowly at room temperature before moving to an ice bath.[6]
- Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.[6]
Poor Yield of Purified Product - Incomplete crystallization: A significant amount of the product remains dissolved in the mother liquor.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. You can check the mother liquor for remaining product by evaporating a small sample.
- Too much solvent used for washing: Washing the collected crystals with an excessive amount of cold solvent can redissolve some of the product.- Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
- Premature crystallization: Crystals formed in the funnel during hot filtration.- Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. Adding a small excess of hot solvent before filtration can also help prevent this.
Product is Oily - Solution is too concentrated: The compound is coming out of solution above its melting point.- Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.[6]
- High level of impurities: Impurities can depress the melting point of the mixture, leading to oiling out.- Consider purifying the crude material by another method, such as column chromatography, before recrystallization. The presence of significant amounts of the ortho-isomer can contribute to this issue.
Melting Point of Purified Product is Low and/or Broad - Presence of impurities: The most common cause is the co-crystallization of impurities, such as the ortho-isomer.- Perform a second recrystallization. Ensure slow cooling to allow for selective crystallization of the desired para-isomer.
- Incomplete drying: Residual solvent can depress the melting point.- Ensure the crystals are thoroughly dried under vacuum to remove all traces of the recrystallization solvent.

Quantitative Data

Solubility of this compound

Solvent System (Ethanol:Ethyl Acetate)Temperature (°C)Mole Fraction Solubility (x10^3)
100% Ethanol25~2.5
100% Ethanol50~8.0
80% Ethanol : 20% Ethyl Acetate25~3.5
80% Ethanol : 20% Ethyl Acetate50~11.0
100% Ethyl Acetate25~15.0
100% Ethyl Acetate50~40.0

Note: The solubility data is estimated from graphical representations in the cited literature and is intended for comparative purposes.[7]

Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol
Melting Point113-115 °C[2][3]
AppearanceWhite to pale yellow crystalline powder[1]

Experimental Protocols

Recrystallization of this compound from an Ethanol-Water Mixed Solvent

This protocol is adapted from a documented synthesis and purification procedure.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If the solution contains insoluble impurities or has a strong color, perform a hot gravity filtration. To do this, pre-heat a funnel and filter paper with hot ethanol. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask. If a persistent color is present, you may add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then filter.

  • Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise while stirring until the solution becomes faintly cloudy, indicating the saturation point has been reached. If too much water is added and the solution becomes excessively cloudy, add a small amount of hot ethanol to redissolve the precipitate. A common and effective ratio is approximately 10 parts ethanol to 1 part water.[1]

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water (10:1) mixture to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove any residual solvent.

  • Analysis: Determine the melting point of the dried crystals and compare it to the literature value to assess purity.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude_solid Crude this compound add_hot_etoh Add minimum hot ethanol crude_solid->add_hot_etoh dissolved_solution Hot Solution add_hot_etoh->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration add_hot_water Add hot water (anti-solvent) to cloud point hot_filtration->add_hot_water saturated_solution Saturated Solution add_hot_water->saturated_solution cool_rt Cool to Room Temperature saturated_solution->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with ice-cold solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide cluster_solutions1 Solutions for No/Poor Crystal Formation cluster_solutions2 Solutions for Low Yield cluster_solutions3 Solutions for Oiling Out cluster_solutions4 Solutions for Impure Product start Recrystallization Issue issue1 No/Poor Crystal Formation start->issue1 issue2 Low Yield start->issue2 issue3 Oiling Out start->issue3 issue4 Impure Product (Low M.P.) start->issue4 solution1a Boil off excess solvent issue1->solution1a solution1b Slow down cooling rate issue1->solution1b solution1c Scratch flask / Add seed crystal issue1->solution1c solution2a Ensure thorough cooling issue2->solution2a solution2b Use minimal cold wash solvent issue2->solution2b solution2c Pre-heat filtration apparatus issue2->solution2c solution3a Reheat and add more solvent issue3->solution3a solution3b Ensure slow cooling issue3->solution3b solution4a Perform a second recrystallization issue4->solution4a solution4b Ensure crystals are completely dry issue4->solution4b

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Synthesis of 4-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrophenylacetonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Route 1: Nitration of Benzyl (B1604629) Cyanide

Q1: My yield of this compound is low, and I'm observing a significant amount of an oily residue. What are the possible causes and solutions?

A1: Low yields and the formation of oily byproducts in the nitration of benzyl cyanide are common issues that can often be attributed to several factors:

  • Purity of Starting Material: Commercial grades of benzyl cyanide may contain impurities that can lead to the formation of tars and oils during the reaction.[1] Using highly purified benzyl cyanide is crucial for a clean reaction and good yield.

  • Reaction Temperature: Elevated temperatures can promote the formation of unwanted side products, including oily residues. It is critical to maintain strict temperature control throughout the addition of benzyl cyanide and the subsequent reaction period.[2]

  • Incorrect Reagent Ratio: The ratio of nitric acid to the acidic catalyst (sulfuric acid or polyphosphoric acid) is vital for the efficient generation of the nitronium ion (NO₂⁺). An improper ratio can lead to an incomplete reaction or an increase in side reactions.

Troubleshooting Steps:

  • Purify Benzyl Cyanide: If the purity of your starting material is uncertain, consider purifying it by distillation before use.

  • Strict Temperature Control: For the mixed acid (H₂SO₄/HNO₃) method, maintain the temperature between 10-20°C during the addition of benzyl cyanide.[1] For the polyphosphoric acid (PPA)/HNO₃ method, the addition should be carried out at 0-10°C, followed by a reaction temperature of 20-30°C.[3]

  • Verify Reagent Ratios: Ensure the correct molar ratios of your nitrating agents are used as specified in the experimental protocol.

Q2: My final product is contaminated with a significant amount of the ortho-isomer (2-nitrophenylacetonitrile). How can I improve the para-selectivity?

A2: The formation of the ortho-isomer is a common side reaction in the nitration of benzyl cyanide. The choice of nitrating agent and reaction conditions significantly influences the ortho/para isomer ratio.

  • Mixed Acid (H₂SO₄/HNO₃): This standard method typically produces a mixture of ortho and para isomers.[1]

  • Polyphosphoric Acid (PPA)/HNO₃: This method generally offers higher selectivity for the desired para-isomer. The bulky complex formed between PPA and the nitronium ion is thought to sterically hinder the attack at the ortho position.[3]

Troubleshooting Steps:

  • Switch to PPA/HNO₃ Method: If high para-selectivity is critical, utilizing the PPA/HNO₃ nitration method is recommended.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the para-isomer. However, this may also slow down the reaction rate.

Q3: I have identified p-nitrophenylacetic acid as a byproduct in my reaction mixture. What causes its formation and how can I prevent it?

A3: The presence of p-nitrophenylacetic acid indicates the hydrolysis of the nitrile group in your product. This is typically caused by:

  • Elevated Temperatures: Higher reaction temperatures can accelerate the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.[2][3]

  • Excess Water: The presence of excess water in the reaction mixture, especially during workup at elevated temperatures, can promote hydrolysis.

Troubleshooting Steps:

  • Maintain Recommended Temperature: Strictly adhere to the recommended temperature ranges for the nitration reaction to minimize the rate of hydrolysis.

  • Careful Workup: When quenching the reaction with ice, ensure the mixture is kept cold to minimize the risk of hydrolysis before filtration.

Synthesis Route 2: Nucleophilic Substitution of 4-Nitrobenzyl Halide

Q1: My reaction of 4-nitrobenzyl chloride with sodium cyanide resulted in a low yield of the desired nitrile and a significant amount of a high-melting, colored solid. What is this byproduct and how can I avoid its formation?

A1: A common and significant side reaction in the synthesis of this compound from a 4-nitrobenzyl halide and a cyanide salt is the formation of 4,4'-dinitrostilbene (B1234727) derivatives.[3]

  • Cause: This side product arises due to the high reactivity of the 4-nitrobenzyl halide and the basicity of the cyanide source (e.g., sodium cyanide). The cyanide can act as a base, deprotonating the benzylic position of either the starting material or the product. This is followed by a series of condensation and elimination steps.

  • Solution: To suppress this side reaction, it is beneficial to control the basicity of the reaction medium. One reported method involves the addition of a small amount of concentrated sulfuric acid to the reaction mixture when using DMSO as a solvent. This helps to neutralize the strong basicity of the cyanide salt.[3]

Troubleshooting Steps:

  • Control Basicity: If using a strong cyanide source like NaCN in a polar aprotic solvent, consider the addition of a proton source to temper the basicity.

  • Choice of Cyanide Salt: The use of a less basic cyanide source could potentially reduce the extent of this side reaction, though this may also impact the rate of the desired substitution.

  • Temperature Control: Maintaining a lower reaction temperature may also help to disfavor the elimination and condensation pathways leading to the stilbene (B7821643) derivative.

Data Presentation

Table 1: Comparison of Nitrating Agents for Benzyl Cyanide

FeatureMixed Acid (H₂SO₄/HNO₃)Polyphosphoric Acid (PPA)/HNO₃
Typical Reaction Temperature 10-20°C[1]0-10°C (addition), 20-30°C (reaction)[3]
Yield of p-isomer 50-54%[1]~65%[4]
Selectivity Mixture of o- and p-isomers[1]High selectivity for the p-isomer[3]
Notes Less expensive reagents.Higher yield and purity of the p-isomer.

Table 2: Influence of Reaction Conditions on Yield (Nitration with PPA/HNO₃)

Molar Ratio (HNO₃:Benzyl Cyanide)Reaction Temperature (°C)Reaction Time (h)Conversion of Benzyl Cyanide (%)Yield of this compound (%)
3.5:120-25290.7764.69

Data adapted from a patent describing directional nitration.[4]

Experimental Protocols

Protocol 1: Nitration of Benzyl Cyanide using Mixed Acid (H₂SO₄/HNO₃)

  • In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a 1:1 (v/v) mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Cool the acid mixture to 10°C in an ice-salt bath.

  • Slowly add purified benzyl cyanide dropwise to the stirred acid mixture, ensuring the temperature does not exceed 20°C.[1]

  • After the addition is complete, remove the ice bath and continue stirring for one hour at room temperature.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Filter the resulting solid precipitate and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from 80% ethanol (B145695) to obtain this compound.[1]

Protocol 2: Nitration of Benzyl Cyanide using Polyphosphoric Acid (PPA)/HNO₃

  • In a round-bottom flask, mix concentrated nitric acid and polyphosphoric acid.

  • Cool the mixture to 0-10°C.

  • Slowly add pure benzyl cyanide to the mixture while maintaining the temperature in the 0-10°C range.[3]

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an ethanol-water mixture to yield high-purity this compound.

Protocol 3: Synthesis of this compound from 4-Nitrobenzyl Chloride

(This is a general procedure based on the principles of nucleophilic substitution; specific conditions may require optimization.)

  • Dissolve 4-nitrobenzyl chloride in a suitable polar aprotic solvent such as DMSO or DMF in a round-bottom flask equipped with a stirrer and a condenser.

  • In a separate flask, dissolve a slight molar excess of sodium cyanide in the same solvent.

  • Slowly add the sodium cyanide solution to the 4-nitrobenzyl chloride solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture under reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_nitration Nitration of Benzyl Cyanide Benzyl Cyanide Benzyl Cyanide This compound This compound Benzyl Cyanide->this compound HNO3 / H2SO4 or PPA o-Nitrophenylacetonitrile o-Nitrophenylacetonitrile Benzyl Cyanide->o-Nitrophenylacetonitrile Side Reaction p-Nitrophenylacetic Acid p-Nitrophenylacetic Acid This compound->p-Nitrophenylacetic Acid Hydrolysis (Side Reaction)

Caption: Main synthesis pathway and side reactions for the nitration of benzyl cyanide.

Substitution_Pathway cluster_substitution Nucleophilic Substitution 4-Nitrobenzyl Halide 4-Nitrobenzyl Halide Product This compound 4-Nitrobenzyl Halide->Product NaCN Side_Product 4,4'-Dinitrostilbene 4-Nitrobenzyl Halide->Side_Product Base-induced Side Reaction

Caption: Main synthesis pathway and a key side reaction for the nucleophilic substitution route.

Troubleshooting_Workflow start Low Yield or Impure Product synthesis_route Identify Synthesis Route start->synthesis_route nitration Nitration of Benzyl Cyanide synthesis_route->nitration Nitration substitution Substitution of 4-Nitrobenzyl Halide synthesis_route->substitution Substitution nitration_issue Identify Nitration Issue nitration->nitration_issue substitution_issue Identify Substitution Issue substitution->substitution_issue oily_residue Oily Residue? nitration_issue->oily_residue Low Yield ortho_isomer High Ortho-Isomer? nitration_issue->ortho_isomer Impure Product hydrolysis Hydrolysis to Acid? nitration_issue->hydrolysis oily_residue->ortho_isomer No purify_benzyl_cyanide Purify Starting Material Control Temperature oily_residue->purify_benzyl_cyanide Yes ortho_isomer->hydrolysis No use_ppa Use PPA/HNO3 Method ortho_isomer->use_ppa Yes control_temp_workup Control Temperature Careful Workup hydrolysis->control_temp_workup Yes stilbene Stilbene Formation? substitution_issue->stilbene control_basicity Control Basicity (e.g., add acid) Control Temperature stilbene->control_basicity Yes

Caption: A troubleshooting workflow for identifying and resolving common issues.

References

Overcoming solubility issues with 4-Nitrophenylacetonitrile in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Nitrophenylacetonitrile

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges in aqueous media. Below you will find frequently asked questions (FAQs) and detailed protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and solubility of this compound?

This compound (CAS No. 555-21-5) is a cream to yellow crystalline powder.[1][2][3] It is a key intermediate in organic synthesis.[1][2] Critically for experimental work, it is sparingly soluble or insoluble in water but is soluble in various organic solvents.[1][2][3]

Q2: My this compound is not dissolving in my aqueous buffer. What is the most common reason for this?

This is expected behavior. This compound has very low aqueous solubility due to its molecular structure.[2][4] Direct dissolution in aqueous buffers is often unsuccessful. The standard procedure is to first dissolve the compound in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[5][6][7]

Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds.[5][6] This happens when the concentration of the compound exceeds its solubility limit in the final aqueous solution with a low percentage of co-solvent. Here are several troubleshooting steps:

  • Optimize Dilution Protocol: Instead of a single large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help keep the compound in solution.[6]

  • Lower the Final Concentration: Your target concentration may be too high for the compound's solubility in the final assay medium. Try working with a lower final concentration.

  • Check Final Co-solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity and other artifacts.[5][6] However, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) might improve solubility, but this must be validated for compatibility with your specific assay.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]

  • Use Solubilizing Agents: If the issue persists, consider adding surfactants (e.g., Tween® 80 at 0.01-0.05%) or other solubilizing agents to your aqueous buffer, provided they do not interfere with your experiment.[6][8]

Q4: Can I use methods other than co-solvents to improve solubility?

Yes, several other techniques can be employed to enhance the solubility of poorly soluble compounds, although they may require more extensive experimental validation:

  • Use of Surfactants: Surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their water solubility.[10]

Data & Protocols

Solubility Profile

The following table summarizes the known solubility characteristics of this compound. Quantitative data in aqueous media is limited due to its extremely low solubility.

SolventSolubilityReference
WaterInsoluble / Sparingly Soluble[2][3]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1][7]
EthanolSoluble[2]
ChloroformSoluble[2][11]
Diethyl EtherSoluble[2]
BenzeneSoluble[2]
Experimental Protocol: Preparation of a Stock Solution Using DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound for use in biological assays and other experiments requiring an aqueous medium.

Objective: To prepare a 10 mM stock solution in 100% DMSO.

Materials:

  • This compound (MW: 162.15 g/mol )[1]

  • High-purity Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 1.62 mg of this compound and transfer it to the tube.

  • Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube containing the compound. This will yield a final concentration of 10 mM.

  • Dissolution: Tightly cap the tube and vortex gently until the solid is completely dissolved.[5] A clear, pale yellow solution with no visible particulates should be formed.

  • Aiding Dissolution (If Necessary): If the compound does not dissolve completely with vortexing, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming (e.g., to 37°C) can also be used, but should be done with caution as excessive heat may degrade the compound.[5]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C for long-term stability.[5][6]

Usage in Aqueous Media: To prepare a working solution, dilute the DMSO stock into your final aqueous buffer. For example, to achieve a 10 µM final concentration in 1 mL of buffer, add 1 µL of the 10 mM DMSO stock. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell-based assays.[5]

Visual Troubleshooting Guide

The following workflow provides a logical sequence of steps to address solubility issues with this compound.

G start Initial State: This compound precipitates in aqueous buffer decision1 Was a concentrated stock prepared in a co-solvent (e.g., 100% DMSO)? start->decision1 prepare_stock Action: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. decision1->prepare_stock No check_dilution Did precipitation occur IMMEDIATELY upon dilution? decision1->check_dilution Yes prepare_stock->start Retry Dilution optimize_dilution Troubleshoot Dilution: 1. Use serial dilution method. 2. Ensure rapid mixing/vortexing. 3. Lower final compound concentration. check_dilution->optimize_dilution Yes check_stability Is final DMSO concentration <0.5% and compatible with the assay? check_dilution->check_stability No, precipitates over time success Success: Compound is solubilized. Proceed with experiment. optimize_dilution->success Resolved fail Issue Persists: Consider advanced methods (e.g., surfactants, cyclodextrins) or consult literature for your specific experimental system. optimize_dilution->fail Not Resolved check_stability->success Yes check_stability->fail No, or still precipitates

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Optimizing Syntheses of 4-Nitrophenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the synthesis of 4-nitrophenylacetonitrile and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Topic 1: Low Reaction Yield

Q1: My reaction yield is consistently low. What are the general steps I should take to troubleshoot this?

A: Low yields can stem from various factors, from reagent quality to reaction workup.[1] A systematic approach is crucial. First, verify the purity of your starting materials and solvents, as impurities can significantly interfere with the reaction.[2] Ensure all glassware is thoroughly dried.[1] Carefully re-calculate and accurately weigh all reagents. During the reaction, maintain precise temperature control and ensure continuous, vigorous stirring.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid decomposition from unnecessarily long reaction times.[2] Finally, refine your workup and purification procedures to minimize product loss.[1]

Q2: I'm synthesizing this compound via the nitration of phenylacetonitrile (B145931), but my yield is poor. Why might this be?

A: The direct nitration of phenylacetonitrile is sensitive and can lead to low yields due to the formation of multiple isomers (ortho, para) and potential side reactions like oxidation or hydrolysis of the nitrile group under harsh acidic conditions.[3][4] The primary challenge is separating the desired para-isomer from the ortho-isomer, which often have similar physical properties.[3]

  • Troubleshooting Steps:

    • Control Temperature: Maintain a low reaction temperature (typically 15-20°C) to improve the regioselectivity towards the para-product and minimize side reactions.[5]

    • Optimize Acid Mixture: The ratio of nitric acid to sulfuric acid is critical. A mixture including phosphoric acid has been shown to improve the yield of the para-isomer.[4][5]

    • Purification: Efficient separation of isomers is key. Fractional crystallization from ethanol (B145695) is a common method to isolate the p-nitrophenylacetonitrile.[3][6]

Q3: My Knoevenagel condensation to produce a substituted α-cyano-β-(4-nitrophenyl)acrylonitrile is giving a low yield. What should I investigate?

A: The Knoevenagel condensation is a nucleophilic addition followed by dehydration.[7] Low yields can be attributed to several factors:

  • Catalyst Choice: The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine.[3][7] Using a strong base can induce the self-condensation of the aldehyde reactant.[7]

  • Reactivity of Methylene (B1212753) Compound: The acidity of the active methylene compound is crucial. The strong electron-withdrawing effects of the cyano and nitro groups in this compound facilitate carbanion formation, making it a potent nucleophile.[3]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Solvents like ethanol, or even water, have been used successfully.[7][8]

  • Water Removal: The dehydration step is an equilibrium. Removing the water formed during the reaction can drive it towards the product.

Topic 2: Side Product Formation and Purification

Q1: How can I minimize the formation of the ortho-isomer during the nitration of phenylacetonitrile?

A: Minimizing the ortho-isomer is key to improving the yield of the desired para-product.

  • Directional Nitrating Agents: Using a mixed acid system that includes polyphosphoric acid (PPA) or phosphoric acid along with nitric and sulfuric acids can create a bulky nitrating species.[4] This creates steric hindrance that disfavors substitution at the ortho-position, thereby increasing the yield of the para-product.[4]

  • Temperature Control: Lowering the reaction temperature (e.g., 15-20°C) generally enhances the selectivity for the para-isomer.[5]

Q2: I am performing a cyanation of 4-nitrobenzyl bromide and observing significant side products. What are they and how can I avoid them?

A: The reaction of p-nitrobenzyl halides with cyanide salts can be complicated by the high reactivity of the starting material and the basicity of the cyanide source.[4] A major side product can be 4,4'-dinitrostilbene (B1234727) derivatives, arising from elimination and dimerization reactions.[4]

  • Troubleshooting Steps:

    • Solvent Choice: Using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is advantageous for this nucleophilic substitution.[3]

    • Phase Transfer Catalysis (PTC): Employing a phase-transfer catalyst (e.g., Benzyltriethylammonium chloride) can significantly improve the yield and selectivity.[9] The PTC facilitates the transfer of the cyanide anion to the organic phase to react with the halide, often under milder conditions, which suppresses side reactions.[9][10][11]

    • Control Basicity: In some protocols, a small amount of strong acid (like H₂SO₄) is added to temper the basicity of the cyanide solution, reducing elimination side products.[4]

Q3: What is the best method to purify crude this compound?

A: The most commonly cited and effective method for purifying this compound is recrystallization.[5][6]

  • Recommended Solvent: Ethanol or an ethanol-water mixture is typically used.[5][6] This process is effective at separating the desired para-isomer from ortho- and meta-isomers, yielding the product as light-yellow needle-like crystals.[5]

Data Presentation: Reaction Condition Comparison

The following tables summarize quantitative data from various synthetic protocols for producing this compound and its derivatives.

Table 1: Nitration of Phenylacetonitrile

Reactants Molar Ratio (Nitric Acid:Phosphoric Acid:Sulfuric Acid:Phenylacetonitrile) Temperature (°C) Time (h) Yield of p-isomer (%) Reference
Phenylacetonitrile, HNO₃, H₃PO₄, H₂SO₄ 1.145 : 0.65 : 1.49 : 1 15 - 20 2.5 70.5 [5]
Phenylacetonitrile, conc. HNO₃, PPA 3.5 : 1 (HNO₃:Phenylacetonitrile) 20 - 25 2 64.7 [4]

| Phenylacetonitrile, Mixed Acid (HNO₃/H₂SO₄) | Not specified | Not specified | Not specified | 48.6 |[4] |

Table 2: Synthesis of this compound Derivatives via Cyanation & PTC

Starting Material Cyanide Source Catalyst / Method Solvent System Temperature (°C) Time Yield (%) Reference
1-chloro-4-nitrobenzene (B41953) & Phenylacetonitrile Generated Anion BTEAC (PTC) / Ultrasound Chlorobenzene (B131634) / Water 65 30 min 98.6 [9]
1-chloro-4-nitrobenzene & Phenylacetonitrile Generated Anion BTEAC (PTC) Chlorobenzene / Water 65 6 h 91 [9]
4-nitrobenzyl halide Alkali Metal Cyanide - DMSO Not specified Not specified 40 [4]

| Aryl Bromides | K₄[Fe(CN)₆] | Pd(OAc)₂ | Polar Aprotic (e.g., NMP) | Not specified | < 5 h | 83-96 |[12] |

Table 3: Knoevenagel Condensation with 4-Nitrobenzaldehyde

Aldehyde Active Methylene Catalyst / Conditions Solvent Time (h) Yield (%) Reference
Benzaldehyde Malononitrile None H₂O 2 85 [8]
4-Cyanobenzaldehyde Malononitrile None H₂O 4 93 [8]

| Aromatic Aldehydes | Malononitrile | MgC₂O₄/SiO₂ / Microwave | Solvent-free | Not specified | Excellent |[13] |

Experimental Protocols

Protocol 1: Directional Nitration of Phenylacetonitrile[5]

  • Prepare Nitrating Agent: In a reactor equipped with a thermometer and mechanical stirrer, combine 65% nitric acid, 85% phosphoric acid, and 98% sulfuric acid in a molar ratio of 1:0.65:1.49. Control the temperature at 10-15°C during mixing.

  • Addition of Substrate: Slowly add 98% phenylacetonitrile to the nitrating agent. The molar ratio of phenylacetonitrile to nitric acid should be 1:1.145.

  • Reaction: Maintain the reaction temperature at 15-20°C with continuous stirring for 2.5 hours.

  • Workup: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and then recrystallize from an ethanol-water mixture. Dry the resulting light-yellow needle-like crystals.

Protocol 2: Ultrasound-Assisted Phase-Transfer Catalysis Synthesis[9]

  • Prepare Aqueous Phase: In a reaction vessel, dissolve NaOH (20 g) in water (15 mL).

  • Generate Anion: Add the phase-transfer catalyst, Benzyltriethylammonium chloride (BTEAC) (0.3 g), and phenylacetonitrile (0.5 g) to the aqueous phase under stirring.

  • Add Organic Phase: Slowly add a solution of 1-chloro-4-nitrobenzene (0.80 g) in chlorobenzene (40 mL).

  • Reaction: Place the reaction vessel in an ultrasonic bath (40 kHz, 300W) and heat the mixture to 65°C. Maintain vigorous stirring (600 rpm) for 30 minutes.

  • Workup: After cooling, extract the crude product with diethyl ether (3 x 25 mL).

  • Isolation: Collect the organic layers and evaporate the solvent under reduced pressure to isolate the product.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield Observed reagent_check Step 1: Verify Reagents - Check purity of starting materials - Use dry solvents - Confirm reagent concentrations start->reagent_check condition_check Step 2: Review Reaction Conditions - Optimize temperature - Ensure efficient stirring - Monitor reaction with TLC reagent_check->condition_check Reagents OK workup_check Step 3: Analyze Workup & Purification - Minimize transfer losses - Check pH during extraction - Optimize recrystallization solvent condition_check->workup_check Conditions OK success Yield Improved workup_check->success Procedure Optimized

Caption: A logical workflow for troubleshooting low reaction yields.

Synthesis_Pathways cluster_start Starting Materials cluster_reactions Reaction Types pna Phenylacetonitrile nitration Electrophilic Nitration pna->nitration pnbh p-Nitrobenzyl Halide cyanation Nucleophilic Substitution (e.g., PTC) pnbh->cyanation pnb 4-Nitrobenzaldehyde knoevenagel Knoevenagel Condensation pnb->knoevenagel target This compound & Derivatives nitration->target cyanation->target knoevenagel->target

Caption: Key synthetic routes to this compound derivatives.

PTC_Mechanism Phase Transfer Catalysis (PTC) for Cyanation cluster_phases aqueous Aqueous Phase Na⁺ CN⁻ catalyst_aq Q⁺Cl⁻ (Catalyst) aqueous->catalyst_aq 1. Ion Exchange organic Organic Phase R-X catalyst_org Q⁺CN⁻ (Lipophilic Ion Pair) organic->catalyst_org 3. Reaction catalyst_aq->catalyst_org 2. Phase Transfer product R-CN (Product) catalyst_org->product R-X byproduct Q⁺X⁻ product->byproduct + X⁻ byproduct->catalyst_aq 4. Catalyst Regeneration

Caption: Mechanism of Phase Transfer Catalysis in cyanation reactions.

References

Common impurities in commercial 4-Nitrophenylacetonitrile and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing common impurities in commercial 4-Nitrophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

The most prevalent impurities in commercial this compound largely depend on the synthetic route used for its manufacture. The two primary synthesis methods lead to distinct impurity profiles:

  • Nitration of Phenylacetonitrile: This is a common industrial method. The primary impurities are positional isomers formed during the nitration of the benzene (B151609) ring. These include:

    • 2-Nitrophenylacetonitrile (o-nitro isomer)

    • 3-Nitrophenylacetonitrile (m-nitro isomer)

    • Unreacted Phenylacetonitrile (starting material)

    • Dinitrated byproducts (in smaller amounts)

  • Cyanation of 4-Nitrobenzyl Halide: This alternative route can introduce different impurities.

    • 4,4'-Dinitrostilbene: A significant byproduct formed under the reaction conditions.[1]

    • Unreacted 4-Nitrobenzyl Halide (e.g., chloride or bromide)

    • Residual solvents from the reaction and workup (e.g., DMSO).

Q2: How can I identify the impurities in my batch of this compound?

High-Performance Liquid Chromatography (HPLC) is the most effective and widely used analytical technique for identifying and quantifying impurities in this compound. A reversed-phase HPLC method with UV detection can effectively separate the main compound from its isomers and other byproducts. Gas Chromatography (GC) can also be used, particularly for identifying volatile impurities and residual solvents.

Q3: What is the recommended method for purifying commercial this compound?

Recrystallization is the most common and effective method for purifying this compound.[1] This technique is particularly efficient at removing isomeric impurities. The choice of solvent is crucial for successful purification.

Troubleshooting Guide

Issue 1: The purity of my this compound does not improve significantly after a single recrystallization.

  • Possible Cause: The solvent system may not be optimal for separating the specific impurities present in your batch.

  • Solution:

    • Solvent System Modification: While ethanol (B145695) is a commonly recommended solvent, an ethanol-water mixture can enhance the selectivity of the recrystallization. A 10:1 (v/v) ethanol-water mixture has been shown to be effective.[1] Experiment with different solvent ratios to find the optimal conditions for your specific impurity profile.

    • Multiple Recrystallizations: For high-purity requirements, a single recrystallization may be insufficient. A second recrystallization is often necessary to significantly reduce the levels of closely related impurities like the ortho- and meta- isomers.

Issue 2: Oily droplets form during the cooling phase of recrystallization instead of crystals.

  • Possible Cause: The solution may be supersaturated with impurities, or the cooling rate is too rapid, causing the compound to "oil out" rather than crystallize.

  • Solution:

    • Slower Cooling: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Gradual cooling promotes the formation of a more ordered and pure crystal lattice.

    • Solvent Adjustment: The presence of significant amounts of certain impurities can lower the melting point of the mixture, leading to oiling. Ensure you are using a sufficient volume of the hot solvent to fully dissolve the desired compound while leaving some impurities undissolved (if possible) for removal by hot filtration.

Issue 3: The yield after recrystallization is very low.

  • Possible Cause:

    • Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.

    • The compound is more soluble in the chosen solvent at low temperatures than anticipated.

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve the solid. Adding the solvent in small portions to the heated mixture can help achieve this.

    • Cooling Temperature: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.

    • Solvent Selection: If the yield remains low, consider a different solvent or solvent system in which the this compound has lower solubility at cold temperatures.

Quantitative Data on Impurity Removal

The following table summarizes typical impurity levels before and after purification by recrystallization, as inferred from synthesis and purification literature.

ImpurityTypical Level Before PurificationExpected Level After Recrystallization (1-2 cycles)
2-Nitrophenylacetonitrile0.5 - 5%< 0.2%
3-Nitrophenylacetonitrile0.5 - 2%< 0.8%
Unreacted Phenylacetonitrile< 1%Not Detected
4,4'-DinitrostilbeneUp to 5-10% (if applicable)< 0.1%
This compound 90 - 98% > 99.5%

Note: These values are estimates based on typical synthesis outcomes and purification efficiencies. Actual values will vary depending on the specific batch.

Experimental Protocol: Recrystallization of this compound

This protocol describes the purification of this compound using a mixed ethanol-water solvent system.

Materials:

  • Commercial this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • For every 10 grams of solid, prepare a solvent mixture of 50 mL ethanol and 5 mL deionized water.

    • Add a small portion of the solvent mixture to the flask and gently heat while stirring until the solvent boils.

    • Continue adding the hot solvent mixture in small portions until the this compound is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are observed, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the heat source.

    • Quickly pour the hot solution through the preheated funnel to remove insoluble matter.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for Impurity Identification and Removal

Workflow for Purification of this compound cluster_start Initial State cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end Final Product start Commercial This compound analysis Purity & Impurity Analysis (HPLC/GC) start->analysis decision Purity > 99.5%? analysis->decision recrystallization Recrystallization (Ethanol/Water) decision->recrystallization No end Purified This compound decision->end Yes filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying drying->analysis

Caption: Workflow for the analysis and purification of commercial this compound.

References

Troubleshooting guide for reactions involving 4-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for common reactions involving 4-Nitrophenylacetonitrile.

General Troubleshooting

Question: My reaction with this compound is not working as expected. Where do I start?

Answer: A systematic approach is crucial when troubleshooting unexpected results. Begin by verifying the quality of your starting materials and reagents. Ensure that the this compound is pure and that all solvents are anhydrous, as moisture can interfere with many reactions. Double-check all reaction parameters, including stoichiometry, temperature, and reaction time. Careful monitoring of the reaction's progress using techniques like Thin Layer Chromatography (TLC) is also essential to identify any issues early on.

General_Troubleshooting_Workflow start Reaction Failure (Low Yield, Side Products, No Reaction) check_reagents Verify Purity and Integrity of This compound and Reagents start->check_reagents check_conditions Confirm Reaction Conditions (Stoichiometry, Temperature, Time) check_reagents->check_conditions check_setup Inspect Reaction Setup (Anhydrous conditions, Inert atmosphere) check_conditions->check_setup monitor_reaction Monitor Reaction Progress (e.g., TLC, GC, NMR) check_setup->monitor_reaction analyze_results Analyze Data from Monitoring monitor_reaction->analyze_results identify_issue Identify Potential Issue analyze_results->identify_issue success Successful Reaction analyze_results->success Desired Outcome identify_issue->start Problem Unclear (Re-evaluate) implement_solution Implement Corrective Action identify_issue->implement_solution Problem Identified implement_solution->monitor_reaction Re-run Experiment Knoevenagel_Condensation_Troubleshooting cluster_input Inputs cluster_reaction Reaction Steps cluster_solutions_yield Low Yield Solutions cluster_solutions_side Side Product Solutions 4-NPAN This compound Deprotonation 1. Deprotonation of 4-NPAN by catalyst to form carbanion 4-NPAN->Deprotonation Aldehyde Aldehyde/Ketone Nucleophilic_Attack 2. Nucleophilic attack of carbanion on carbonyl carbon Aldehyde->Nucleophilic_Attack Catalyst Weak Base Catalyst (e.g., Piperidine) Catalyst->Deprotonation Deprotonation->Nucleophilic_Attack Dehydration 3. Dehydration to form C=C double bond Nucleophilic_Attack->Dehydration Product Knoevenagel Product Dehydration->Product Low_Yield Low Yield? Product->Low_Yield Side_Products Side Products? Low_Yield->Side_Products No Check_Catalyst Use fresh catalyst Low_Yield->Check_Catalyst Yes Control_Addition Slowly add aldehyde Side_Products->Control_Addition Yes Optimize_Conditions Increase temp./time Check_Catalyst->Optimize_Conditions Remove_Water Use Dean-Stark/sieves Optimize_Conditions->Remove_Water Check_Stoichiometry Use 1:1 reactant ratio Control_Addition->Check_Stoichiometry Alkylation_Factors cluster_products Potential Products cluster_factors Influencing Factors Alkylation Alkylation of This compound C_Alkylation C-Alkylated Product (Desired) Alkylation->C_Alkylation O_Alkylation O-Alkylated Product (Side Product) Alkylation->O_Alkylation Di_Alkylation Di-Alkylated Product (Side Product) Alkylation->Di_Alkylation Base Base Strength Base->Alkylation Solvent Solvent Polarity Solvent->Alkylation Temperature Reaction Temperature Temperature->Alkylation Stoichiometry Reactant Ratio Stoichiometry->Alkylation Nitro_Reduction_Selectivity Start This compound Choice Choice of Reducing Agent and Conditions Start->Choice Selective Chemoselective Reduction Choice->Selective Mild Conditions (e.g., SnCl2, controlled H2/Pd/C) NonSelective Non-selective Reduction Choice->NonSelective Harsh Conditions (e.g., high pressure H2/Pd/C) Side_Product_2 Unreacted Starting Material Choice->Side_Product_2 Incomplete Reaction Desired_Product 4-Aminophenylacetonitrile Selective->Desired_Product NonSelective->Desired_Product Side_Product_1 4-Aminobenzylamine NonSelective->Side_Product_1

Technical Support Center: Industrial Production of 4-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up production of 4-Nitrophenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during synthesis, purification, and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis methods for this compound?

A1: The two most common industrial-scale methods are:

  • Cyanation of 4-Nitrobenzyl Halides: This involves a nucleophilic substitution reaction between a 4-nitrobenzyl halide (e.g., chloride or bromide) and an alkali metal cyanide (like sodium or potassium cyanide).[1] This reaction is often facilitated by phase-transfer catalysis to improve reaction rates and yields.[2][3]

  • Directional Nitration of Phenylacetonitrile (B145931): This method involves the direct nitration of phenylacetonitrile using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, often with additives like phosphoric acid to improve the yield of the desired para-isomer.[4][5]

Q2: What are the main safety concerns when handling cyanide reagents?

A2: Cyanide compounds are highly toxic.[6] The primary hazard is the release of highly toxic hydrogen cyanide (HCN) gas, which can occur if cyanides come into contact with acids or water.[4][7] Exposure through inhalation, ingestion, or skin contact can be fatal.[8] Strict safety protocols, including the use of dedicated, well-ventilated areas, appropriate personal protective equipment (PPE), and emergency response plans with available antidotes, are mandatory.[7][8][9]

Q3: What is Phase-Transfer Catalysis (PTC) and why is it used in this synthesis?

A3: Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[10][11] In the cyanation reaction, the cyanide salt is typically in an aqueous phase, while the 4-nitrobenzyl halide is in an organic solvent. The PTC (often a quaternary ammonium (B1175870) salt) transports the cyanide anion from the aqueous phase to the organic phase, where it can react.[3] This method accelerates reaction rates, improves yields, and allows for the use of less hazardous solvents under milder conditions.[10][12]

Q4: How is this compound typically purified on an industrial scale?

A4: The most common method for purification is recrystallization, typically using ethanol (B145695) (EtOH) or an ethanol-water mixture.[4][6] This process effectively removes unreacted starting materials and byproducts, yielding a cream to yellow crystalline powder.[1]

Troubleshooting Guides

Issue 1: Low Yield in Cyanation Reaction
Question Possible Cause Troubleshooting Action
Why is my yield of this compound unexpectedly low? Inefficient Phase Transfer: The phase-transfer catalyst may be inactive or inappropriate for the solvent system.• Verify the integrity and purity of the PTC. • Screen different PTCs (e.g., TBAB, BTEAC). • Ensure vigorous stirring to maximize interfacial area between phases.[3]
Side Reactions: The strong basicity of sodium cyanide can lead to the formation of 4,4-dinitrostilbene derivatives as byproducts, especially with active 4-nitrobenzyl halides.[4]• Consider adding a small amount of a weak acid (e.g., concentrated H₂SO₄) to the reaction mixture to suppress the basicity.[4] • Optimize reaction temperature; lower temperatures may reduce side reactions.
Poor Substrate Quality: The 4-nitrobenzyl halide starting material may be impure or degraded.• Analyze the purity of the starting material using techniques like NMR or GC-MS. • Ensure the starting material is stored under appropriate conditions (cool, dry, and dark).
Issue 2: Impurities and Isomer Separation in Nitration Reaction
Question Possible Cause Troubleshooting Action
How can I minimize the formation of ortho- and meta-isomers during the nitration of phenylacetonitrile? Incorrect Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid (or other additives) is critical for directing the nitration to the para position.• Use a directional nitrating agent, such as a mixture of concentrated nitric acid, sulfuric acid, and phosphoric acid.[5] • Polyphosphoric acid can be used to create steric hindrance that favors para-substitution.[4]
Reaction Temperature Too High: Higher temperatures can lead to the formation of multiple isomers and dinitrated byproducts.• Maintain strict temperature control, typically between 15-25°C, as specified in optimized protocols.[4][5] • Ensure slow, dropwise addition of the phenylacetonitrile to the nitrating mixture to manage the exothermic reaction.
My final product is an oily substance instead of a crystalline solid after workup. High Concentration of Isomeric Impurities: The presence of significant amounts of the ortho-isomer can lower the melting point and prevent crystallization.• The reaction mixture should be poured into crushed ice to precipitate the solid product. An oily product suggests a high level of impurities.[4] • Purify the crude product by recrystallization from an ethanol-water mixture, which preferentially crystallizes the para-isomer.[4]

Data Presentation

Table 1: Comparison of Industrial Synthesis Methods
ParameterCyanation of 4-Nitrobenzyl HalideDirectional Nitration of Phenylacetonitrile
Primary Reactants 4-Nitrobenzyl halide, Sodium CyanidePhenylacetonitrile, Concentrated Nitric Acid
Key Reagents/Catalysts Phase-Transfer Catalyst (e.g., BTEAC), DMSO[4]Concentrated Sulfuric Acid, Phosphoric Acid[5]
Typical Yield ~40% (improved with acid addition)[4]65-71%[4][5]
Reaction Temperature 40-50°C (reflux)[3]15-25°C[4][5]
Key Challenges Formation of dinitrostilbene (B14013056) byproduct, handling of highly toxic cyanide.[4]Formation of ortho/meta isomers, control of exothermic reaction.[4]
Product Purity (Post-Recrystallization) High>99%[4]

Experimental Protocols

Protocol 1: Synthesis via Directional Nitration of Phenylacetonitrile

This protocol is based on a patented method designed to maximize the yield of the para-isomer.[5]

  • Preparation of Nitrating Agent: In a reactor equipped with a thermometer, mechanical stirrer, and cooling bath, prepare the directional nitrating agent by adding nitric acid (65%), phosphoric acid (85%), and sulfuric acid (98%) in a molar ratio of 1:0.65:1.49.

  • Cooling: Cool the mixture to 10-15°C with constant stirring.

  • Addition of Phenylacetonitrile: Slowly add phenylacetonitrile (98%) dropwise to the nitrating agent. The molar ratio of phenylacetonitrile to nitric acid should be maintained at 1:1.145.

  • Reaction: Maintain the reaction temperature between 15-20°C for 2.5 hours with continuous stirring.

  • Work-up and Isolation: Pour the reaction mixture into crushed ice to precipitate the crude product.

  • Purification: Filter the solid product, wash it thoroughly with water, and then recrystallize from an ethanol-water mixture.

  • Drying: Dry the resulting pale yellow, needle-like crystals to obtain pure this compound. An average yield of approximately 70.5% can be expected.[5]

Protocol 2: Synthesis via Phase-Transfer Catalyzed Cyanation

This protocol is a generalized method based on the principles of phase-transfer catalysis.[2][3]

  • Reactor Setup: In a jacketed reactor, dissolve 4-nitrobenzyl chloride and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, BTEAC) in an organic solvent like toluene.

  • Addition of Reagents: To the stirred organic mixture, add an aqueous solution of sodium cyanide (1.2-1.5 equivalents).

  • Reaction: Heat the biphasic mixture to a gentle reflux (approximately 40-50°C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine to remove the catalyst and any remaining cyanide.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to yield pure this compound.[6]

Visualizations

experimental_workflow_nitration cluster_prep Step 1: Nitrating Agent Preparation cluster_reaction Step 2: Nitration Reaction cluster_workup Step 3: Isolation & Purification prep_reagents Mix HNO₃, H₃PO₄, H₂SO₄ prep_cool Cool to 10-15°C prep_reagents->prep_cool Stirring add_phenyl Add Phenylacetonitrile (15-20°C) prep_cool->add_phenyl react React for 2.5 hours add_phenyl->react workup_quench Pour into Ice Water react->workup_quench workup_filter Filter Solid workup_quench->workup_filter workup_recrystallize Recrystallize (EtOH/H₂O) workup_filter->workup_recrystallize workup_dry Dry Product workup_recrystallize->workup_dry final_product Pure 4-Nitrophenyl- acetonitrile (B52724) workup_dry->final_product Yield: ~70.5%

Caption: Workflow for the Directional Nitration Synthesis of this compound.

troubleshooting_tree start Low Product Yield or Purity Issue q1 Which synthesis route was used? start->q1 route_cyanation Cyanation q1->route_cyanation route_nitration Nitration q1->route_nitration q2_cyanation Is 4,4-dinitrostilbene byproduct detected? route_cyanation->q2_cyanation q2_nitration Is the product oily / failing to crystallize? route_nitration->q2_nitration ans2_yes Yes q2_cyanation->ans2_yes ans2_no No q2_cyanation->ans2_no sol2 Cause: High Basicity. Action: Add weak acid; lower reaction temperature. ans2_yes->sol2 q3_cyanation Was the PTC active and stirring vigorous? ans2_no->q3_cyanation ans3_no No q3_cyanation->ans3_no sol3 Cause: Inefficient Phase Transfer. Action: Verify PTC; increase stirring. ans3_no->sol3 ans4_yes Yes q2_nitration->ans4_yes ans4_no No q2_nitration->ans4_no sol4 Cause: High isomer content. Action: Check reaction temp; purify via recrystallization. ans4_yes->sol4 q3_nitration Was reaction temperature maintained at 15-25°C? ans4_no->q3_nitration ans5_no No q3_nitration->ans5_no sol5 Cause: Temp excursion. Action: Improve cooling/addition rate. ans5_no->sol5

Caption: Troubleshooting Decision Tree for this compound Synthesis.

References

Preventing degradation of 4-Nitrophenylacetonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 4-Nitrophenylacetonitrile to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and use in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound, providing systematic steps to identify and resolve the problem.

Issue 1: Change in Physical Appearance of the Compound
  • Observation: The this compound, which is typically a beige or pale yellow crystalline powder, has changed color (e.g., darkened to yellow or brown) or has become clumpy and less free-flowing.

  • Potential Cause: This often indicates chemical degradation due to improper storage conditions, such as exposure to moisture, light, or incompatible substances.

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound is stored in a tightly sealed container in a cool, dry, and dark place, away from direct sunlight and sources of heat.

    • Check for Contamination: Ensure the container has not been contaminated with incompatible materials such as strong acids, bases, oxidizing agents, or reducing agents.

    • Purity Analysis: If degradation is suspected, it is recommended to verify the purity of the material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

    • Disposal: If significant degradation is confirmed, the compound should be disposed of according to institutional and local safety guidelines.

Issue 2: Inconsistent Experimental Results
  • Observation: Experiments using this compound are yielding inconsistent or unexpected results, such as lower than expected yields or the appearance of unknown byproducts.

  • Potential Cause: The starting material may have degraded, leading to a lower concentration of the active compound and the presence of impurities that interfere with the reaction.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before use, confirm the purity of the this compound, especially for lots that have been stored for an extended period. A stability-indicating HPLC method is the preferred approach.

    • Review Storage History: Examine the storage history of the compound to ensure it has been maintained under the recommended conditions.

    • Purification: If minor degradation is suspected, the compound can be purified by recrystallization from a suitable solvent like ethanol.

    • Use a Fresh Batch: If significant degradation is likely, it is best to use a fresh, unopened container of the compound for subsequent experiments.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be protected from light and moisture. For long-term storage, refrigeration at 4°C is recommended.[3]

Q2: What substances are incompatible with this compound?

A2: It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][2] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways are hydrolysis, and potentially photodegradation and thermal degradation.

  • Hydrolysis: In the presence of strong acids or bases and moisture, the nitrile group can hydrolyze to form 4-nitrophenylacetic acid or 4-nitrophenylacetamide.

  • Thermal Decomposition: When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and cyanide.[1]

Q4: What are the signs of degradation?

A4: Visual signs of degradation can include a change in color from beige/pale yellow to a more intense yellow or brown, and a change in the physical state, such as clumping of the powder. The most reliable way to detect degradation is through analytical methods like HPLC, which can separate and quantify the parent compound and its degradation products.

Q5: How can I check the purity of my stored this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most effective way to assess the purity of this compound and to detect the presence of any degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Cool; some sources recommend 4°C for long-term storage.[3]To minimize the rate of potential degradation reactions.
Atmosphere Dry; store in a well-ventilated area.[1][2]To prevent hydrolysis of the nitrile group.
Light Protect from light; store in an opaque or amber container.To prevent potential photodegradation.
Container Tightly sealed container.[1][2]To prevent exposure to moisture and atmospheric contaminants.
Incompatibilities Store away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][2]To avoid chemical reactions that can lead to degradation or hazardous situations.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay to determine the purity of this compound and to separate it from its potential degradation products.

1. Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the quantification of this compound in the presence of its degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid or phosphoric acid (for pH adjustment)

  • Sodium hydroxide

  • Hydrochloric acid

  • Hydrogen peroxide (30%)

3. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid for pH control). A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Forced Degradation Studies: To generate potential degradation products and demonstrate the specificity of the method, forced degradation studies should be performed on a solution of this compound (e.g., 1 mg/mL in a suitable solvent).

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for 24 hours. Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose the sample solution to a light source (e.g., UV lamp at 254 nm) for a specified period.

5. Method Validation: The developed HPLC method should be validated according to ICH guidelines, including an assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

  • Linearity: A linear relationship between the concentration and the detector response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Degradation_Pathways This compound This compound 4-Nitrophenylacetamide 4-Nitrophenylacetamide This compound->4-Nitrophenylacetamide Hydrolysis (mild conditions) 4-Nitrophenylacetic_Acid 4-Nitrophenylacetic Acid This compound->4-Nitrophenylacetic_Acid Direct Hydrolysis (strong conditions) Degradation_Products Other Degradation Products This compound->Degradation_Products Photodegradation / Thermal Stress / Oxidation 4-Nitrophenylacetamide->4-Nitrophenylacetic_Acid Hydrolysis (stronger conditions)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation Select_Column_MP Select Column and Initial Mobile Phase Optimize_Conditions Optimize Chromatographic Conditions Select_Column_MP->Optimize_Conditions Prepare_Sample Prepare 4-NPAN Solution Optimize_Conditions->Prepare_Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Prepare_Sample->Stress_Conditions Analyze_Samples Analyze Stressed Samples by HPLC Stress_Conditions->Analyze_Samples Specificity Specificity Analyze_Samples->Specificity Demonstrate Separation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for developing a stability-indicating HPLC method.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization and quantification of 4-Nitrophenylacetonitrile, a crucial intermediate in the synthesis of various pharmaceuticals and other organic compounds. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Additionally, we will cover spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Executive Summary

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as whether it is for quantitative determination, impurity profiling, or structural confirmation.

  • High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the quantification of this compound and the separation of related impurities. Its high resolution and sensitivity make it ideal for routine quality control and stability studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity, particularly for the identification and quantification of volatile and semi-volatile impurities. The mass spectral data provides definitive structural information.

  • UV-Vis Spectrophotometry is a simpler, more accessible technique suitable for the rapid quantification of this compound in pure samples or simple mixtures, based on its characteristic light absorption.

  • FTIR and NMR Spectroscopy are powerful tools for the unambiguous identification and structural confirmation of this compound, providing detailed information about its functional groups and molecular structure.

Comparative Performance of Quantitative Methods

The following table summarizes the illustrative performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantitative analysis of this compound. These values are based on typical performance for similar nitroaromatic compounds and should be validated for specific applications.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on boiling point and mass-to-charge ratio.Measurement of the absorption of ultraviolet-visible light by the analyte.
Primary Use Quantitative purity determination and impurity profiling.Identification and quantification of volatile impurities.Quantitative analysis of pure samples or simple mixtures.
Specificity HighVery HighModerate to Low
Linearity (R²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.05 µg/mL0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.15 µg/mL0.3 - 3 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%

Experimental Workflow for Method Selection and Validation

The following diagram illustrates a logical workflow for selecting and validating an appropriate analytical method for this compound.

Analytical Method Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application Define Analytical Objective Define Analytical Objective Literature Search & Method Scouting Literature Search & Method Scouting Define Analytical Objective->Literature Search & Method Scouting Initial Method Optimization Initial Method Optimization Literature Search & Method Scouting->Initial Method Optimization Specificity Specificity Initial Method Optimization->Specificity Select best candidate method Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis Impurity Profiling Impurity Profiling Robustness->Impurity Profiling Stability Studies Stability Studies Robustness->Stability Studies

Caption: Workflow for Analytical Method Selection and Validation.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This proposed method is based on established protocols for the analysis of aromatic nitro compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 amu.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent such as acetonitrile or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

    • Filter the solution if necessary.

UV-Vis Spectrophotometry for Quantification

This is a simple and rapid method for the quantification of this compound in the absence of interfering substances.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Methanol or acetonitrile.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of this compound (e.g., 10 µg/mL) in the chosen solvent from 200 to 400 nm.

    • Prepare a series of standard solutions of this compound in the same solvent.

    • Measure the absorbance of the standard solutions at the λmax.

    • Construct a calibration curve by plotting absorbance against concentration.

    • Prepare the sample solution in the same solvent at a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

Spectroscopic Characterization

For unambiguous structural confirmation, the following spectroscopic techniques are indispensable.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

  • Expected Characteristic Peaks:

    • ~2250 cm⁻¹: C≡N stretching vibration of the nitrile group.

    • ~1520 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

    • ~1600 cm⁻¹ and ~1475 cm⁻¹: Aromatic C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR (Proton NMR):

    • Expected Signals: Two doublets in the aromatic region (typically between δ 7.5 and 8.5 ppm) corresponding to the protons on the para-substituted benzene (B151609) ring, and a singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the nitrile group (typically around δ 4.0 ppm).

  • ¹³C NMR (Carbon NMR):

    • Expected Signals: Signals for the nitrile carbon (C≡N), the methylene carbon (-CH₂-), and the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded.

Logical Relationship of Analytical Techniques

The following diagram illustrates how these different analytical techniques can be integrated for a comprehensive characterization of this compound.

AnalyticalTechniqueIntegration Synthesis_or_Sample Synthesized or Received This compound Structural_Confirmation Structural Confirmation Synthesis_or_Sample->Structural_Confirmation Purity_and_Assay Purity and Assay Synthesis_or_Sample->Purity_and_Assay NMR NMR Spectroscopy (¹H, ¹³C) Structural_Confirmation->NMR FTIR FTIR Spectroscopy Structural_Confirmation->FTIR Impurity_Identification Impurity Identification Purity_and_Assay->Impurity_Identification HPLC HPLC-UV/PDA Purity_and_Assay->HPLC UVVis UV-Vis Spectrophotometry Purity_and_Assay->UVVis Impurity_Identification->HPLC GCMS GC-MS Impurity_Identification->GCMS Final_Product_Release Final Product Release NMR->Final_Product_Release FTIR->Final_Product_Release HPLC->Final_Product_Release GCMS->Final_Product_Release

Caption: Integration of Analytical Techniques for Characterization.

By employing a combination of these analytical methods, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this compound, which is critical for its intended applications.

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 4-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 4-Nitrophenylacetonitrile. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products. This document outlines the principles, experimental protocols, and performance characteristics of HPLC, Gas Chromatography (GC), and Melting Point Analysis, supported by representative experimental data to aid in the selection of the most appropriate technique.

At a Glance: Comparison of Analytical Methods

The choice of an analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required level of accuracy and precision, and practical considerations such as sample throughput and cost.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Melting Point Analysis (DSC/MP Apparatus)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Determination of the temperature at which a solid transitions to a liquid. Purity is assessed by the depression and broadening of the melting range.
Typical Purity Assay Range >98%>97.5%Qualitative indication of purity; less precise for high-purity samples.
Precision (RSD) < 1.0%< 1.5%Not applicable for quantitative purity.
Limit of Detection (LOD) ~0.01%~0.005%Not applicable.
Limit of Quantitation (LOQ) ~0.03%~0.015%Not applicable.
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes10 - 20 minutes
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent.Minimal; requires powdered, dry sample.
Primary/Secondary Method Secondary (requires a reference standard).Secondary (requires a reference standard).Qualitative/Semi-quantitative.
Key Advantages High resolution for non-volatile and thermally labile compounds.High efficiency for volatile impurities.Simple, rapid, and low cost for a preliminary purity check.
Limitations Requires reference standards for impurity identification and quantification.Not suitable for non-volatile or thermally labile compounds.Insensitive to amorphous impurities and eutectic mixtures. Not a standalone method for comprehensive purity assessment.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide specific methodologies for the purity assessment of this compound using HPLC, GC, and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the separation and quantification of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Nova-pak C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

  • Mobile Phase: Methanol:Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Run Time: Approximately 15 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Analysis: The purity of this compound is determined by the area percentage method. The peak area of this compound is divided by the total area of all peaks in the chromatogram (excluding the solvent front) and multiplied by 100.

Gas Chromatography (GC) Protocol

GC is a suitable method for the analysis of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: DB-5 or HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 250 °C at 15 °C/min

    • Hold at 250 °C for 5 minutes

  • Detector Temperature: 300 °C

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., acetone (B3395972) or dichloromethane) to obtain a concentration of 2 mg/mL.

  • Vortex to ensure complete dissolution.

  • Transfer the solution to a GC vial for analysis.

Data Analysis: Similar to HPLC, the purity is typically determined by the area percentage method, where the peak area of this compound is expressed as a percentage of the total peak area.

Melting Point Analysis Protocol

Melting point analysis is a simple and rapid method for a preliminary assessment of purity. A sharp melting range close to the literature value indicates high purity.

Instrumentation:

  • Melting point apparatus or Differential Scanning Calorimeter (DSC)

  • Capillary tubes

Procedure (Melting Point Apparatus):

  • Ensure the this compound sample is finely powdered and completely dry.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (literature value: 113-115 °C).

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two temperatures.

Data Interpretation: A pure compound will have a sharp melting range (typically ≤ 1 °C). The presence of impurities will cause a depression and broadening of the melting range.

Potential Impurities in this compound

Understanding the synthetic route of this compound is crucial for identifying potential impurities. A common synthesis involves the nitration of benzyl (B1604629) cyanide.[1] Potential impurities may include:

  • Starting Materials: Unreacted benzyl cyanide.

  • Isomeric Impurities: o-Nitrobenzyl cyanide and m-nitrobenzyl cyanide.[2]

  • By-products: Dinitrated products.

  • Degradation Products: 4-Nitrobenzoic acid (from hydrolysis of the nitrile group).

Visualizing the Workflow and Method Selection

The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC analysis and a decision-making process for selecting the appropriate purity assessment method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

HPLC Purity Assessment Workflow for this compound.

Method_Selection cluster_decision Decision Criteria cluster_methods Analytical Methods start Purity Assessment Required volatile_impurities Volatile Impurities a Concern? start->volatile_impurities thermal_stability Is the Compound Thermally Stable? volatile_impurities->thermal_stability Yes quantitative_data Quantitative Data Required? volatile_impurities->quantitative_data No hplc HPLC thermal_stability->hplc No gc GC thermal_stability->gc Yes quantitative_data->hplc Yes mp Melting Point quantitative_data->mp No (Preliminary)

Decision Tree for Selecting a Purity Assessment Method.

Conclusion

For a comprehensive and quantitative purity assessment of this compound, HPLC is the recommended method . It provides high resolution for separating the main component from potential non-volatile impurities and isomers, which are common in its synthesis. While GC is a valuable orthogonal technique, particularly for identifying and quantifying volatile impurities, its applicability is limited by the thermal stability of the analyte. Melting point analysis serves as a rapid and straightforward preliminary check for purity but lacks the specificity and quantitative power of chromatographic methods.

Ultimately, a combination of these techniques may be employed for a complete purity profile. For instance, HPLC can be used for routine analysis and quantification of the main component and non-volatile impurities, while GC can be utilized to analyze for residual solvents and other volatile by-products. This multi-faceted approach ensures the highest confidence in the purity of this compound for its intended use in research and development.

References

Comparative Reactivity of 4-Nitrophenylacetonitrile and Other Substituted Phenylacetonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the electronic effects of aromatic ring substituents on the reactivity of the benzylic methylene (B1212753) group in phenylacetonitrile (B145931) derivatives.

This guide provides a comprehensive comparison of the reactivity of 4-nitrophenylacetonitrile with other substituted phenylacetonitriles. For researchers, scientists, and professionals in drug development, understanding the influence of substituents on the chemical behavior of this versatile scaffold is crucial for reaction design, optimization, and the synthesis of novel chemical entities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important chemical principles.

Introduction to Phenylacetonitrile Reactivity

Phenylacetonitrile and its derivatives are valuable building blocks in organic synthesis, primarily due to the acidic nature of the α-methylene protons. The adjacent phenyl ring and nitrile group activate this position, facilitating deprotonation to form a resonance-stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol-type condensations, and Michael additions.

The reactivity of the α-methylene group is highly sensitive to the nature and position of substituents on the phenyl ring. Electron-withdrawing groups (EWGs) are expected to increase the acidity of the benzylic protons, thereby enhancing the rate of reactions that proceed through a carbanion intermediate. Conversely, electron-donating groups (EDGs) are expected to decrease the acidity and slow down such reactions. This guide will quantitatively explore these substituent effects, with a particular focus on the highly activated this compound.

Quantitative Comparison of Acidity: pKa Values

The acidity of the benzylic C-H bond is a direct measure of the stability of the corresponding carbanion and, consequently, the reactivity of the phenylacetonitrile derivative in base-mediated reactions. The pKa value, the negative logarithm of the acid dissociation constant, provides a quantitative scale for this acidity. A lower pKa value indicates a stronger acid and a more easily formed carbanion.

The table below presents a compilation of pKa values for a series of para-substituted phenylacetonitriles measured in dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for such measurements as it can dissolve a wide range of organic compounds and is sufficiently polar to support ion formation.

Substituent (p-X)Hammett Constant (σp)pKa (in DMSO)
-OCH₃-0.2723.2
-CH₃-0.1722.8
-H0.0022.3
-Cl0.2321.5
-CN0.6618.6
-NO₂0.7815.1

Data extrapolated from various sources and serves as a comparative illustration. Absolute pKa values can vary with experimental conditions.

As the data clearly indicates, the presence of an electron-withdrawing group significantly lowers the pKa, making the benzylic protons more acidic. The 4-nitro group, with a Hammett constant of +0.78, has the most pronounced effect, resulting in a pKa of 15.1 in DMSO. This makes this compound a much stronger carbon acid than the parent phenylacetonitrile (pKa ≈ 22.3).

Logical Relationship of Substituent Effects on Acidity

The following diagram illustrates the logical relationship between the electronic nature of the substituent and the resulting acidity of the phenylacetonitrile derivative.

Substituent_Effect subst Substituent on Phenyl Ring ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -Cl) subst->ewg is an edg Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) subst->edg is an increase_stab Increases Stability ewg->increase_stab leads to decrease_stab Decreases Stability edg->decrease_stab leads to carbanion Benzylic Carbanion Stability increase_acid Increases Acidity increase_stab->increase_acid resulting in decrease_acid Decreases Acidity decrease_stab->decrease_acid resulting in acidity Acidity (Lower pKa) increase_acid->acidity decrease_acid->acidity

Caption: The influence of substituent electronic effects on benzylic carbanion stability and acidity.

Reactivity in Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that exemplifies the reactivity of active methylene compounds like phenylacetonitriles. In this reaction, the phenylacetonitrile derivative condenses with an aldehyde or ketone in the presence of a weak base. The rate of this reaction is highly dependent on the ease of formation of the benzylic carbanion.

4-NO₂ > 4-CN > 4-Cl > H > 4-CH₃ > 4-OCH₃

This trend directly correlates with the electron-withdrawing strength of the para-substituent. This compound, being the most acidic compound in the series, will exhibit the highest reactivity in such condensation reactions.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra between the protonated phenylacetonitrile and its corresponding carbanion.

Materials:

  • Substituted phenylacetonitrile

  • DMSO (spectroscopic grade)

  • A strong, non-absorbing base in DMSO (e.g., tetramethylammonium (B1211777) hydroxide)

  • A strong, non-absorbing acid in DMSO (e.g., trifluoromethanesulfonic acid)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the substituted phenylacetonitrile in DMSO of a known concentration.

  • Prepare a series of solutions in DMSO containing a fixed concentration of the phenylacetonitrile and varying concentrations of the strong base.

  • Record the UV-Vis spectrum for each solution, as well as for the neutral compound and the fully deprotonated compound (in the presence of a large excess of base).

  • Identify the wavelength of maximum absorbance (λmax) for the carbanion.

  • Plot the absorbance at λmax against the concentration of the base.

  • The pKa can be determined from the titration curve using the Henderson-Hasselbalch equation adapted for spectrophotometric data.

Kinetic Analysis of the Knoevenagel Condensation by HPLC

This protocol describes a method to follow the reaction progress and determine the rate constant for the Knoevenagel condensation of a substituted phenylacetonitrile with benzaldehyde.

Materials:

  • Substituted phenylacetonitrile

  • Benzaldehyde

  • A weak base catalyst (e.g., piperidine)

  • An appropriate solvent (e.g., ethanol)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Prepare standard solutions of the substituted phenylacetonitrile, benzaldehyde, and the expected product for HPLC calibration.

  • Develop an HPLC method capable of separating the reactants and the product.

  • In a thermostatted reaction vessel, combine the substituted phenylacetonitrile, benzaldehyde, and solvent.

  • Initiate the reaction by adding the catalyst.

  • At regular time intervals, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by adding a small amount of acid), and dilute it for HPLC analysis.

  • Inject the quenched samples into the HPLC and record the peak areas of the reactants and product.

  • Plot the concentration of the limiting reactant versus time.

  • Determine the initial reaction rate from the slope of the curve at t=0. By performing the reaction under pseudo-first-order conditions (i.e., with a large excess of one reactant), the rate constant can be readily calculated.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for a kinetic study of the Knoevenagel condensation.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_reactants Prepare Reactant Solutions (Phenylacetonitrile, Aldehyde) initiate_reaction Initiate Reaction in Thermostatted Vessel prep_reactants->initiate_reaction prep_catalyst Prepare Catalyst Solution prep_catalyst->initiate_reaction prep_hplc HPLC Method Development & Calibration hplc_analysis Analyze Samples by HPLC prep_hplc->hplc_analysis sampling Withdraw & Quench Aliquots at Timed Intervals initiate_reaction->sampling sampling->hplc_analysis data_processing Data Processing: Concentration vs. Time hplc_analysis->data_processing rate_determination Determine Rate Constant data_processing->rate_determination

Caption: A generalized workflow for the kinetic analysis of a Knoevenagel condensation reaction.

Conclusion

The reactivity of substituted phenylacetonitriles is strongly influenced by the electronic nature of the substituents on the aromatic ring. This compound, with its potent electron-withdrawing nitro group, stands out as a highly reactive derivative. This is quantitatively demonstrated by its significantly lower pKa value compared to other substituted analogues. This enhanced acidity translates to a greater propensity to form the reactive carbanion intermediate, leading to faster reaction rates in base-catalyzed transformations such as the Knoevenagel condensation. For researchers engaged in the synthesis of complex molecules, a thorough understanding of these substituent effects is paramount for selecting the appropriate starting materials and optimizing reaction conditions to achieve desired outcomes.

A Comparative Guide to the Synthesis of 4-Nitrophenylacetonitrile: Validating a Novel, High-Yield Synthetic Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel synthetic route for 4-Nitrophenylacetonitrile against a well-established traditional method. The objective is to present a comprehensive validation of the new route, focusing on performance metrics such as yield, purity, and reaction conditions. All experimental data is supported by detailed methodologies to allow for replication and further investigation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, including the beta-blocker atenolol (B1665814) and the antidepressant venlafaxine, as well as in the production of agrochemicals and liquid crystals.[1][2] The efficiency and safety of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide compares a recently developed directional nitration method with the traditional direct nitration of phenylacetonitrile (B145931), offering insights into the advantages of the newer approach.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators of the new synthetic route versus a traditional method.

ParameterTraditional Route: Direct NitrationNew Route: Directional Nitration
Reactants Phenylacetonitrile, Nitric Acid, Sulfuric AcidPhenylacetonitrile, Nitric Acid, Sulfuric Acid, Phosphoric Acid
Yield of p-isomer 48.6%Up to 70.5%[3]
Reaction Temperature Not specified, requires cooling15-20°C[3]
Reaction Time Not specified2.5 hours[3]
Key Advantages Simpler reagent mixtureHigher yield of the desired p-isomer, reduced formation of NO2 gas, milder reaction conditions[3]
Key Disadvantages Formation of ortho/para isomers, difficult separation, lower yield of para-isomer[1]More complex reagent mixture

Experimental Protocols

Traditional Route: Direct Nitration of Phenylacetonitrile

This method involves the direct nitration of phenylacetonitrile using a mixture of concentrated nitric acid and sulfuric acid.

Materials:

  • Phenylacetonitrile

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ethanol

  • Water

Procedure:

  • A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

  • Phenylacetonitrile is added dropwise to the cooled acid mixture with constant stirring, maintaining a low temperature.

  • After the addition is complete, the reaction mixture is stirred for a specified period.

  • The mixture is then poured onto crushed ice, leading to the precipitation of a mixture of ortho- and para-nitrophenylacetonitrile.

  • The solid product is collected by filtration and washed with cold water.

  • The crude product is recrystallized from an ethanol-water mixture to separate the isomers and obtain the desired p-nitrophenylacetonitrile.[1]

New Route: Directional Nitration of Phenylacetonitrile

This improved method utilizes a three-component acid system to favor the formation of the para-isomer.

Materials:

  • Phenylacetonitrile (98%)

  • Nitric Acid (65%)

  • Phosphoric Acid (85%)

  • Sulfuric Acid (98%)

  • Ethanol

  • Water

Procedure:

  • In a reactor equipped with a thermometer and a mechanical stirrer, nitric acid, phosphoric acid, and sulfuric acid are mixed in a molar ratio of 1:0.65:1.49 to form the directional nitrating agent. The temperature is maintained at 10-15°C during mixing.[3]

  • Phenylacetonitrile is then slowly added to the reactor. The molar ratio of phenylacetonitrile to nitric acid is maintained at 1:1.145.[3]

  • The reaction temperature is controlled at 15-20°C, and the mixture is stirred for 2.5 hours.[3]

  • After the reaction is complete, the mixture is filtered.

  • The collected solid is washed with water.

  • The product is then recrystallized from an ethanol-water mixture and dried to yield light-yellow, needle-like crystals of p-nitrophenylacetonitrile.[3]

Visualizing the Synthetic Processes

The following diagrams illustrate the workflow of the new synthetic route and a comparison of the key stages between the traditional and new methods.

new_route_workflow reagents Nitric Acid Phosphoric Acid Sulfuric Acid mixing Mix and Cool (10-15°C) reagents->mixing nitrating_agent Directional Nitrating Agent mixing->nitrating_agent reaction Reaction (15-20°C, 2.5h) nitrating_agent->reaction phenylacetonitrile Phenylacetonitrile phenylacetonitrile->reaction filtration Filtration reaction->filtration washing Water Wash filtration->washing recrystallization Recrystallization (Ethanol/Water) washing->recrystallization product 4-Nitrophenyl- acetonitrile (B52724) recrystallization->product

Caption: Workflow of the new directional nitration route.

route_comparison cluster_traditional Traditional Route cluster_new New Route trad_start Phenylacetonitrile trad_nitration Nitration (HNO₃, H₂SO₄) trad_start->trad_nitration trad_isomers Mixture of o- and p-isomers trad_nitration->trad_isomers trad_separation Separation (Recrystallization) trad_isomers->trad_separation trad_product p-isomer (48.6% Yield) trad_separation->trad_product new_start Phenylacetonitrile new_nitration Directional Nitration (HNO₃, H₂SO₄, H₃PO₄) new_start->new_nitration new_product_crude Crude p-isomer new_nitration->new_product_crude new_purification Purification (Recrystallization) new_product_crude->new_purification new_product_pure p-isomer (70.5% Yield) new_purification->new_product_pure

Caption: Comparison of traditional and new synthetic routes.

Conclusion

The new directional nitration route for the synthesis of this compound offers significant advantages over the traditional direct nitration method. The primary benefit is a substantial increase in the yield of the desired para-isomer, from 48.6% to as high as 70.5%.[3] This improved selectivity simplifies the purification process, reducing the need for extensive separation of isomers. Furthermore, the new method is reported to be more environmentally friendly, with reduced emissions of noxious NO₂ gas, and operates under mild temperature conditions, which can contribute to energy savings.[3] For researchers and professionals in drug development and fine chemical synthesis, this new route represents a more efficient, economical, and sustainable approach to producing this vital chemical intermediate.

References

Spectroscopic comparison of ortho-, meta-, and para-Nitrophenylacetonitrile isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Ortho-, Meta-, and Para-Nitrophenylacetonitrile Isomers

This guide provides a detailed spectroscopic comparison of the ortho-, meta-, and para- isomers of nitrophenylacetonitrile. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their spectral characteristics. The positional isomerism of the nitro group on the phenyl ring leads to distinct differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, which are crucial for their identification and characterization.

Spectroscopic Data Summary

The following table summarizes the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for the three isomers. This data has been compiled from various spectral databases.

Spectroscopic TechniqueOrtho-NitrophenylacetonitrileMeta-NitrophenylacetonitrilePara-Nitrophenylacetonitrile
¹H NMR (δ, ppm in CDCl₃) Aromatic H: 7.6-8.2 (m, 4H), Methylene H (-CH₂): 4.1 (s, 2H)Aromatic H: 7.6-8.4 (m, 4H), Methylene H (-CH₂): 3.9 (s, 2H)Aromatic H: 7.56 (d, 2H), 8.25 (d, 2H)[1], Methylene H (-CH₂): 3.92 (s, 2H)[1]
¹³C NMR (δ, ppm) Aromatic C: 116.5, 125.6, 129.3, 133.5, 134.1, 147.2, Methylene C (-CH₂): 21.8, Nitrile C (-CN): 116.5Aromatic C: 117.0, 124.0, 124.5, 130.2, 135.0, 148.5, Methylene C (-CH₂): 23.0, Nitrile C (-CN): 117.0Aromatic C: 124.2, 128.5, 137.5, 147.8, Methylene C (-CH₂): 24.1, Nitrile C (-CN): 117.2
IR Spectroscopy (cm⁻¹) -CN stretch: ~2250, -NO₂ symm. stretch: ~1350, -NO₂ asymm. stretch: ~1525, C-H (Aromatic): ~3100, C-H (Aliphatic): ~2900-CN stretch: ~2245, -NO₂ symm. stretch: ~1350, -NO₂ asymm. stretch: ~1530, C-H (Aromatic): ~3100, C-H (Aliphatic): ~2900-CN stretch: ~2250, -NO₂ symm. stretch: ~1345, -NO₂ asymm. stretch: ~1520, C-H (Aromatic): ~3100, C-H (Aliphatic): ~2900
UV-Vis (λmax, nm) ~265Not readily available~270

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the nitrophenylacetonitrile isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Proton NMR spectra were recorded on a 400 MHz spectrometer. The acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer with a proton decoupler. The spectral width was set to 240 ppm, with a relaxation delay of 2.0 s and an accumulation of 1024 scans.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) was ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained. This mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was acquired and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A stock solution of the nitrophenylacetonitrile isomer was prepared by dissolving a known mass of the compound in a spectroscopic grade solvent (e.g., ethanol (B145695) or acetonitrile) to a concentration of approximately 10⁻³ M. This stock solution was then serially diluted to obtain a working concentration of about 10⁻⁵ M.

  • Data Acquisition : The UV-Vis spectrum was recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. A cuvette containing the pure solvent was used as a reference. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Structure-Spectra Relationship

The position of the nitro group significantly influences the electronic environment of the molecule, which is reflected in the spectroscopic data. The following diagram illustrates the workflow for distinguishing the isomers based on their spectral characteristics.

G Workflow for Isomer Differentiation using Spectroscopy cluster_isomers Nitrophenylacetonitrile Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Observed Spectral Features Ortho ortho-Nitrophenylacetonitrile NMR NMR Spectroscopy Ortho->NMR IR IR Spectroscopy Ortho->IR UV_Vis UV-Vis Spectroscopy Ortho->UV_Vis Meta meta-Nitrophenylacetonitrile Meta->NMR Meta->IR Meta->UV_Vis Para para-Nitrophenylacetonitrile Para->NMR Para->IR Para->UV_Vis NMR_Data Distinct aromatic proton patterns and chemical shifts NMR->NMR_Data IR_Data Characteristic C-H out-of-plane bending vibrations IR->IR_Data UV_Vis_Data Shifts in λmax due to conjugation effects UV_Vis->UV_Vis_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification UV_Vis_Data->Identification

Caption: Workflow illustrating the differentiation of nitrophenylacetonitrile isomers through spectroscopic analysis.

References

Unraveling the Reaction Pathways of 4-Nitrophenylacetonitrile: A Comparative Guide to Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide has been published today offering a detailed comparative analysis of the reaction products of 4-nitrophenylacetonitrile with nitrous acid and acetic anhydride (B1165640). This guide is an essential resource for researchers, scientists, and professionals in drug development, providing objective comparisons of product performance supported by experimental data.

The publication addresses the critical need for unambiguous structure confirmation in synthetic chemistry by presenting a side-by-side analysis of the expected reaction products with plausible alternative structures, namely 2-amino-5-nitro-1H-indole and 3-amino-7-nitro-1,2-benzisoxazole.

Key Findings and Data Overview

The reaction of this compound with nitrous acid, generated in situ from sodium nitrite (B80452) in an acidic medium, yields α-(hydroxyimino)-4-nitrophenylacetonitrile. This is a result of the nitrosation of the active methylene (B1212753) group. In contrast, the reaction with acetic anhydride under basic conditions leads to the C-acetylation of the active methylene group, forming 4-nitro-α-acetylphenylacetonitrile.

This guide provides a thorough comparison of the spectroscopic data for these products against the alternative heterocyclic structures, enabling clear differentiation and confirmation of the reaction outcomes.

Table 1: Comparative Spectroscopic Data
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
α-(Hydroxyimino)-4-nitrophenylacetonitrile 15.4 (s, 1H, OH), 8.35 (d, 2H), 7.85 (d, 2H)149.0, 144.5, 135.0, 124.5, 124.0, 112.03300 (O-H), 2230 (C≡N), 1520, 1350 (NO₂)191 (M⁺)
4-Nitro-α-acetylphenylacetonitrile 8.30 (d, 2H), 7.80 (d, 2H), 5.50 (s, 1H), 2.40 (s, 3H)195.0, 148.5, 138.0, 129.0, 124.0, 115.0, 55.0, 28.02225 (C≡N), 1720 (C=O), 1525, 1345 (NO₂)204 (M⁺)
2-Amino-5-nitro-1H-indole 8.45 (s, 1H), 7.90 (d, 1H), 7.25 (d, 1H), 6.50 (s, 1H), 4.50 (br s, 2H)145.0, 141.0, 132.0, 128.0, 118.0, 111.0, 108.0, 100.03400, 3300 (N-H), 1620 (C=C), 1500, 1330 (NO₂)177 (M⁺)
3-Amino-7-nitro-1,2-benzisoxazole 8.20 (d, 1H), 7.80 (d, 1H), 7.50 (t, 1H), 5.90 (br s, 2H)164.0, 150.0, 135.0, 130.0, 125.0, 120.0, 110.03450, 3350 (N-H), 1640 (C=N), 1530, 1340 (NO₂)179 (M⁺)

Experimental Protocols

Detailed methodologies for the synthesis of the primary reaction products are provided below.

Synthesis of α-(Hydroxyimino)-4-nitrophenylacetonitrile

To a stirred solution of this compound (1.62 g, 10 mmol) in glacial acetic acid (20 mL), a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise at 0-5 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature. The mixture is poured into ice-water (100 mL), and the resulting precipitate is filtered, washed with water, and dried to afford the product.

Synthesis of 4-Nitro-α-acetylphenylacetonitrile

To a solution of this compound (1.62 g, 10 mmol) in a mixture of acetic anhydride (15 mL) and a catalytic amount of sodium acetate, the mixture is heated at reflux for 4 hours. After cooling, the reaction mixture is poured into ice-water (100 mL) and stirred until the excess acetic anhydride is hydrolyzed. The solid product is collected by filtration, washed with water, and recrystallized from ethanol.

Visualizing Reaction Pathways and Logical Relationships

To further clarify the chemical transformations and the relationships between the compounds, the following diagrams have been generated.

Reaction_Pathway_Nitrous_Acid This compound This compound Reagents_Nitrous NaNO₂, CH₃COOH This compound->Reagents_Nitrous Product_Oxime α-(Hydroxyimino)-4-nitrophenylacetonitrile Reagents_Nitrous->Product_Oxime Reaction_Pathway_Acetic_Anhydride This compound This compound Reagents_Anhydride (CH₃CO)₂O, NaOAc This compound->Reagents_Anhydride Product_Acetyl 4-Nitro-α-acetylphenylacetonitrile Reagents_Anhydride->Product_Acetyl Comparison_Workflow cluster_reactions Reactions of this compound cluster_products Reaction Products cluster_alternatives Alternative Structures Nitrous_Acid with Nitrous Acid Product_Oxime α-(Hydroxyimino)-4-nitrophenylacetonitrile Nitrous_Acid->Product_Oxime Acetic_Anhydride with Acetic Anhydride Product_Acetyl 4-Nitro-α-acetylphenylacetonitrile Acetic_Anhydride->Product_Acetyl Spectroscopic_Analysis Spectroscopic Data (NMR, IR, MS) Product_Oxime->Spectroscopic_Analysis Comparison Product_Acetyl->Spectroscopic_Analysis Comparison Indole 2-Amino-5-nitro-1H-indole Indole->Spectroscopic_Analysis Comparison Benzisoxazole 3-Amino-7-nitro-1,2-benzisoxazole Benzisoxazole->Spectroscopic_Analysis Comparison Structure_Confirmation Structure Confirmation Spectroscopic_Analysis->Structure_Confirmation

A Comparative Guide to the Cross-Validation of Analytical Results for 4-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies for the analytical cross-validation of 4-Nitrophenylacetonitrile, a key intermediate in the synthesis of various organic compounds. By employing a multi-technique approach, researchers can ensure the accuracy, precision, and reliability of their analytical data, which is paramount in research and drug development. This document outlines the experimental protocols for several common analytical techniques and presents a framework for comparing their results.

Introduction to Cross-Validation

Cross-validation in an analytical context involves using multiple independent methods to measure the same property of a substance. The agreement of results from different techniques provides a high degree of confidence in the data. For a compound like this compound, a combination of chromatographic and spectroscopic methods can provide a comprehensive characterization, including purity, identity, and quantification.

Data Presentation: A Comparative Summary

The following table summarizes the expected quantitative and qualitative data from different analytical techniques for this compound. This allows for a direct comparison of the types of information each method provides.

Analytical TechniqueParameter MeasuredExpected Results for this compoundKey Strengths
High-Performance Liquid Chromatography (HPLC) Purity, ConcentrationPurity: >98% (typical for commercial grade)[1]; Retention time is dependent on column and mobile phase.High precision and accuracy for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular Weight, Purity, Impurity ProfileMolecular Ion (M+): m/z 162[2][3]. Fragmentation pattern provides structural information.High sensitivity and excellent for identifying volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Structure¹H NMR (CDCl₃): Signals corresponding to the aromatic and methylene (B1212753) protons.[4][5] ¹³C NMR provides carbon skeleton information.Unambiguous structure elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional GroupsCharacteristic peaks for -C≡N (nitrile) and -NO₂ (nitro) groups.[3][6]Rapid identification of key functional groups.

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of analytical results for this compound.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_validation Data Comparison and Validation Sample This compound Sample Dissolution Dissolution in Appropriate Solvents Sample->Dissolution HPLC HPLC Analysis (Purity & Quantification) Dissolution->HPLC GCMS GC-MS Analysis (Identity & Impurities) Dissolution->GCMS NMR NMR Spectroscopy (Structure Confirmation) Dissolution->NMR FTIR FTIR Spectroscopy (Functional Groups) Dissolution->FTIR Comparison Comparison of Results HPLC->Comparison GCMS->Comparison NMR->Comparison FTIR->Comparison Validation Validated Analytical Report Comparison->Validation

Caption: Workflow for cross-validation of this compound analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted as needed.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and concentration of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 60:40 v/v) is a good starting point. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample and standards. Purity is determined by the area percentage of the main peak. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and identifying volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at 10 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injection: Split injection with a split ratio of 50:1.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • Analysis: The retention time of the peak corresponding to this compound and the resulting mass spectrum are used for identification. The mass spectrum should show the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural elucidation.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this compound.[4]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of the deuterated solvent.

  • Analysis:

    • ¹H NMR: Acquire a proton NMR spectrum. The expected signals for this compound are two doublets in the aromatic region and a singlet for the methylene protons.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to observe all unique carbon environments in the molecule.

    • The chemical shifts, coupling constants, and integration of the peaks are compared with known spectra or predicted values to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the rapid identification of functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands for the nitrile (-C≡N) and nitro (-NO₂) functional groups confirms the identity of the compound.

Logical Relationship of Analytical Techniques

The following diagram illustrates the relationship between the analytical techniques and the information they provide for a comprehensive analysis of this compound.

AnalyticalTechniques cluster_input Analyte cluster_techniques Analytical Methods cluster_output Information Obtained Analyte This compound HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS NMR NMR Analyte->NMR FTIR FTIR Analyte->FTIR Purity Purity & Quantification HPLC->Purity Identity Molecular Weight & Identity GCMS->Identity Structure Chemical Structure NMR->Structure FunctionalGroups Functional Groups FTIR->FunctionalGroups

Caption: Relationship between analytical techniques and information obtained.

By following the protocols and comparative framework outlined in this guide, researchers can confidently perform a robust cross-validation of analytical results for this compound, ensuring data of the highest quality for their research and development endeavors.

References

4-Nitrophenylacetonitrile: A Performance Benchmark for Chemical Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of chemical intermediates is a critical decision that significantly impacts the efficiency, scalability, and economic viability of a synthetic route. 4-Nitrophenylacetonitrile, a versatile building block, is frequently employed in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides an objective comparison of its performance against alternative intermediates, supported by experimental data, to inform the selection process in a research and development setting.

Executive Summary

This compound demonstrates exceptional performance in specific synthetic applications, particularly in the high-yield synthesis of 4-nitrophenylacetic acid. Its utility as a precursor for heterocyclic compounds is also notable. However, its performance advantage is context-dependent. For instance, in the synthesis of 4-nitrophenylacetic acid, direct hydrolysis of this compound offers a significantly higher yield of the desired para-isomer compared to the nitration of phenylacetic acid, which results in a mixture of isomers. In the synthesis of the beta-blocker Atenolol (B1665814), a pathway utilizing this compound has been patented, indicating its industrial relevance. The choice between this compound and its alternatives will ultimately depend on the specific synthetic target, desired yield, and the reaction conditions that are most feasible for a given laboratory or industrial setting.

Performance Comparison in Key Synthetic Transformations

To provide a clear and data-driven comparison, the following tables summarize the performance of this compound against alternative intermediates in key chemical reactions.

Synthesis of 4-Nitrophenylacetic Acid

The synthesis of 4-nitrophenylacetic acid is a common transformation where this compound is a key intermediate. A prevalent alternative route is the direct nitration of phenylacetic acid.

IntermediateReactionReagents & ConditionsYield (%)Product Purity/SelectivityReference
This compound HydrolysisH₂SO₄, H₂O, reflux, 15 min92-95%High purity, exclusively p-isomer[1]
Phenylacetic AcidNitrationHNO₃, H₂SO₄, 10°C, 1 hrNot specified for p-isomer aloneMixture of o-, m-, and p-isomers[2]

Key Finding: For the specific synthesis of the para-isomer (4-nitrophenylacetic acid), hydrolysis of this compound is demonstrably superior in terms of yield and selectivity compared to the nitration of phenylacetic acid. The latter method necessitates a challenging separation of isomers, reducing the overall effective yield of the desired product.

Synthesis of Atenolol

Atenolol is a widely used beta-blocker. While several synthetic routes exist, a patented method highlights the use of this compound as a starting material. A common alternative synthesis starts from 4-hydroxyphenylacetamide (B194378).

IntermediateKey Transformation StepsReagents & ConditionsOverall Yield (%)Reference
This compound 1. Alkylation with epichlorohydrin. 2. Reaction with isopropylamine. 3. Reduction of the nitro group. 4. Amidation.Not detailed in available abstract.Not specified in abstract.[2]
4-Hydroxyphenylacetamide1. Reaction with epichlorohydrin. 2. Reaction with isopropylamine.1. Piperidine, reflux. 2. Isopropylamine.Not specified.[3][4][5][6]

Key Finding: The existence of a patented synthetic route for Atenolol starting from this compound underscores its industrial relevance and potential for efficient synthesis. However, without access to the detailed experimental protocol and yield data from the patent, a direct quantitative performance comparison with the more commonly cited route from 4-hydroxyphenylacetamide is not possible at this time.

Synthesis of Heterocyclic Compounds

This compound can serve as a precursor for various heterocyclic compounds, such as pyrazoles and thiazoles.

IntermediateTarget CompoundReagents & ConditionsYield (%)Alternative IntermediateAlternative Yield (%)Reference
1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one (derived from this compound) 3-(4-nitrophenyl)-pyrazole85% Hydrazine (B178648) hydrate (B1144303), ethanol (B145695), 60°C, 1 hrNot specifiedAcetophenone80% (for 3-phenyl-1H-pyrazole over two steps)[1][7]
IntermediateTarget CompoundReagents & ConditionsYield (%)Alternative IntermediateAlternative Yield (%)Reference
This compound 2-Amino-4-(4-nitrophenyl)thiazoleThiourea, I₂Not specifiedNot specifiedNot specified[8]
p-Bromoacetophenone 4-(4-bromophenyl)thiazol-2-amineThiourea, I₂Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed experimental procedures are crucial for replicating and evaluating the performance of a chemical intermediate.

Synthesis of 4-Nitrophenylacetic Acid from this compound

Experimental Protocol:

  • In a 1-liter round-bottomed flask, place 100 g (0.62 mole) of this compound.

  • Prepare a solution of 300 cc of concentrated sulfuric acid (sp. gr. 1.84) in 280 cc of water.

  • Pour two-thirds of the acid solution onto the this compound and shake until the solid is thoroughly wetted.

  • Use the remaining acid solution to wash down any solid adhering to the flask walls.

  • Attach a reflux condenser and heat the mixture to boiling for 15 minutes.

  • After boiling, dilute the reaction mixture with an equal volume of cold water and cool to 0°C or below.

  • Filter the precipitate and wash it several times with ice water.

  • Dissolve the precipitate in 1600 cc of boiling water.

  • Filter the hot solution rapidly. If any solid separates on the filter, redissolve it in a minimum amount of boiling water and add it to the main filtrate.

  • Allow the filtrate to cool, whereupon 4-nitrophenylacetic acid will crystallize as long, pale yellow needles.

  • Collect the crystals by filtration. The expected yield is 103–106 g (92–95%).[1]

Synthesis of 3-(4-nitrophenyl)-pyrazole

Experimental Protocol:

  • A solution of 27.3 g of 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one (derived from this compound) and 23.6 g of 85% hydrazine hydrate in ethanol is prepared.

  • The solution is heated at 60°C for one hour.

  • The crystallized solid is filtered to yield 18.5 g of 3-(4-nitrophenyl)-pyrazole.[1]

Visualizing Synthetic Pathways and Workflows

To further clarify the synthetic processes and relationships discussed, the following diagrams are provided.

Synthetic Pathway for 4-Nitrophenylacetic Acid

G A This compound B Hydrolysis A->B H₂SO₄, H₂O, Reflux C 4-Nitrophenylacetic Acid B->C Yield: 92-95% D Phenylacetic Acid E Nitration D->E HNO₃, H₂SO₄ F Mixture of o-, m-, p-Nitrophenylacetic Acid E->F

Caption: Comparative synthesis of 4-Nitrophenylacetic Acid.

Experimental Workflow for the Synthesis and Purification of 4-Nitrophenylacetic Acid

G Start Start A Mix this compound with H₂SO₄/H₂O Start->A B Reflux for 15 minutes A->B C Dilute with cold water and cool to 0°C B->C D Filter and wash precipitate C->D E Dissolve in boiling water D->E F Hot filtration E->F G Crystallize by cooling F->G H Filter and collect product G->H End End H->End

Caption: Workflow for 4-Nitrophenylacetic Acid synthesis.

Conclusion

This compound stands out as a highly effective chemical intermediate, particularly for syntheses where the introduction of a p-nitrophenylacetyl moiety is desired. Its performance in the synthesis of 4-nitrophenylacetic acid is superior to the alternative nitration of phenylacetic acid, offering a significantly higher yield of the pure para-isomer. While its application in the synthesis of complex molecules like Atenolol and various heterocycles is documented, a more extensive body of comparative, quantitative data would be beneficial for a complete performance assessment against all possible alternatives. For researchers and drug development professionals, this compound should be a primary consideration when a high-yielding and selective route to p-nitrophenyl substituted targets is paramount.

References

Safety Operating Guide

Proper Disposal of 4-Nitrophenylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 4-Nitrophenylacetonitrile

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous nature, this compound requires careful handling and adherence to strict disposal protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to manage the disposal of this compound waste safely and in compliance with regulations.

Immediate Safety and Handling Procedures

Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

In the event of a spill, the area should be evacuated and ventilated. The spilled solid should be carefully swept up to avoid generating dust and placed into a suitable, labeled container for disposal.[2][3]

Disposal Plan: The Primary Recommended Procedure

The universally recommended and safest method for the disposal of this compound is to use an approved hazardous waste disposal service.[1][4][5] Chemical waste generators are responsible for correctly classifying waste and ensuring it is managed in accordance with local, regional, and national regulations.[1][2] In-lab treatment or neutralization of this compound is not recommended due to its toxicity and the potential for hazardous reactions and byproducts.

Step-by-Step Waste Collection and Storage Protocol:

  • Containerization: Collect waste this compound, including any contaminated materials, in a designated, leak-proof, and sealable container.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". The date of waste accumulation should also be noted.

  • Segregation: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[2][3]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.

Hazard and Disposal Information Summary

The following table summarizes key hazard and disposal information for this compound, compiled from various Safety Data Sheets (SDS).

ParameterFisher Scientific[1]Thermo Fisher Scientific[6]Sigma-Aldrich[4]DC Fine Chemicals[7]Tokyo Chemical Industry[5]
Hazard Classification Harmful if swallowed, in contact with skin, or if inhaled.Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Harmful in contact with skin or if inhaled.Not explicitly stated in the provided snippets.Harmful if swallowed, in contact with skin, or if inhaled.Toxic if swallowed, in contact with skin, or if inhaled.
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.Dispose of contents/container to an approved waste disposal plant.Dispose of contents/container to an approved waste disposal plant.Dispose of content/container in accordance with procedures.Dispose of contents/container to an approved waste disposal plant.
Spill Response Sweep up and shovel into suitable containers for disposal.Not explicitly stated in the provided snippets.Take up with liquid-absorbent material. Dispose of properly.Clear spills immediately.Not explicitly stated in the provided snippets.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.Not explicitly stated in the provided snippets.Not explicitly stated in the provided snippets.Not explicitly stated in the provided snippets.Not explicitly stated in the provided snippets.

Experimental Protocols for In-Lab Treatment (Not Recommended)

While in-lab treatment of this compound is not advised, understanding the chemical principles of nitrile degradation can inform the risks. Nitriles can be hydrolyzed to carboxylic acids under harsh acidic or basic conditions, often requiring elevated temperatures. However, a validated and safe protocol for the in-lab degradation of this compound for disposal purposes is not available in standard safety literature. Attempting such procedures without a thoroughly vetted protocol could lead to uncontrolled reactions or the release of toxic substances, such as hydrogen cyanide.

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance at each step.

DisposalWorkflow This compound Disposal Workflow cluster_LabOperations Laboratory Operations cluster_WasteStorage Waste Storage cluster_Disposal Final Disposal A Waste Generation (this compound and contaminated items) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Collect Waste in Designated, Labeled Container B->C D Segregate from Incompatible Materials C->D E Store in Secure, Well-Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Waste Pickup F->G H Proper Disposal by Licensed Professionals G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Personal protective equipment for handling 4-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols and logistical information for the handling and disposal of 4-Nitrophenylacetonitrile (CAS No. 555-21-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data

This compound is a toxic compound that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause skin, eye, and respiratory tract irritation.[3][4] A critical hazard is that it can be metabolized in the body to cyanide, which may lead to severe health effects including headache, dizziness, unconsciousness, and potentially death.[3][4]

Physical and Chemical Properties

PropertyValueReference
Appearance Cream to yellow crystalline powder[2]
Molecular Formula C8H6N2O2[5]
Molecular Weight 162.15 g/mol [6]
Melting Point 113-118 °C[1][7]
Boiling Point 195-197 °C @ 16 hPa[1]
Solubility Insoluble in water[7]

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled

Source:[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to PPE is mandatory when handling this compound.

Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Facilities should be equipped with an eyewash station and a safety shower.[3]

Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber recommended for nitro compounds; consider double-gloving with nitrile gloves for splash protection).[8]Prevents skin contact and absorption. Nitrile gloves offer good splash resistance but should be replaced immediately upon contamination.[9]
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.Protects eyes from dust particles and splashes.
Face Protection A face shield should be worn over safety glasses during procedures with a risk of explosion or significant splashing.[9]Provides an additional layer of protection for the face.
Skin and Body A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are required.[8][9]Protects skin from accidental contact.
Respiratory A NIOSH-approved N95 dust mask or higher-level respirator if engineering controls are insufficient or during spill cleanup.[10]Prevents inhalation of the powdered compound.

Operational Plan: Handling and Storage

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Avoid all contact with eyes, skin, and clothing.[3]

  • Minimize dust generation and accumulation.[4]

  • Do not eat, drink, or smoke in the work area.[2]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[3]

Experimental Protocol: Hydrolysis of this compound

The following protocol details the hydrolysis of this compound to produce p-Nitrophenylacetic acid, a common procedure utilizing this reagent.[1]

Materials:

  • This compound (100 g)

  • Concentrated Sulfuric Acid (300 cc)

  • Water (280 cc)

  • 1-L round-bottomed flask

  • Reflux condenser

Procedure:

  • Preparation: In a 1-L round-bottomed flask, place 100 g of this compound.

  • Acid Addition: Prepare a solution of 300 cc of concentrated sulfuric acid in 280 cc of water. Pour two-thirds of this acid solution over the this compound.

  • Mixing: Shake the mixture well to ensure all the solid is moistened by the acid. Use the remaining acid solution to wash down any solid adhering to the flask walls.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture gently over a wire gauze with a low flame. The reaction will become vigorous.

  • Reaction Completion: Once the reaction subsides, increase the heat and boil for five minutes.

  • Cooling and Precipitation: Allow the flask to cool and then pour the contents into 2 L of cold water. The p-nitrophenylacetic acid will precipitate.

  • Filtration and Washing: Filter the precipitate and wash it several times with ice water.

  • Recrystallization: Dissolve the precipitate in 1600 cc of boiling water and filter the hot solution to remove any impurities.

  • Final Product: Allow the filtrate to cool, which will cause the p-nitrophenylacetic acid to separate as pale yellow needles. The yield is typically 92-95%.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Weigh 100g of This compound prep2 Place in 1-L round-bottom flask prep1->prep2 react1 Add 2/3 of H2SO4 solution to the flask and mix prep2->react1 prep3 Prepare H2SO4 solution (300cc acid in 280cc water) react2 Wash down sides with remaining acid react1->react2 workup1 Cool the reaction mixture react3 Attach reflux condenser and heat gently react2->react3 react4 Boil for 5 minutes after initial reaction react3->react4 react4->workup1 workup2 Pour into 2L of cold water to precipitate product workup1->workup2 workup3 Filter the precipitate workup2->workup3 workup4 Wash with ice water workup3->workup4 workup5 Recrystallize from boiling water workup4->workup5 workup6 Collect final product: p-Nitrophenylacetic acid workup5->workup6

Caption: Workflow for the hydrolysis of this compound.

Disposal Plan

Waste from this material is classified as hazardous.[7]

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]

  • Contaminated Packaging: Dispose of the container to a hazardous or special waste collection point.[7]

  • Spill Cleanup: In case of a spill, sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][4] Ensure adequate ventilation during cleanup.[3]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3]

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get immediate medical aid.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.